Product packaging for Neurosporene(Cat. No.:CAS No. 502-64-7)

Neurosporene

Numéro de catalogue: B1235373
Numéro CAS: 502-64-7
Poids moléculaire: 538.9 g/mol
Clé InChI: ATCICVFRSJQYDV-XILUKMICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Neurosporene is an acyclic carotene. It contains a carotenoid psi-end derivative.
This compound has been reported in Fusarium fujikuroi, Phaffia rhodozyma, and other organisms with data available.
triterpenoid carotenoid;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58 B1235373 Neurosporene CAS No. 502-64-7

Propriétés

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCICVFRSJQYDV-XILUKMICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045315
Record name Neurosporene
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Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neurosporene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

502-64-7
Record name Neurosporene
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URL https://commonchemistry.cas.org/detail?cas_rn=502-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neurosporene
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Record name Neurosporene
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Record name NEUROSPORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVN22YW634
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Neurosporene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of Phytoene Desaturase in Neurosporene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of phytoene desaturase, focusing on its critical role in the biosynthesis of neurosporene, a key intermediate in the production of various carotenoids. The document covers the biochemical pathway, enzyme kinetics, genetic underpinnings, and detailed experimental methodologies relevant to the study of this enzyme.

Introduction to Phytoene Desaturase and this compound

Carotenoids are a diverse class of naturally occurring pigments synthesized by plants, algae, fungi, and bacteria.[1][2] Their biosynthesis begins with the formation of the colorless C40 hydrocarbon, 15-cis-phytoene. The conversion of phytoene into colored carotenoids is initiated by a class of enzymes known as phytoene desaturases.

Phytoene desaturase (EC 1.3.99.28), specifically the this compound-forming type often designated as CrtI, is a flavoprotein that catalyzes the introduction of conjugated double bonds into the phytoene backbone.[3][4] This enzyme is pivotal as it performs a three-step desaturation reaction, converting 15-cis-phytoene into all-trans-neurosporene.[3][4] this compound is a crucial branch-point intermediate in the biosynthesis of important carotenoids like spheroidene in photosynthetic bacteria such as Rhodobacter capsulatus.[4][5][6] Understanding the function and mechanism of this enzyme is essential for metabolic engineering efforts aimed at producing high-value carotenoids.[7][8][9]

The this compound Biosynthetic Pathway

The synthesis of this compound from 15-cis-phytoene is a sequential dehydrogenation process catalyzed by a single enzyme, the three-step phytoene desaturase (CrtI).[3][4]

The overall reaction is: 15-cis-phytoene + 3 Acceptor ⇌ all-trans-neurosporene + 3 Reduced Acceptor[3]

This process occurs via two key intermediates:

  • Step 1: 15-cis-phytoene is desaturated to form all-trans-phytofluene.[3]

  • Step 2: All-trans-phytofluene is further desaturated to yield all-trans-ζ-carotene.[3]

  • Step 3: A final desaturation converts all-trans-ζ-carotene into all-trans-neurosporene.[3]

This three-step mechanism is characteristic of the CrtI found in certain purple photosynthetic bacteria like Rhodobacter capsulatus and Rhodobacter sphaeroides, which exclusively produce this compound as the final product of this enzymatic stage.[4][10] This contrasts with other CrtI-type desaturases, such as the one from Rubrivivax gelatinosus, which can perform both three- and four-step desaturations to produce a mixture of this compound and lycopene.[10][11][12] The plant desaturation system is mechanistically different, employing two separate enzymes, phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), to convert phytoene to lycopene through poly-cis intermediates.[13][14][15]

Neurosporene_Synthesis_Pathway Phytoene 15-cis-Phytoene Phytofluene all-trans-Phytofluene Phytoene->Phytofluene + Acceptor - Reduced Acceptor ZetaCarotene all-trans-ζ-Carotene Phytofluene->ZetaCarotene + Acceptor - Reduced Acceptor This compound all-trans-Neurosporene ZetaCarotene->this compound + Acceptor - Reduced Acceptor CrtI Phytoene Desaturase (CrtI) (3-Step) CrtI->Phytoene CrtI->Phytofluene CrtI->ZetaCarotene

Caption: The three-step desaturation pathway from phytoene to this compound catalyzed by CrtI.

Enzyme Characteristics and Quantitative Data

Phytoene desaturase (CrtI) is a membrane-peripheral oxidoreductase that utilizes FAD (flavin adenine dinucleotide) as a redox-active cofactor.[4][13] The enzyme catalyzes the dehydrogenation of its substrate, transferring electrons via the FAD cofactor to a terminal electron acceptor. In vitro, molecular oxygen or quinones can serve as this acceptor.[13][14] The enzyme from Rhodobacter capsulatus has been purified and characterized, revealing key kinetic properties.[4]

Table 1: Quantitative Data for Phytoene Desaturases

ParameterEnzyme SourceSubstrateProduct(s)KmOptimal pHOptimal Temp.CofactorReference
Affinity Rhodobacter capsulatus CrtIPhytoeneThis compound---FAD[4]
ζ-CaroteneHigher affinity for ζ-carotene than phytoene[4]
Kinetics Pantoea ananatis CrtIPhytoeneall-trans-Lycopene5.6 µM-37°CFAD[13]
Kinetics Oryza sativa PDS15-cis-Phytoene9,15,9’-tri-cis-ζ-carotene-6.037°CFAD[14]
Product Ratio Rba. azotoformans CrtIPhytoeneThis compound, Lycopene---FAD[16]
(in E. coli)This compound (~23%), Lycopene (~75%)[16]

Note: Data for different CrtI homologs are presented to provide a comparative context. The CrtI from P. ananatis is a four-step desaturase, and the PDS from O. sativa is a plant-type two-step desaturase.

Experimental Protocols

Heterologous Expression and Purification of CrtI

The study of phytoene desaturase often relies on its expression in a non-carotenogenic host like Escherichia coli, which lacks a native carotenoid pathway.[17][18]

Methodology:

  • Gene Cloning: The crtI gene from the source organism (e.g., Rhodobacter capsulatus) is amplified via PCR and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The E. coli culture is grown to a mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are typically incubated at a lower temperature (e.g., 16-28°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 0.1 M Tris/HCl, pH 8.0, containing 5 mM DTT).[19] Cells are lysed using a French press or sonication.[19]

  • Purification: If the protein is soluble, the lysate is clarified by centrifugation, and the supernatant is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). If the protein is in inclusion bodies, it must first be solubilized with a denaturant like urea, purified, and then refolded to restore activity.[17]

In Vitro Phytoene Desaturase Activity Assay

A non-radioactive, cell-free assay is commonly used to determine enzyme activity and inhibition.[19]

Methodology:

  • Substrate Preparation: The lipophilic substrate, 15-cis-phytoene, is incorporated into liposomal membranes (e.g., phosphatidyl-choline). This is achieved by mixing the substrate with lipids in a solvent, evaporating the solvent to form a film, and then rehydrating the film with buffer to form vesicles. Phytoene can be produced and isolated from a recombinant E. coli strain engineered to synthesize it.[19]

  • Enzyme Reaction:

    • The purified CrtI enzyme (or a cell-free homogenate) is added to a reaction mixture containing the phytoene-loaded liposomes, a buffer (e.g., Tris/HCl, pH 8.0), and the FAD cofactor.[13]

    • An electron acceptor, such as a benzoquinone derivative (e.g., decyl-plastoquinone), is often included.[14]

    • The reaction is incubated at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-60 minutes).[13][14]

  • Carotenoid Extraction: The reaction is stopped by adding an organic solvent mixture (e.g., acetone/methanol). The carotenoids are partitioned into a non-polar solvent like petroleum ether or hexane.

  • Analysis: The extracted carotenoids are analyzed and quantified.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a photodiode array (PDA) detector is the standard method.[12][13] Products (phytofluene, ζ-carotene, this compound) are identified by their characteristic retention times and absorption spectra.

    • Spectrophotometry: The formation of colored products can also be monitored by measuring the absorbance at the specific λmax of the products.[19]

Experimental_Workflow start Start: CrtI Expression System (e.g., Recombinant E. coli) lysis Cell Lysis & Preparation of Enzyme Homogenate start->lysis incubation In Vitro Reaction: Enzyme + Substrate + Cofactors (FAD) Incubate at 37°C lysis->incubation substrate Substrate Preparation: Phytoene in Liposomes substrate->incubation extraction Stop Reaction & Carotenoid Extraction (Organic Solvents) incubation->extraction analysis Product Analysis extraction->analysis hplc HPLC with PDA Detector: Separate & Identify Products analysis->hplc quant Quantification: Peak Area vs. Standard Curve hplc->quant end End: Determine Enzyme Activity quant->end

Caption: A typical experimental workflow for an in vitro phytoene desaturase (CrtI) activity assay.

Genetic Analysis via Gene Knockout and Complementation

To confirm the in vivo function of a crtI gene, genetic manipulation is employed.

Methodology:

  • Gene Knockout: A crtI deletion mutant is created in the native organism (e.g., Rubrivivax gelatinosus). This is typically done by replacing the crtI gene with an antibiotic resistance cassette via homologous recombination.

  • Phenotype Analysis: The resulting mutant is cultured, and its carotenoid profile is analyzed by HPLC. A successful knockout of a three-step desaturase will result in the accumulation of the substrate, phytoene, and the absence of this compound and its downstream products.[10][11][12]

  • Complementation: The function is confirmed by reintroducing a functional crtI gene into the knockout mutant on a plasmid. Restoration of this compound synthesis confirms that the observed phenotype was due to the deletion of the crtI gene.[10][11][12]

Conclusion

The this compound-forming phytoene desaturase, CrtI, is a central enzyme in the biosynthesis of a specific branch of C40 carotenoids, particularly in purple photosynthetic bacteria. It executes a highly efficient three-step desaturation cascade, converting the colorless precursor phytoene into the yellow, conjugated intermediate this compound. Its FAD-dependency and membrane association are key features of its catalytic mechanism. A thorough understanding of its function, kinetics, and genetic regulation, facilitated by the detailed protocols outlined in this guide, is paramount for researchers in metabolic engineering. This knowledge enables the targeted modification of carotenoid pathways for the enhanced production of commercially valuable compounds for the pharmaceutical, nutraceutical, and food industries.

References

Genetic Regulation of Neurosporene Production in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurosporene is a C40 carotenoid that serves as a crucial intermediate in the biosynthesis of various cyclic and acyclic carotenoids in bacteria. Its production is a tightly regulated process involving a series of enzymatic reactions encoded by the crt gene cluster and is influenced by a complex network of transcriptional regulators and environmental cues. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing this compound biosynthesis in bacteria. It details the core biosynthetic pathway, explores the key regulatory genes and signaling pathways, presents quantitative data on this compound production in native and engineered bacterial systems, and offers detailed experimental protocols for the study of this compound production and its regulation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, metabolic engineering, and drug development who are interested in understanding and harnessing the bacterial production of this compound.

The this compound Biosynthetic Pathway

The synthesis of this compound in bacteria originates from the central isoprenoid pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the C40 backbone of carotenoids through a series of enzymatic steps primarily encoded by the crt gene cluster.

The core pathway leading to this compound can be summarized as follows:

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The enzyme GGPP synthase, encoded by the crtE gene, catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, geranylgeranyl pyrophosphate.

  • Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by the enzyme phytoene synthase, encoded by the crtB gene, to produce the first colorless C40 carotenoid, 15-cis-phytoene.

  • Desaturation to this compound: The key step in this compound formation is the desaturation of phytoene. In most this compound-producing bacteria, this is accomplished by a single enzyme, phytoene desaturase, encoded by the crtI gene. This enzyme introduces three conjugated double bonds into the phytoene backbone, resulting in the formation of the colored carotenoid, this compound.[1] In some bacteria, CrtI can introduce a fourth double bond, leading to the production of lycopene.[1][2] The ratio of this compound to lycopene can be influenced by factors such as enzyme concentration and substrate availability.[3][4]

The following diagram illustrates the core biosynthetic pathway to this compound.

Neurosporene_Biosynthesis IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP CrtE Phytoene 15-cis-Phytoene GGPP->Phytoene CrtB This compound This compound Phytoene->this compound CrtI (3 steps)

Figure 1: Core this compound biosynthetic pathway in bacteria.

Genetic Regulation of this compound Production

The production of this compound is meticulously controlled at the genetic level to ensure its synthesis aligns with the physiological needs of the bacterium. This regulation is orchestrated by a combination of transcriptional regulators and environmental signals.

Transcriptional Regulators

Several transcription factors have been identified that directly or indirectly influence the expression of the crt genes involved in this compound biosynthesis.

  • TspO and RegA in Rhodobacter species: In photosynthetic bacteria like Rhodobacter sphaeroides, the expression of carotenoid biosynthesis genes is linked to the development of the photosynthetic apparatus. The tryptophan-rich sensory protein (TspO) has been shown to act as a negative regulator of crt gene expression, with tspO deletion mutants exhibiting higher transcript levels of crtA and crtI. Conversely, the global regulator RegA acts as a positive regulator, binding to the promoter regions of the crtA and crtI-crtB operons.

  • Hfq and RpoS in Pantoea ananatis: In the plant pathogen Pantoea ananatis, carotenoid production, which confers tolerance to the toxin toxoflavin, is regulated by a quorum sensing system involving the RNA chaperone Hfq and the alternative sigma factor RpoS.[5] Hfq, in conjunction with the small RNA ArcZ, positively regulates RpoS, which in turn is required for the expression of the crt gene cluster.[5]

  • PurR in Staphylococcus aureus: In Staphylococcus aureus, the purine biosynthesis repressor PurR has been implicated in the regulation of virulence factors, including the production of the C30 carotenoid staphyloxanthin, for which 4,4'-diapothis compound is a key intermediate.[6][7]

The following diagram depicts a simplified regulatory network in Pantoea ananatis.

Pantoea_Regulation cluster_QS Quorum Sensing cluster_Regulators Regulatory Cascade cluster_Genes Biosynthesis Genes AHL AHL EanR EanR AHL->EanR de-represses RpoS RpoS EanR->RpoS represses Hfq Hfq Hfq->RpoS activates ArcZ ArcZ ArcZ->RpoS activates crtEXYIB crtEXYIB operon RpoS->crtEXYIB activates transcription ClpP ClpP ClpP->RpoS degrades Carotenoids Carotenoid Production crtEXYIB->Carotenoids

Figure 2: Hfq-controlled quorum sensing regulation of carotenoid production in Pantoea ananatis.
Environmental Factors

Environmental conditions play a significant role in modulating this compound production, primarily through their influence on the expression of regulatory and biosynthetic genes.

  • Light: In phototrophic bacteria, light is a major environmental signal that regulates carotenoid biosynthesis. Carotenoids serve as accessory light-harvesting pigments and provide photoprotection. The regulatory mechanisms often involve photoreceptors and redox-sensitive regulators that respond to changes in light intensity and quality.[8]

  • Oxygen: Oxygen tension is another critical factor influencing carotenoid gene expression.[8] In many bacteria, carotenoid biosynthesis is upregulated under aerobic conditions to counteract oxidative stress, as carotenoids are potent antioxidants. For instance, in Rhodobacter sphaeroides, the presence of oxygen influences the redox state of the cell, which in turn modulates the activity of regulators controlling photosynthesis and carotenoid gene expression.[9]

Quantitative Data on this compound Production

The following tables summarize available quantitative data on this compound and related carotenoid production in various bacterial species.

Table 1: this compound and Related Carotenoid Production in Bacteria

Bacterial SpeciesStrainGenetic Modification / ConditionProductTiter (mg/L)Yield (mg/g DCW)Reference
Rhodobacter viridisJA737Wild-typeThis compound7.3~7[10][11]
Rhodobacter sphaeroidesYR-1 mutantNTG-induced mutationTotal Carotenoids9630-[12][13]
Escherichia colipC51Heterologous expression of M. aurumcrt genesThis compound & Lycopene-0.25 (total)[14]
Corynebacterium glutamicumΔcrtEbOverexpression of crtE, crtB, crtILycopene-2.4 ± 0.3[15]
Corynebacterium glutamicumASTA1Engineered for astaxanthin productionAstaxanthin-1.6 ± 0.3
Bacillus subtilisBsMN1Integrated crtMN from S. aureus4,4'-diapothis compound & 4,4'-diapolycopene2.40 ± 0.131.95 ± 0.12[16]

Table 2: Enzyme Kinetic Parameters

EnzymeSource OrganismSubstrateKm (µM)Reference
Hydroxythis compound desaturaseRhodobacter sphaeroides1-hydroxythis compound13.4[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound production and its genetic regulation.

Carotenoid Extraction from Bacteria

This protocol is a general method for extracting carotenoids from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Acetone

  • Dichloromethane or Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass vials

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen stream

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Wash the cell pellet with sterile water or buffer and centrifuge again.

  • Resuspend the cell pellet in 1 mL of methanol and vortex vigorously for 1-2 minutes.

  • Add 2 mL of acetone and continue to vortex for another 5-10 minutes. For robust cells, sonication or bead beating may be necessary to ensure complete cell lysis.

  • Add 2 mL of dichloromethane or hexane and vortex for 2 minutes to partition the carotenoids into the organic phase.

  • Add 1 mL of saturated NaCl solution to facilitate phase separation and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (dichloromethane) or upper organic phase (hexane) containing the carotenoids into a clean glass vial.

  • Repeat the extraction of the aqueous phase and cell debris with another 2 mL of the organic solvent to ensure complete recovery.

  • Pool the organic phases and dry over a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone, methanol/dichloromethane mixture) for subsequent analysis.

Note: All steps should be performed under dim light and on ice to prevent isomerization and degradation of carotenoids.

Quantification of this compound by HPLC

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

  • A C30 or C18 reverse-phase column is recommended for carotenoid separation.

Mobile Phase (example gradient for a C30 column):

  • Solvent A: Methanol/Water/Ammonium Acetate (e.g., 95:5:0.1, v/v/w)

  • Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program (example):

Time (min)% Solvent A% Solvent B
0955
205050
30595
35595
40955
45955

Procedure:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Filter the resuspended carotenoid extract through a 0.22 µm syringe filter.

  • Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.

  • Monitor the elution of carotenoids at their characteristic absorption maxima (for this compound, typically around 416, 440, and 470 nm).

  • Identify the this compound peak based on its retention time and absorption spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

The following diagram illustrates a general workflow for carotenoid analysis.

Carotenoid_Analysis_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Carotenoid Extraction (Solvents, Lysis) Harvest->Extract Dry Drying of Extract Extract->Dry Resuspend Resuspension in known volume Dry->Resuspend Analyze HPLC-PDA Analysis Resuspend->Analyze Quantify Quantification (Standard Curve) Analyze->Quantify

Figure 3: General workflow for bacterial carotenoid extraction and quantification.
RT-qPCR for crt Gene Expression Analysis

This protocol outlines the steps for quantifying the transcript levels of crt genes.

Materials:

  • Bacterial cells grown under desired conditions

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target crt genes and reference (housekeeping) genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from bacterial cells using a commercial kit or a standard protocol (e.g., Trizol-based extraction). Ensure all steps are performed in an RNase-free environment.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from a known amount of total RNA using a reverse transcriptase enzyme and random primers or gene-specific reverse primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target crt genes using the ΔΔCt method, normalizing to the expression of one or more stable reference genes.[12]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of transcription factors to the promoter regions of crt genes.[14]

Materials:

  • Purified recombinant transcription factor

  • DNA probe (a short, labeled DNA fragment corresponding to the putative binding site in the crt gene promoter)

  • Binding buffer (containing buffer, salts, glycerol, and a non-specific competitor DNA like poly(dI-dC))

  • Non-denaturing polyacrylamide gel

  • Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

  • Detection system for the labeled probe (e.g., autoradiography for radioactive probes, fluorescence imaging for fluorescent probes)

Procedure:

  • Probe Labeling: Label the DNA probe at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled probe with varying concentrations of the purified transcription factor in the binding buffer for 20-30 minutes at room temperature.

  • Electrophoresis: Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel and run the gel at a constant voltage in a cold room or with a cooling system.

  • Detection: After electrophoresis, dry the gel (for radioactive probes) and expose it to X-ray film, or image the gel directly using a fluorescence imager. A "shift" in the mobility of the labeled probe (a band that runs slower than the free probe) indicates protein-DNA binding.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of a transcription factor on the bacterial chromosome.

Materials:

  • Bacterial cells grown to the desired state

  • Formaldehyde for cross-linking

  • Lysis buffer

  • Sonicator or micrococcal nuclease for chromatin fragmentation

  • Antibody specific to the transcription factor of interest

  • Protein A/G magnetic beads or agarose

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for qPCR or library preparation for ChIP-seq

Procedure:

  • Cross-linking: Treat the bacterial cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G beads.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific target regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion

The genetic regulation of this compound production in bacteria is a multifaceted process involving a conserved biosynthetic pathway and a diverse array of regulatory mechanisms. Understanding these intricate networks is paramount for the successful metabolic engineering of bacteria for the high-level production of this compound and other valuable carotenoids. This guide has provided a foundational overview of the key genes, regulatory elements, and environmental factors involved, supported by available quantitative data. The detailed experimental protocols offered herein provide a practical starting point for researchers aiming to investigate and manipulate this compound biosynthesis in their bacterial systems of interest. Further research into the discovery of novel regulatory elements and the fine-tuning of metabolic fluxes will undoubtedly pave the way for the development of highly efficient and economically viable microbial cell factories for carotenoid production.

References

Neurosporene: A Critical Precursor in the Biosynthesis of Lycopene and Spheroidene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurosporene, a C40 carotenoid, serves as a pivotal intermediate in the intricate biosynthetic pathways of various carotenoids, most notably lycopene and spheroidene. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound into these two commercially significant carotenoids. It details the biosynthetic pathways, the key enzymes involved, their kinetic properties, and robust experimental protocols for their study. Quantitative data are presented in structured tables for comparative analysis, and all biochemical pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes. This document is intended to be a valuable resource for researchers in academia and industry engaged in carotenoid research, metabolic engineering, and the development of carotenoid-based products.

Introduction

Carotenoids are a diverse class of naturally occurring pigments synthesized by plants, algae, and various microorganisms. Their vibrant colors and potent antioxidant properties have led to their widespread use in the food, cosmetic, and pharmaceutical industries. This compound (7,8-dihydro-ψ,ψ-carotene) is a linear tetraterpenoid that occupies a central branch point in carotenoid biosynthesis.[1] Depending on the enzymatic machinery present in an organism, this compound can be further desaturated to form lycopene or can undergo a series of hydration, desaturation, and methylation reactions to yield spheroidene.[2][3] Understanding the molecular mechanisms governing these transformations is crucial for the metabolic engineering of microorganisms for the enhanced production of these valuable compounds.

Biosynthetic Pathways

The conversion of this compound to lycopene and spheroidene is governed by distinct enzymatic pathways.

Lycopene Biosynthesis from this compound

In many bacteria and fungi, the biosynthesis of lycopene from phytoene is catalyzed by a single enzyme, phytoene desaturase (CrtI).[4] This enzyme can introduce up to four double bonds into the phytoene backbone. In organisms where CrtI performs only three desaturation steps, this compound is the final product. However, some CrtI enzymes, or mutants thereof, can catalyze a fourth desaturation step, converting this compound into lycopene.[1] This reaction involves the introduction of a double bond at the C7'-C8' position of this compound.

Spheroidene Biosynthesis from this compound

The biosynthesis of spheroidene from this compound is a multi-step process predominantly found in photosynthetic bacteria like Rhodobacter sphaeroides.[2][3] This pathway involves the following key enzymatic steps:

  • Hydration: this compound undergoes hydration at the C1-C2 bond, catalyzed by this compound 1,2-hydratase (CrtC), to form 1-hydroxythis compound.

  • Desaturation: The C3-C4 bond of 1-hydroxythis compound is then desaturated by 1-hydroxythis compound 3,4-desaturase (CrtD) to yield 1-hydroxy-3,4-didehydrothis compound.[5]

  • Methylation: The hydroxyl group at the C1 position is methylated by a methyltransferase (CrtF), using S-adenosylmethionine (SAM) as the methyl donor, to produce spheroidene.[6]

  • Keto-carotenoid formation: Spheroidene can be further converted to spheroidenone by the action of spheroidene monooxygenase (CrtA).[7][8]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes involved in the conversion of this compound.

EnzymeSubstrateKm (µM)VmaxkcatSource OrganismReference
Hydroxythis compound desaturase (CrtD)1-hydroxythis compound13.4--Rhodobacter sphaeroides[5]

Note: Comprehensive kinetic data for all enzymes, particularly for the direct conversion of this compound to lycopene by CrtI and for the other enzymes in the spheroidene pathway, is not extensively available in the literature.

Production of Lycopene and Spheroidene from this compound in Engineered Microorganisms

Metabolic engineering efforts have focused on manipulating carotenoid biosynthetic pathways in microorganisms like E. coli and yeast to produce high-value carotenoids.

Host OrganismEngineering StrategyProductTiter (mg/L)Yield (mg/g DCW)Reference
Escherichia coliExpression of crtE, crtB, crtI from Deinococcus wulumuqiensisLycopene92567[4]
Escherichia coliDeletion of crtX and crtY, modulation of central metabolismLycopene352050.6[9]
Yarrowia lipolyticaOverexpression of mevalonate pathway and carotenoid genesLycopene-21.1[10]
Saccharomyces cerevisiaeSystematic optimization of crtE, crtB, crtI expression and precursor supplyLycopene3280-[11]
Saccharomyces cerevisiaeMulti-modular metabolic engineering and efflux engineeringLycopene343.7-[12]

Note: The table primarily reflects the production of lycopene, as direct quantitative comparisons of spheroidene production from this compound in engineered organisms are less commonly reported.

Spectroscopic Data

The UV-Visible absorption maxima are crucial for the identification and quantification of carotenoids.

CarotenoidSolventλmax (nm)Reference
This compoundHexane416, 440, 469[11]
LycopeneHexane444, 470, 502[1]
SpheroideneEPA (77K)~450, ~480, ~510[11]

Experimental Protocols

Expression and Purification of Carotenoid Biosynthesis Enzymes

This protocol provides a general framework for the expression and purification of His-tagged carotenoid biosynthesis enzymes, adapted from a method for Z-ISO.[13]

4.1.1. Expression in E. coli

  • Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest (e.g., pET-28a-CrtI).

  • Inoculate a 5 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.2. Purification using Ni-NTA Affinity Chromatography

  • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and protease inhibitors.

  • Sonicate the cell suspension on ice to lyse the cells.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the fractions by SDS-PAGE to check for purity.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

In Vitro Enzyme Assay for Phytoene Desaturase (CrtI)

This protocol is adapted from an assay for CrtI from Pantoea ananatis.[14]

  • Substrate Preparation: Prepare liposomes containing 15-cis-phytoene.

  • Reaction Mixture: In a total volume of 700 µL, combine:

    • 100 µL phytoene liposomes (containing 5 nmol phytoene)

    • 150 µM FAD

    • Buffer II (50 mM phosphate buffer pH 8.0, 100 mM NaCl)

    • 15 µg of purified CrtI enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 volume of CHCl3:MeOH (2:1, v/v).

  • Extraction: Vortex the mixture and centrifuge at 20,000 x g for 10 minutes to separate the phases.

  • Analysis: Analyze the organic phase containing the carotenoids by HPLC.

HPLC Analysis of this compound, Lycopene, and Spheroidene

This protocol provides a general method for the separation and quantification of carotenoids. Specific retention times will vary depending on the exact column and gradient conditions.

4.3.1. Instrumentation and Column

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 or C30 reverse-phase column (e.g., Waters C18, 50 mm × 4.6 mm, 5 μm).

4.3.2. Mobile Phase and Gradient

  • A common mobile phase system for carotenoid separation is a gradient of acetonitrile, methanol, and dichloromethane.[15]

  • An example gradient could be:

    • 0-10 min: 90% Acetonitrile, 10% Methanol

    • 10-20 min: Gradient to 70% Acetonitrile, 20% Methanol, 10% Dichloromethane

    • 20-30 min: Hold at 70% Acetonitrile, 20% Methanol, 10% Dichloromethane

  • Flow rate: 1.0 mL/min.

4.3.3. Sample Preparation and Detection

  • Extract carotenoids from the sample (e.g., cell pellet, reaction mixture) using a suitable organic solvent (e.g., acetone, methanol, or a mixture).

  • Evaporate the solvent under a stream of nitrogen and redissolve the carotenoid extract in the initial mobile phase.

  • Inject the sample onto the HPLC column.

  • Monitor the elution of carotenoids at their respective absorption maxima (e.g., 440 nm for this compound, 472 nm for lycopene).

  • Quantify the carotenoids by comparing the peak areas to those of authentic standards.

Visualizations

Biosynthetic Pathways

Carotenoid_Biosynthesis cluster_lycopene Lycopene Pathway cluster_spheroidene Spheroidene Pathway Neurosporene_L This compound Lycopene Lycopene Neurosporene_L->Lycopene CrtI (Phytoene Desaturase) Neurosporene_S This compound Hydroxythis compound 1-Hydroxythis compound Neurosporene_S->Hydroxythis compound CrtC (Hydratase) Didehydrothis compound 1-Hydroxy-3,4-didehydrothis compound Hydroxythis compound->Didehydrothis compound CrtD (Desaturase) Spheroidene Spheroidene Didehydrothis compound->Spheroidene CrtF (Methyltransferase) Spheroidenone Spheroidenone Spheroidene->Spheroidenone CrtA (Monooxygenase)

Caption: Biosynthetic pathways of lycopene and spheroidene from this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow Gene Gene of Interest (e.g., CrtI) Cloning Cloning into Expression Vector Gene->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Assay Enzyme Assay Purification->Assay Analysis HPLC Analysis Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: General workflow for the expression, purification, and kinetic characterization of a carotenoid biosynthesis enzyme.

Conclusion

This compound stands as a crucial metabolic node in the biosynthesis of lycopene and spheroidene. This guide has provided a detailed technical overview of the enzymatic transformations, quantitative data, and experimental methodologies relevant to the study of these pathways. The provided diagrams and protocols are intended to serve as a practical resource for researchers aiming to elucidate the mechanisms of carotenoid biosynthesis and to engineer microbial systems for the enhanced production of these valuable natural products. Further research is warranted to fully characterize the kinetic properties of all the enzymes involved, which will undoubtedly accelerate the development of efficient and sustainable biotechnological processes for carotenoid production.

References

The Pivotal Role of Neurosporene in Photosynthetic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurosporene (7,8-dihydro-ψ,ψ-carotene), a C40 carotenoid, serves as a critical intermediate in the biosynthesis of various carotenoids in photosynthetic bacteria. Beyond its role as a metabolic precursor, this compound is a functionally significant molecule, contributing to light harvesting and photoprotection within the photosynthetic apparatus. Its unique photophysical properties and antioxidant capacity make it a molecule of interest for research and development. This technical guide provides an in-depth exploration of the function of this compound in photosynthetic bacteria, detailing its biosynthesis, spectroscopic characteristics, role in energy transfer, and antioxidant functions. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and application.

Introduction

Photosynthetic bacteria have evolved sophisticated mechanisms to capture light energy and protect themselves from photodamage. Central to these processes are carotenoids, a diverse class of pigments responsible for the vibrant colors of these microorganisms. This compound is a key acyclic carotene that functions as a precursor in the synthesis of more complex carotenoids like spheroidene and spirilloxanthin.[1] However, its importance extends beyond being a mere biosynthetic intermediate. In several species and mutant strains of photosynthetic bacteria, such as Rhodobacter sphaeroides and Rhodobacter viridis, this compound accumulates as a major carotenoid, where it actively participates in the photosynthetic process.[2][3] This guide will elucidate the multifaceted functions of this compound, providing a technical foundation for its study and potential exploitation.

Biosynthesis of this compound

The biosynthesis of this compound in photosynthetic bacteria is a multi-step enzymatic process originating from the isoprenoid pathway. The synthesis begins with the formation of geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed to form the first C40 carotenoid, phytoene.[4] A series of desaturation reactions catalyzed by the enzyme phytoene desaturase (CrtI) introduces conjugated double bonds into the phytoene backbone. In many photosynthetic bacteria, CrtI is a three-step desaturase that converts phytoene to this compound via the intermediates phytofluene and ζ-carotene.[4][5]

The genetic basis for this pathway has been well-characterized, with the crt genes often organized in a cluster.[6] For instance, in Rhodobacter capsulatus, the crtI gene is part of a transcriptional operon that can be regulated by oxygen levels.[7]

neurosporene_biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase (CrtE) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (CrtB) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (CrtI) (Step 1) Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene CrtI (Step 2) This compound This compound Zeta_Carotene->this compound CrtI (Step 3) Lycopene Lycopene This compound->Lycopene Lycopene Synthase (CrtD) Spheroidene Spheroidene This compound->Spheroidene Various enzymes (e.g., CrtC, CrtD)

Caption: Biosynthetic pathway of this compound in photosynthetic bacteria.

Physicochemical and Spectroscopic Properties

This compound possesses a long polyene chain with nine conjugated double bonds, which is responsible for its characteristic yellow color and its photophysical properties.[8] The extended π-electron system allows for strong absorption in the blue-green region of the visible spectrum.

PropertyValueReference(s)
Chemical FormulaC40H58
Molar Mass538.90 g/mol
Absorption Maxima (in organic solvents)~416, 440, 470 nm[2]
S0 → S2 Absorption (in LH2 complex)Vibronic peaks between 400-500 nm[9]
S1 → Sn Transient Absorption Maxima~540 nm[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound.

The spectroscopic properties of this compound are crucial for its function in light harvesting. The strong S0 → S2 transition allows for the absorption of photons, while the energy of the S1 state is critical for subsequent energy transfer to bacteriochlorophylls.[8]

Role in Photosynthesis: Light Harvesting and Energy Transfer

In photosynthetic bacteria, this compound functions as an accessory light-harvesting pigment, capturing light energy in a spectral region where bacteriochlorophylls absorb weakly. This captured energy is then efficiently transferred to bacteriochlorophylls within the light-harvesting complexes (LHCs).[1]

The primary mechanism of energy transfer is Förster Resonance Energy Transfer (FRET), which is highly dependent on the distance and orientation between the donor (this compound) and acceptor (bacteriochlorophyll) molecules.[10] In the LH2 complex of Rhodobacter sphaeroides, this compound exhibits a high energy transfer efficiency to bacteriochlorophyll.[11]

ParameterValueBacterial Species/ComplexReference(s)
Energy Transfer Efficiency (to BChl)94%Rhodobacter sphaeroides LH2 complex[11]
Energy Transfer Efficiency (to BChl)60-70% (S2-mediated)Purple bacterial LH1 complex
Yield in Engineered E. coli (molecules/cell)3337 ± 1134Escherichia coli CN strain[12]
Yield in Engineered E. coli with BChl a (molecules/cell)6547 ± 407Escherichia coli BN strain[11]
Accumulation in Rhodobacter viridis JA737~7 mg/g dry cellRhodobacter viridis JA737[3]

Table 2: Quantitative Data on this compound Function and Production.

energy_transfer Photon Photon (Light Energy) Neurosporene_GS This compound (Ground State S0) Photon->Neurosporene_GS Absorption Neurosporene_ES This compound (Excited State S2) BChl_GS Bacteriochlorophyll (Ground State) Neurosporene_ES->BChl_GS Förster Resonance Energy Transfer (FRET) BChl_ES Bacteriochlorophyll (Excited State) RC Reaction Center BChl_ES->RC Energy Funneling Photochemistry Photochemistry RC->Photochemistry

Caption: Energy transfer pathway from this compound to the reaction center.

Photoprotective and Antioxidant Functions

Beyond light harvesting, this compound plays a crucial role in protecting the photosynthetic apparatus from photodamage. Under high light conditions, the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), can lead to cellular damage. Carotenoids, including this compound, can quench these harmful species.[13][14]

The photoprotective mechanism involves the quenching of triplet-excited bacteriochlorophylls, which are potent sensitizers for ¹O₂ formation. This compound can accept the triplet energy from bacteriochlorophyll, dissipating it harmlessly as heat. Furthermore, this compound exhibits direct antioxidant activity by scavenging free radicals.[3]

Experimental Protocols

Extraction and Quantification of this compound

A rapid and efficient method for extracting this compound and other hydrophobic compounds from photosynthetic bacteria is crucial for accurate analysis.[6]

Materials:

  • Bacterial cell pellet

  • Hexane

  • Methanol

  • Water (deionized)

  • Centrifuge

  • Spectrophotometer

  • HPLC system with a C18 column and a photodiode array (PDA) detector

Protocol:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Resuspend the cell pellet in a small volume of methanol.

  • Add hexane to the suspension in a ratio of approximately 2:1 (hexane:methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction.

  • Add a small amount of water to facilitate phase separation.

  • Centrifuge the mixture to separate the phases. The upper hexane phase will contain the carotenoids.

  • Carefully collect the upper hexane phase.

  • Dry the extract under a stream of nitrogen gas.

  • Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

  • Quantify the this compound content using a spectrophotometer by measuring the absorbance at its λmax (~440 nm) and applying the Beer-Lambert law with a known extinction coefficient. For more precise quantification, use an HPLC system with a PDA detector and a calibrated standard curve.[10]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Spherisorb C18)[6]

  • Mobile Phase: A gradient of acetone and water. A typical gradient might start at 50% acetone and increase to 100% acetone over 20-30 minutes.[6]

  • Detection: Photodiode array detector monitoring absorbance at 440 nm.

extraction_workflow Start Bacterial Cell Pellet Resuspend Resuspend in Methanol Start->Resuspend AddHexane Add Hexane & Vortex Resuspend->AddHexane AddWater Add Water for Phase Separation AddHexane->AddWater Centrifuge1 Centrifuge AddWater->Centrifuge1 Collect Collect Upper Hexane Phase Centrifuge1->Collect Dry Dry under Nitrogen Collect->Dry ResuspendHPLC Resuspend for HPLC Dry->ResuspendHPLC Analyze HPLC-PDA Analysis (Quantification) ResuspendHPLC->Analyze

Caption: Workflow for extraction and analysis of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.

Materials:

  • This compound extract

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Spectrophotometer

Protocol:

  • Prepare a series of dilutions of the this compound extract in methanol.

  • In a microplate or cuvette, mix a specific volume of the this compound extract with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the λmax of DPPH (typically around 517 nm).

  • A control sample containing only methanol and the DPPH solution should be measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the this compound extract.[8]

Conclusion and Future Perspectives

This compound is a functionally versatile carotenoid in photosynthetic bacteria, contributing significantly to both light harvesting and photoprotection. Its well-defined biosynthetic pathway and important photophysical properties make it an attractive target for metabolic engineering to enhance the photosynthetic efficiency and stress tolerance of microorganisms. Furthermore, its antioxidant properties suggest potential applications in the pharmaceutical and nutraceutical industries. Future research should focus on elucidating the regulatory networks that control this compound biosynthesis and further exploring its potential in synthetic biology and drug development. The detailed methodologies provided in this guide offer a solid foundation for advancing our understanding and utilization of this important biomolecule.

References

In Vitro Antioxidant Properties of Neurosporene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurosporene, a C40 carotenoid hydrocarbon, is an intermediate in the biosynthesis of other carotenoids like lycopene and spirilloxanthin.[1] As a polyene chromophore, its extended system of conjugated double bonds confers potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of this compound, with a focus on its radical scavenging capabilities, particularly against singlet molecular oxygen. This document details experimental protocols for key antioxidant assays, summarizes available quantitative data, and explores the potential signaling pathways modulated by this compound in a cellular context.

Introduction

Carotenoids are renowned for their significant antioxidant activities, which play a crucial role in mitigating oxidative stress-related cellular damage.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[3] this compound, with its nine conjugated double bonds, is an effective scavenger of free radicals.[4][5] This guide serves as a technical resource for researchers investigating the antioxidant potential of this compound for applications in pharmaceuticals, nutraceuticals, and cosmetics.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been primarily quantified in terms of its ability to quench singlet molecular oxygen. Data from other common antioxidant assays such as DPPH and ABTS for this compound are not extensively available in the scientific literature. The following table summarizes the known quantitative data for this compound's antioxidant activity. For comparative purposes, data for lycopene, a structurally similar and well-studied carotenoid, is also included where available.

Antioxidant Assay Analyte Metric Value Reference Compound Value Notes
Singlet Oxygen QuenchingThis compoundRate Constant (kq)≈1010 M-1s-1--Close to diffusion-limited rate.[4][5]
DPPH Radical ScavengingLycopeneIC5054.008 µg/mLAscorbic Acid53.568 µg/mLData for this compound is not readily available.[6]
ABTS Radical ScavengingLycopene----Specific IC50 or TEAC values for lycopene are varied in the literature; a specific value is not provided for direct comparison.

Note: The lack of extensive quantitative data for this compound in assays like DPPH and ABTS highlights a research gap and an opportunity for further investigation into its full antioxidant potential.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following are protocols for key in vitro antioxidant assays applicable to lipophilic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound stock solution (in a suitable organic solvent like THF or chloroform)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

    Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[4][11] This assay is suitable for both hydrophilic and lipophilic antioxidants.[5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Ethanol or a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • This compound stock solution

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution.

  • Reaction Mixture: Add a small volume of each this compound dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[4]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, this compound may exert its antioxidant effects through the modulation of cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12][13]

Nrf2-ARE Signaling Pathway:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including some carotenoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[12][13] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes.[12] This binding initiates the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14][15] While direct evidence for this compound-mediated activation of the Nrf2 pathway is still emerging, studies on other carotenoids like lycopene and lutein have demonstrated their ability to induce Nrf2 nuclear translocation and subsequent upregulation of ARE-dependent genes.[12][14]

Visualizations

Antioxidant Mechanism of this compound

Antioxidant_Mechanism This compound This compound (Extended Polyene Chain) Neurosporene_Radical This compound Radical (Stabilized) This compound->Neurosporene_Radical Donates electron/H-atom ROS Reactive Oxygen Species (e.g., Singlet Oxygen, Peroxyl Radicals) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Quenched/Scavenged by This compound

Caption: Radical scavenging mechanism of this compound.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol prep_sample Prepare Serial Dilutions of this compound prep_control Prepare Positive Control (e.g., Ascorbic Acid) mix Mix 100 µL DPPH Solution with 100 µL Sample/Control prep_sample->mix prep_control->mix incubate Incubate in Dark for 30 minutes at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Maf sMaf Nrf2_nuc->Maf dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes

References

An In-depth Technical Guide to the UV-B Radiation Protection Mechanism of Neurosporene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ultraviolet-B (UV-B) radiation is a significant environmental stressor, contributing to skin damage, photoaging, and carcinogenesis. The carotenoid neurosporene has emerged as a potent photoprotective agent. This technical guide elucidates the core mechanisms by which this compound mitigates UV-B induced damage. Its protective actions are primarily attributed to its ability to directly absorb UV-B radiation and its potent antioxidant capacity, particularly its efficiency in quenching singlet oxygen and scavenging other reactive oxygen species (ROS). Furthermore, this guide explores the hypothesized role of this compound in modulating key cellular signaling pathways, namely the Nrf2-ARE and MAPK pathways, which are central to the cellular response to oxidative stress. Detailed experimental protocols for evaluating the photoprotective efficacy of this compound are provided, alongside a quantitative summary of its known protective properties.

Core UV-B Protection Mechanisms of this compound

The photoprotective effects of this compound are multifaceted, involving both direct physical shielding and indirect biochemical defense mechanisms.

Direct UV-B Absorption

This compound possesses a long chain of conjugated double bonds which enables it to absorb light in the blue-green region of the spectrum. While its primary absorption is not in the UV-B range, its chromophore structure allows for some level of direct UV-B photon absorption, contributing to a reduction in the amount of radiation that reaches cellular components like DNA.

Potent Antioxidant Activity

The most significant mechanism of this compound's UV-B protection lies in its profound antioxidant capabilities. UV-B radiation generates a cascade of reactive oxygen species (ROS) in tissues, leading to oxidative stress, which damages lipids, proteins, and nucleic acids.

This compound is an exceptionally efficient quencher of singlet oxygen (¹O₂), a highly reactive and damaging ROS generated during photosensitization reactions induced by UV-B. It dissipates the energy of singlet oxygen, converting it back to its harmless triplet ground state, while this compound itself is excited and then returns to its ground state by releasing the energy as heat. This physical quenching process is highly efficient and can occur multiple times, allowing a single this compound molecule to neutralize numerous singlet oxygen molecules. The rate constant for singlet oxygen quenching by this compound is near the diffusion-controlled limit, highlighting its potency.[1]

Beyond singlet oxygen, this compound can also scavenge other ROS, such as peroxyl radicals, through electron transfer reactions. This further contributes to the reduction of oxidative stress and the protection of cellular integrity.

Hypothesized Modulation of Cellular Signaling Pathways

While direct experimental evidence specifically for this compound is still emerging, based on the known activities of other carotenoids and antioxidants, it is hypothesized that this compound can modulate key signaling pathways involved in the cellular response to UV-B induced stress.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). It is hypothesized that by reducing the overall ROS load, this compound can indirectly lead to the activation of the Nrf2 pathway, thereby bolstering the cell's endogenous antioxidant defenses.

Nrf2_Activation_by_this compound cluster_0 Cytoplasm cluster_1 Nucleus UVB UV-B Radiation ROS ROS Generation UVB->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress This compound This compound This compound->ROS Quenches Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Hypothesized Nrf2 Pathway Activation by this compound.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are activated by a variety of cellular stresses, including UV-B radiation and the resulting oxidative stress. Chronic activation of these pathways can lead to inflammatory responses and apoptosis. Antioxidants have been shown to inhibit UV-B-induced MAPK activation. Therefore, it is plausible that this compound, by mitigating oxidative stress, can dampen the activation of the MAPK signaling cascade, thereby reducing inflammation and promoting cell survival.

MAPK_Inhibition_by_this compound UVB UV-B Radiation ROS ROS Generation UVB->ROS MAPK_cascade MAPK Cascade (ERK, JNK, p38) ROS->MAPK_cascade Activates This compound This compound This compound->ROS Quenches Inflammation_Apoptosis Inflammation & Apoptosis MAPK_cascade->Inflammation_Apoptosis

Hypothesized MAPK Pathway Inhibition by this compound.

Data Presentation

ParameterValueOrganism/SystemReference
Singlet Oxygen Quenching Rate Constant (kq) ~1010 M-1s-1In vitro (hexafluorobenzene)[1]
UV-B Protection More protective than lycopene and zeaxanthinTransgenic E. coli

Experimental Protocols

In Vitro Antioxidant Capacity Assays
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, hexane, or THF) and perform serial dilutions to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the this compound solution (or control) to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the this compound solution (or control) to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Determine the IC50 value.

Cellular Reactive Oxygen Species (ROS) Detection Assay
  • Cell Culture and Treatment:

    • Culture human keratinocytes (e.g., HaCaT cells) or dermal fibroblasts in appropriate media until they reach 80-90% confluency.

    • Pre-incubate the cells with various concentrations of this compound (solubilized in a vehicle like DMSO, with the final concentration of DMSO kept below 0.1%) for a specified period (e.g., 24 hours).

  • UV-B Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Irradiate the cells with a specific dose of UV-B radiation (e.g., 30 mJ/cm²). A UV-B lamp with a peak emission at 312 nm is typically used.

  • ROS Detection:

    • After irradiation, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

In Vitro DNA Damage Protection (Comet Assay)
  • Cell Treatment and Irradiation:

    • Follow the same cell culture, pre-treatment with this compound, and UV-B irradiation steps as in the ROS detection assay.

  • Comet Assay Procedure (Alkaline):

    • Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.

    • Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide.

    • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

    • Subject the slides to electrophoresis in an alkaline buffer (pH > 13) to unwind the DNA and separate damaged fragments.

    • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.

    • Analyze the images using specialized software to quantify DNA damage (e.g., tail moment, percentage of DNA in the tail).

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Keratinocytes) start->cell_culture neuro_treatment Pre-treatment with This compound cell_culture->neuro_treatment uvb_irradiation UV-B Irradiation neuro_treatment->uvb_irradiation ros_assay ROS Detection (DCFH-DA Assay) uvb_irradiation->ros_assay dna_damage_assay DNA Damage Assessment (Comet Assay) uvb_irradiation->dna_damage_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis dna_damage_assay->data_analysis end End data_analysis->end

Experimental Workflow for Assessing this compound's Photoprotective Effects.

Conclusion

This compound exhibits significant potential as a photoprotective agent against UV-B radiation. Its primary defense mechanisms are rooted in its potent antioxidant properties, particularly its exceptional ability to quench singlet oxygen. While its direct role in modulating cellular signaling pathways like Nrf2 and MAPK is strongly hypothesized based on its antioxidant nature, further research is required to elucidate these specific interactions. The experimental protocols outlined in this guide provide a robust framework for future investigations into the precise molecular mechanisms of this compound's photoprotective effects, which will be crucial for its development as a therapeutic or cosmeceutical agent.

References

A Technical Guide to the Identification of Neurosporene-Producing Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosporene, a C40 carotenoid, is a key intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene. Its potent antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries have driven interest in identifying and optimizing microbial sources for its production. This technical guide provides an in-depth overview of microbial strains known to produce this compound, detailed methodologies for their identification and cultivation, and protocols for the extraction and quantification of this valuable compound.

Identified this compound-Producing Microbial Strains

Several microbial strains, both naturally occurring and genetically engineered, have been identified as producers of this compound. These are categorized below based on the type of microorganism.

Photosynthetic Bacteria
  • Rhodobacter sphaeroides : Wild-type strains of this purple non-sulfur bacterium produce this compound as an intermediate in spheroidene biosynthesis. However, specific mutant strains, such as G1C , accumulate this compound as their major carotenoid due to a nonsense mutation in the crtC gene, which encodes hydroxythis compound synthase[1][2]. Another mutant, YR-1 , generated through nitrosoguanidine (NTG) mutagenesis, also shows increased production of this compound along with other carotenoids[3].

  • Rhodobacter viridis : The strain JA737 is a natural and stable accumulator of this compound, with this carotenoid constituting up to 98% of its total carotenoids[1][4][5][6].

Non-Photosynthetic Bacteria
  • Staphylococcus aureus : This bacterium synthesizes C30 carotenoids, with 4,4'-diapothis compound being a key intermediate in the biosynthesis of the golden pigment staphyloxanthin[7][8]. The biosynthesis is primarily governed by the crtM and crtN genes[2].

  • Bacillus subtilis : While wild-type B. subtilis does not produce this compound, it has been successfully engineered to produce C30 carotenoids, including 4,4'-diapothis compound and 4,4'-diapolycopene. This is achieved by introducing the crtM and crtN genes from Staphylococcus aureus[2][9][10]. Further metabolic engineering, such as overexpressing the methylerythritol phosphate (MEP) pathway genes, has been shown to significantly increase production yields[9].

  • Microbacterium paraoxydans : A novel isolate of this non-photosynthetic bacterium has been shown to produce carotenoid pigments, with a proposed biochemical pathway for this compound synthesis[1][11][12].

Quantitative Data on this compound Production

The following table summarizes the reported yields of this compound and related C30 carotenoids from various microbial strains.

Microbial StrainTypeCompoundYieldReference(s)
Rhodobacter viridis JA737Wild-TypeThis compound~7.3 mg/L[1][4]
~7 mg/g dry cell[1][4]
Microbacterium paraoxydansWild-TypeCarotenoids (this compound pathway)~16 g/kg dry cells[1][11][12]
Engineered Bacillus subtilis BsMN6EngineeredC30 Carotenoids9.11 ± 0.36 mg/L[13]
3.20 ± 0.24 mg/g DCW[13]
Engineered Bacillus subtilis (overexpressing MEP pathway)EngineeredC30 Carotenoids15-fold increase over control[9]

Experimental Protocols

Cultivation of this compound-Producing Strains
  • Medium : Sistrom's minimal medium is commonly used for the cultivation of Rhodobacter sphaeroides[3][4].

    • Preparation of 10x Sistrom's Minimal Medium A (1 Liter) :

      • K2HPO4: 34.8 g or KH2PO4: 27.2 g

      • (NH4)2SO4: 5.0 g or NH4Cl: 1.95 g

      • Succinic acid: 40.0 g

      • L-Glutamic acid: 1.0 g

      • L-Aspartic acid: 0.4 g

      • NaCl: 5.0 g

      • Nitrilotriacetic acid: 2.0 g

      • MgSO4·7H2O: 3.0 g or MgCl2·6H2O: 2.44 g

      • CaCl2·2H2O: 0.334 g

      • FeSO4·7H2O: amount not specified in abstract

      • Trace Elements Solution: amount not specified in abstract

    • Adjust pH to 7.0 with KOH.

    • Sterilize by autoclaving.

  • Growth Conditions :

    • For anaerobic cultures, precultured cells are added to the modified Sistrom's medium in serum bottles and diluted to an OD660 of 0.1[3].

    • Incubate under light-anaerobic conditions at 30°C, 150 rpm, and purge with a gas composition of 10% CO2, 60% H2, and 30% argon[3].

  • Medium : Tryptic Soy Broth (TSB) is a suitable medium for the cultivation of engineered B. subtilis for carotenoid production[13].

    • TSB Composition (per Liter) :

      • Tryptone: 17 g

      • Soytone: 3 g

      • Dextrose: 2.5 g

      • NaCl: 5.0 g

      • K2HPO4: 2.5 g

  • Growth Conditions :

    • Inoculate strains in 50 ml TSB at an optical density (OD600) of 0.05[13].

    • Culture for 24 hours at 37°C with shaking at 250 rpm[13].

    • For inducible systems, 1% xylose can be added at an OD600 of 0.6, followed by an additional 24 hours of cultivation[13].

  • Medium : Luria-Bertani (LB) medium supplemented with NH4Cl has been shown to yield high levels of pigment production[1][11][12].

    • LB Medium Composition (per Liter) :

      • Tryptone: 10 g

      • Yeast Extract: 5 g

      • NaCl: 10 g

    • Supplement with NH4Cl for enhanced pigment production.

  • Growth Conditions : Cultivate in submerged conditions in a laboratory bioreactor[14].

Strain Modification Protocols

This method is used to generate random mutations to screen for strains with enhanced carotenoid production.

NTG_Mutagenesis_Workflow cluster_prep Cell Preparation cluster_mutagenesis Mutagenesis cluster_recovery Recovery and Screening start Start with wild-type Rhodobacter sphaeroides culture harvest Harvest cells in exponential phase start->harvest wash Wash cells with tris-maleate buffer harvest->wash ntg Treat cells with NTG solution (e.g., 0.4 mg/mL for 1h at 30°C) wash->ntg stop Stop reaction by cooling and washing ntg->stop resuspend Resuspend cells in growth medium stop->resuspend culture Culture treated cells resuspend->culture screen Screen for colonies with enhanced pigmentation culture->screen isolate Isolate and characterize mutant strains screen->isolate end High this compound- producing mutant isolate->end

Caption: Workflow for NTG mutagenesis of Rhodobacter sphaeroides.

This targeted approach is used to introduce specific genes (e.g., crtM and crtN) and modify metabolic pathways to enhance C30 carotenoid production.

CRISPR_Cas9_Workflow cluster_design Design cluster_transformation Transformation cluster_selection Selection and Verification start Identify target genes (e.g., crtM, crtN from S. aureus) and integration sites in B. subtilis construct Construct CRISPR-Cas9 plasmid with guide RNA and donor DNA (containing crtM and crtN) start->construct transform Transform competent B. subtilis cells with the CRISPR plasmid construct->transform select Select for transformants (e.g., antibiotic resistance) transform->select verify Verify gene integration by PCR and sequencing select->verify cure Cure the CRISPR plasmid verify->cure end Engineered B. subtilis producing this compound cure->end

Caption: Workflow for CRISPR-Cas9 engineering of Bacillus subtilis.

Extraction of this compound
  • From Bacillus subtilis [13]:

    • Harvest cells by centrifugation (8000 x g for 15 min).

    • Wash the cell pellet with 1 ml of TE buffer (10 mM Tris/HCl, 1 mM EDTA, pH 8.0).

    • Resuspend the cells in 500 µl of TE buffer.

  • From Rhodobacter sphaeroides [3]:

    • Suspend 33.3 mg of dried cells in 1 mL of 3 M HCl.

    • Incubate for 30 min at 30°C with shaking at 100 rpm.

    • Centrifuge for 20 min and discard the supernatant.

    • Resuspend the pellet in 1 mL of acetone and incubate for 30 min.

    • Harvest the supernatant containing the carotenoids by centrifugation.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of carotenoids.

  • Sample Preparation : The solvent extract containing this compound is filtered through a 0.22 µm filter before injection into the HPLC system.

  • HPLC System : A typical setup includes a C18 reversed-phase column.

  • Mobile Phase : A gradient of solvents is often used for optimal separation. For example, a non-linear gradient of 50%–100% acetone in water can be employed[15].

  • Detection : A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths of this compound (typically around 416, 440, and 470 nm).

  • Quantification : The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a purified this compound standard.

Biosynthesis Pathways

This compound Biosynthesis in Rhodobacter species

Rhodobacter_Neurosporene_Pathway cluster_info Gene Key GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Phytofluene Phytofluene Phytoene->Phytofluene CrtI ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene CrtI This compound This compound ZetaCarotene->this compound CrtI Spheroidene Spheroidene This compound->Spheroidene CrtC, CrtD, CrtF key CrtB: Phytoene synthase CrtI: Phytoene desaturase CrtC: Hydroxythis compound synthase CrtD: Hydroxythis compound desaturase CrtF: Hydroxythis compound-O-methyltransferase

Caption: this compound biosynthesis pathway in Rhodobacter.

4,4'-Diapothis compound Biosynthesis in Engineered Bacillus subtilis

Bacillus_Diaponeurosporene_Pathway cluster_info Gene Key FPP Farnesyl pyrophosphate (FPP) Dehydrosqualene Dehydrosqualene (4,4'-Diapophytoene) FPP->Dehydrosqualene CrtM Diapophytofluene 4,4'-Diapophytofluene Dehydrosqualene->Diapophytofluene CrtN DiapoZetaCarotene 4,4'-Diapo-ζ-carotene Diapophytofluene->DiapoZetaCarotene CrtN Diapothis compound 4,4'-Diapothis compound DiapoZetaCarotene->Diapothis compound CrtN key CrtM: Dehydrosqualene synthase CrtN: Dehydrosqualene desaturase

Caption: 4,4'-Diapothis compound biosynthesis in engineered B. subtilis.

Conclusion

The identification and development of microbial strains for this compound production offer a promising and sustainable alternative to chemical synthesis. This guide provides a foundational understanding of the key microbial players, methodologies for their cultivation and genetic manipulation, and protocols for the extraction and quantification of this compound. Further research focusing on the optimization of fermentation conditions and advanced metabolic engineering strategies will be crucial for achieving commercially viable yields of this valuable carotenoid.

References

The Evolutionary Crossroads of Color: A Technical Guide to the Neurosporene Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neurosporene pathway, a critical juncture in the biosynthesis of C40 carotenoids, represents a fascinating nexus of evolutionary adaptation and metabolic diversification. This technical guide provides an in-depth exploration of the evolutionary significance of this pathway, detailing its core enzymatic machinery, regulatory mechanisms, and its burgeoning relevance in drug development. Through a comprehensive review of current research, this document outlines the key genes and enzymes that orchestrate the synthesis of this compound and its derivatives. Detailed experimental protocols for the study of this pathway are provided, alongside a quantitative analysis of this compound production and its antioxidant capacity. Furthermore, this guide elucidates the pathway's intricate connections to cellular signaling networks and its potential as a novel target for antimicrobial agents and a source for therapeutic compounds.

Introduction: An Evolutionary Palette

Carotenoids, a diverse class of isoprenoid pigments, are fundamental to life, serving vital roles in photosynthesis, antioxidant defense, and membrane stabilization.[1][2] The this compound pathway is a central route in the biosynthesis of many of these molecules, acting as a critical intermediate in the production of both acyclic and cyclic carotenoids, such as lycopene and spheroidene.[3][4] Its evolutionary history is a compelling narrative of horizontal gene transfer (HGT), demonstrating nature's capacity for metabolic innovation through the sharing of genetic material across vast phylogenetic distances.[5][6] This promiscuous exchange of carotenoid biosynthesis genes has enabled organisms from bacteria and archaea to fungi and even some insects to acquire the ability to produce these protective pigments, highlighting the profound adaptive advantage conferred by this pathway.

The Core Pathway: Genes and Enzymes

The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) is a conserved, multi-step enzymatic process. The key enzymes and their corresponding genes are central to understanding the pathway's function and evolution.

  • Phytoene Synthase (CrtB): This enzyme catalyzes the first committed step in carotenoid biosynthesis: the head-to-head condensation of two GGPP molecules to form the colorless C40 carotenoid, phytoene.[5][7]

  • Phytoene Desaturase (CrtI): A key enzyme that introduces a series of double bonds into the phytoene backbone. In many bacteria, CrtI is a multi-functional enzyme that can perform up to four desaturation steps, converting phytoene to lycopene via the intermediates phytofluene, ζ-carotene, and this compound.[5][8] The number of desaturation steps catalyzed by CrtI is a critical determinant of the final carotenoid products in an organism.

  • This compound 1,2-Hydratase (CrtC): This enzyme hydroxylates this compound to form 1-hydroxythis compound, a key step in the spheroidene branch of the pathway.[9]

  • 1-Hydroxythis compound 3,4-Desaturase (CrtD): Following the action of CrtC, CrtD introduces a double bond to produce demethylspheroidene.[9]

  • Demethylspheroidene O-methyltransferase (CrtF): The final step in the formation of spheroidene involves the methylation of the hydroxyl group by CrtF.[3]

The genes encoding these enzymes are often found clustered together in bacterial genomes, facilitating their co-regulation and transfer via HGT.[5]

Quantitative Data Summary

The production of this compound and its antioxidant capacity are key metrics for its potential applications. The following tables summarize available quantitative data from various studies.

OrganismGenetic ModificationThis compound Yield (mg/L)This compound Yield (mg/g dry cell)Reference
Rhodobacter viridis JA737Natural isolate7.3~7[10][11]
Escherichia coliHeterologous expression of crt genes from M. aurumNot specified~0.125 (estimated)[12]
Escherichia coliEngineered with IUP and crt genes~10-20 (estimated)Not specified[13]

Table 1: this compound Production in Various Bacterial Strains.

AssayCarotenoidAntioxidant Activity (IC50 µg/mL or other units)Reference
DPPHThis compoundData not specifically found for this compoundGeneral methods in[1][2][14][15][16]
FRAPThis compoundData not specifically found for this compoundGeneral methods in[9]
ABTSThis compoundData not specifically found for this compoundGeneral methods in[9]
ORACThis compoundData not specifically found for this compoundGeneral methods in[17]

Experimental Protocols

Heterologous Expression of this compound Pathway Genes in E. coli

This protocol provides a general framework for the expression of carotenoid biosynthesis genes in a non-carotenogenic host like E. coli.

1. Plasmid Construction:

  • Clone the coding sequences of the desired carotenoid biosynthesis genes (e.g., crtE, crtB, crtI from a source organism) into compatible expression vectors with inducible promoters (e.g., pT7, pBAD). Ensure each plasmid has a different antibiotic resistance marker for selection. 2. Transformation:
  • Transform chemically competent or electrocompetent E. coli cells (e.g., BL21(DE3)) with the constructed plasmids.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C. 3. Expression:
  • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG for pT7 promoter, L-arabinose for pBAD promoter) to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 20-30°C) for 16-48 hours to allow for pigment production. The formation of colored carotenoids can often be visually observed. 4. Cell Harvesting:
  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes.
  • Wash the cell pellet with phosphate-buffered saline (PBS).

Extraction and Quantification of this compound

This protocol outlines the extraction of this compound from bacterial cells and its quantification by HPLC.[12][13][18]

1. Extraction:

  • To the cell pellet, add a mixture of methanol and acetone (e.g., 7:3 v/v) and vortex vigorously for 5-10 minutes to disrupt the cells and extract the pigments.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.
  • Transfer the supernatant containing the carotenoids to a new tube.
  • Repeat the extraction process until the cell pellet is colorless.
  • Pool the supernatants. 2. Phase Separation:
  • Add an equal volume of diethyl ether or hexane to the pooled supernatant in a separatory funnel.
  • Add distilled water to facilitate phase separation.
  • Gently mix and allow the phases to separate. The carotenoids will partition into the upper organic phase.
  • Collect the organic phase and dry it over anhydrous sodium sulfate. 3. Quantification:
  • Evaporate the solvent under a stream of nitrogen.
  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether).
  • Filter the sample through a 0.22 µm syringe filter before injection. 4. HPLC Analysis:
  • Use a C18 or C30 reverse-phase HPLC column.
  • Employ a gradient elution system, for example, with a mobile phase consisting of methanol, methyl tert-butyl ether, and water.
  • Monitor the elution of carotenoids using a photodiode array (PDA) detector at wavelengths between 400 and 500 nm. This compound typically exhibits absorption maxima around 416, 440, and 469 nm.
  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Enzyme Assays

The activity of the core enzymes in the this compound pathway can be assessed using in vitro assays.[4][6][18][19][20][21][22][23][24][25]

1. CrtB (Phytoene Synthase) Assay:

  • Substrate: Radiolabeled [1-14C]GGPP.
  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, MnCl2, DTT, and the purified CrtB enzyme.
  • Procedure: Initiate the reaction by adding [1-14C]GGPP. Incubate at 30-37°C. Stop the reaction by adding a mixture of chloroform and methanol.
  • Analysis: Extract the lipids, separate the phytoene by thin-layer chromatography (TLC), and quantify the radioactivity in the phytoene spot using a scintillation counter.

2. CrtI (Phytoene Desaturase) Assay:

  • Substrate: Phytoene incorporated into liposomes.
  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), FAD, and the purified CrtI enzyme.
  • Procedure: Add the phytoene-containing liposomes to the reaction mixture and incubate at 30-37°C.
  • Analysis: Extract the carotenoids and analyze the products (phytofluene, ζ-carotene, this compound, lycopene) by HPLC with a PDA detector.

3. CrtC (this compound 1,2-Hydratase) and CrtD (1-Hydroxythis compound 3,4-Desaturase) Assays:

  • Substrates: this compound for CrtC; 1-hydroxythis compound for CrtD.
  • Procedure: These assays can be performed similarly to the CrtI assay, using the appropriate substrate and purified enzyme. The products can be identified and quantified by HPLC-MS. For CrtD, molecular oxygen often serves as the hydrogen acceptor.[9][26]

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the this compound pathway and associated experimental procedures, the following diagrams have been generated using the DOT language.

Neurosporene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CrtB CrtB GGPP->CrtB Phytoene Phytoene CrtI1 CrtI Phytoene->CrtI1 Phytofluene Phytofluene CrtI2 CrtI Phytofluene->CrtI2 ZetaCarotene ζ-Carotene CrtI3 CrtI ZetaCarotene->CrtI3 This compound This compound CrtI4 CrtI This compound->CrtI4 CrtC CrtC This compound->CrtC Lycopene Lycopene Hydroxythis compound 1-Hydroxythis compound CrtD CrtD Hydroxythis compound->CrtD Demethylspheroidene Demethylspheroidene CrtF CrtF Demethylspheroidene->CrtF Spheroidene Spheroidene CrtB->Phytoene CrtI1->Phytofluene CrtI2->ZetaCarotene CrtI3->this compound CrtI4->Lycopene CrtC->Hydroxythis compound CrtD->Demethylspheroidene CrtF->Spheroidene

Caption: Biosynthetic pathway from GGPP to this compound and its derivatives.

Experimental_Workflow cluster_expression Heterologous Expression cluster_extraction Extraction & Analysis Plasmid Plasmid Construction Transformation Transformation into E. coli Plasmid->Transformation Expression Induction and Culture Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Extraction Solvent Extraction Harvesting->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Quantification HPLC Quantification PhaseSeparation->Quantification

Caption: General workflow for this compound production and analysis.

Interplay with Cellular Signaling

The production of carotenoids, including this compound, is not a static process but is often tightly regulated in response to environmental cues. This regulation is frequently mediated by complex cellular signaling networks.

  • Two-Component Systems: In many bacteria, two-component signal transduction systems, consisting of a sensor histidine kinase and a response regulator, play a crucial role in sensing environmental stimuli such as light and oxygen levels.[5][8][21][22][23][27][28] These systems can directly or indirectly regulate the expression of carotenoid biosynthesis genes. For example, in Rhodobacter sphaeroides, the RegB/RegA two-component system is known to control the expression of genes involved in photosynthesis, including those for carotenoid biosynthesis.[5][27] This allows the bacterium to modulate its pigment production in response to changes in oxygen tension and light availability, thereby optimizing its photoprotective and photosynthetic capabilities.

  • Quorum Sensing: Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate their behavior.[8][29][30][31][32][33] While direct regulation of the this compound pathway by quorum sensing is not extensively documented, there is evidence that quorum sensing can influence the production of virulence factors and stress responses, both of which can be linked to carotenoid biosynthesis. For instance, in pathogenic bacteria, the production of carotenoids can be a virulence factor, protecting the pathogen from oxidative stress generated by the host's immune system. As quorum sensing often regulates virulence, it is plausible that it also indirectly influences the this compound pathway in these organisms.

Significance in Drug Development

The this compound pathway and its products are emerging as significant targets and sources for drug development.

The Pathway as an Antimicrobial Target

Several pathogenic bacteria synthesize carotenoids, which act as antioxidants to protect them from the reactive oxygen species (ROS) produced by the host's immune cells as a defense mechanism. By neutralizing these ROS, carotenoids can enhance the survival and virulence of the pathogen. This makes the carotenoid biosynthesis pathway, including the steps leading to this compound, an attractive target for the development of novel antimicrobial drugs.[34] Inhibiting this pathway could render the bacteria more susceptible to the host's immune response, effectively disarming them. This approach is particularly promising as it targets a non-essential pathway for bacterial growth in vitro, potentially reducing the selective pressure for resistance development.

This compound as a Therapeutic Agent

This compound itself possesses biological activities that are of therapeutic interest. Its antioxidant properties make it a candidate for protecting against oxidative stress-related conditions. There is growing interest in the use of this compound in cosmetic and dermatological applications for its ability to protect the skin from the harmful effects of UV and blue light radiation.[6] Furthermore, preclinical studies are beginning to explore the broader therapeutic potential of various carotenoids in a range of human diseases, and as a key precursor, this compound is of significant interest in this context.[34][35][36][37][38]

Conclusion and Future Perspectives

The this compound pathway is a cornerstone of carotenoid biosynthesis, with a rich evolutionary history shaped by horizontal gene transfer and strong selective pressures for its protective functions. Its central role as a precursor to a wide array of carotenoids underscores its importance in metabolic diversification. For researchers and scientists, a deeper understanding of the enzymatic mechanisms and regulatory networks governing this pathway will continue to unveil fundamental principles of metabolic evolution and adaptation. For drug development professionals, the this compound pathway presents a dual opportunity: as a novel target for antimicrobial therapies and as a source of bioactive compounds with therapeutic potential. The continued exploration of this colorful corner of the metabolic world promises to yield further insights into the intricate interplay between evolution, biochemistry, and medicine.

References

Methodological & Application

Application Notes: Extraction of Neurosporene from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurosporene (7,8-dihydro-ψ,ψ-carotene) is a C40 tetraterpenoid and a crucial intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene, in many microorganisms.[1] While its content in most carotenogenic organisms is typically low, certain bacteria, particularly specific mutants of photosynthetic bacteria or some halotolerant species, can be induced to accumulate this compound as a major carotenoid.[1][2] This makes them valuable sources for its extraction. This compound is of significant interest to researchers due to its antioxidant properties and its potential as a UV-B radiation protector.[3][4] These application notes provide detailed protocols for the extraction of this compound from bacterial cultures, tailored for researchers in microbiology, biotechnology, and drug development.

Core Principles of Extraction

The extraction of this compound, a lipophilic carotene, from bacterial cells relies on disrupting the cell wall and solubilizing the pigment into an appropriate organic solvent. The choice of solvent and extraction method is critical and depends on the bacterial species (Gram-positive vs. Gram-negative), the cell wall composition, and the downstream analytical requirements (e.g., HPLC-MS compatibility).[3][5]

  • Bacterial Sources:

    • Rhodobacter sphaeroides : Mutant strains, such as the G1C mutant, are particularly effective as they can be engineered to accumulate this compound exclusively.[1][2]

    • Kocuria sp. : Halotolerant species like Kocuria sp. QWT-12 have been shown to produce high concentrations of this compound.[4]

    • Staphylococcus aureus : While the primary pigment is staphyloxanthin, this compound is a key precursor in its C30 carotenoid biosynthesis pathway.[6][7] Extraction methods for staphyloxanthin will also co-extract its precursors.

  • Solvent Selection: Due to its nonpolar nature, this compound is readily soluble in solvents like hexane. However, to efficiently extract it from the cellular matrix, a polar solvent like methanol or acetone is typically required to disrupt cell membranes and denature protein complexes.[3][5]

    • Methanol/Hexane Mixtures: A ternary mixture of methanol, hexane, and water is highly efficient for a one-step extraction from photosynthetic bacteria, allowing for effective cell breakage and phase separation where this compound partitions into the upper hexane layer.[5]

    • Methanol: For some bacteria, particularly Gram-positive cocci like Staphylococcus aureus or Kocuria sp., extraction with pure methanol, sometimes heated, is sufficient to recover the carotenoids.[4][8]

    • Acetone: Acetone is another effective solvent, often used in combination with methanol, for extracting a broad range of carotenoids.[3]

  • Cell Disruption: For many bacteria, solvent treatment combined with physical agitation (e.g., vortexing) is sufficient.[5] However, for more robust cells or to improve yields, methods like sonication or grinding can be employed. An HCl-assisted method has also been shown to be effective for Rhodobacter sphaeroides.[9]

Experimental Protocols

Protocol 1: Rapid Extraction of this compound from Gram-Negative Bacteria (e.g., Rhodobacter sphaeroides, Kocuria sp.)

This protocol is adapted from a method developed for photosynthetic bacteria and is suitable for analyses requiring samples compatible with HPLC-MS.[5] It utilizes a ternary solvent system for efficient, one-step extraction.

Materials:

  • Bacterial culture broth (5–20 mL)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

  • Centrifuge and tubes

  • Vortex mixer

  • Micropipettes

Methodology:

  • Cell Harvesting: Centrifuge 5–20 mL of bacterial culture at 1,800 x g (approx. 4,000 rpm) for 15 minutes. Discard the supernatant.[5]

  • Solvent Addition: To the cell pellet, add 1 mL of methanol followed by 2 mL of hexane.[5]

  • Cell Lysis and Extraction: Vortex the mixture vigorously for 2 minutes. The methanol helps to disrupt the cell membranes while the hexane begins to solubilize the nonpolar this compound.

  • Phase Separation: Add 1 mL of deionized water to the mixture and vortex for an additional 1 minute. The addition of water induces the separation of the hexane and aqueous/methanol phases.[5]

  • Collection of this compound: Centrifuge the mixture at 1,800 x g for 20 minutes to achieve clear phase separation.[5] The this compound will be concentrated in the upper, colored hexane layer.

  • Sample Preparation for Analysis: Carefully collect the upper hexane phase using a pipette. For HPLC analysis, the extract can be passed through a 0.2 µm nylon filter.[5]

  • Purification (Optional): For obtaining pure this compound, further purification can be performed using silica gel chromatography, DEAE-Toyopearl, and C18-HPLC columns.[1]

Protocol 2: Methanol Extraction of Carotenoids from Gram-Positive Bacteria (e.g., Staphylococcus aureus)

This protocol is a standard method for extracting staphyloxanthin and its precursors, including this compound, from S. aureus.[8] A variation using heated methanol is effective for Kocuria sp.[4]

Materials:

  • Bacterial cells (from broth culture or agar plate)

  • Methanol (HPLC grade)

  • Sterile distilled water or Phosphate Buffered Saline (PBS)

  • Centrifuge and tubes

  • Water bath (optional, for heated extraction)

Methodology:

  • Cell Harvesting:

    • From Broth: Harvest cells by centrifugation at 6,000 rpm for 15 minutes.[8]

    • From Plate: Gently scrape the bacterial colonies from the agar surface.

  • Cell Washing: Wash the cell pellet by resuspending it in sterile distilled water or PBS and centrifuging again at 6,000 rpm for 15 minutes. Discard the supernatant. This step removes residual media components.[4][8]

  • Methanol Extraction: Resuspend the washed cell pellet in 5 mL of methanol.[4][8]

  • Incubation:

    • Standard Method: Agitate the suspension until the pigment is visibly extracted into the solvent.

    • Heated Method (for Kocuria sp.): Incubate the methanol suspension in a water bath at 60°C for 15 minutes to enhance extraction efficiency.[4]

  • Collection of Extract: Centrifuge the suspension at 4,000 x g for 15 minutes to pellet the cell debris.[4]

  • Final Sample: The colored, this compound-containing supernatant is carefully collected for analysis.

Data Presentation: Summary of Extraction Parameters

The following table summarizes key quantitative parameters from the described protocols and their variations found in the literature.

ParameterProtocol 1: Methanol/HexaneProtocol 2: MethanolHCl-Assisted Method (R. sphaeroides)
Bacterial Source Rhodospirillum rubrum, R. sphaeroidesStaphylococcus aureus, Kocuria sp.Rhodobacter sphaeroides
Starting Volume/Mass 5-20 mL Culture BrothN/A (Cell Pellet)N/A (Cell Pellet)
Solvents Methanol, Hexane, WaterMethanolAcetone, HCl
Solvent to Biomass Ratio 1 mL MeOH, 2 mL Hexane per pellet5 mL per pellet40 mL/g
Temperature AmbientAmbient or 60°C30°C
Duration ~3 minutes (vortexing)15 minutes (incubation)40 minutes
Centrifugation Speed 1,800 x g4,000 x g - 6,000 rpmN/A
Centrifugation Time 15-20 minutes15 minutesN/A
Reference [5][4][8][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from bacterial cultures.

Neurosporene_Extraction_Workflow cluster_culture Cell Growth & Harvesting cluster_extraction Extraction & Separation cluster_analysis Purification & Analysis Culture Bacterial Culture Centrifuge1 Centrifugation (1,800-6,000 x g) Culture->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Solvent Add Solvents (e.g., Methanol/Hexane) Pellet->Solvent Lysis Vortex / Incubate (Cell Lysis) Solvent->Lysis Centrifuge2 Centrifugation (Phase Separation) Lysis->Centrifuge2 Supernatant Collect Pigmented Supernatant Centrifuge2->Supernatant Purify Purification (e.g., HPLC, TLC) Supernatant->Purify Analysis Spectroscopic Analysis (NMR, MS, UV-Vis) Purify->Analysis Final Pure this compound Analysis->Final

Caption: General workflow for this compound extraction from bacteria.

References

Application Note: HPLC Quantification of Neurosporene in Cell Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosporene is a 40-carbon tetraterpenoid and a key intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene.[1][2] As a member of the carotenoid family, this compound possesses antioxidant properties and is a subject of interest in research related to nutrition, health, and microbial biotechnology. Accurate quantification of this compound in cellular extracts is crucial for studies involving carotenoid metabolism, pathway engineering, and the development of carotenoid-based products. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from cell cultures using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Principle

This method involves the extraction of carotenoids, including this compound, from cell pellets using a mixture of organic solvents. The extracted pigments are then separated and quantified by reverse-phase HPLC. A C30 column is recommended for optimal separation of carotenoid isomers, which is a common challenge in carotenoid analysis.[3][4] Detection is performed by monitoring the absorbance at the characteristic maximum wavelength of this compound, which is approximately 450 nm.[5] Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetone, methanol, methyl tert-butyl ether (MTBE), hexane, and ethyl acetate.[6][7]

  • Reagents: Deionized water, Butylated Hydroxytoluene (BHT), Sodium Chloride (NaCl), Sodium Sulfate (anhydrous).

  • Standards: this compound standard (CaroteNature or equivalent).[8]

  • Columns: C30 reverse-phase HPLC column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm).[9]

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

    • Centrifuge.

    • Homogenizer or sonicator.

    • Rotary evaporator or nitrogen evaporator.

    • Spectrophotometer.

    • Glassware (amber vials, test tubes) to protect from light.[6]

Sample Preparation: Extraction of this compound from Cell Pellets

This protocol is a general guideline and may need optimization depending on the cell type (e.g., bacterial, fungal, or algal cells). All procedures should be performed under dim light to prevent photodegradation of carotenoids.[6]

  • Cell Harvesting: Harvest cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant.

  • Cell Lysis and Extraction:

    • To the cell pellet, add 1 mL of acetone containing 0.1% BHT.

    • Disrupt the cells using a homogenizer or sonicator until the pellet is completely dispersed.

    • Incubate the mixture for 15 minutes at room temperature in the dark.

    • Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the acetone supernatant to a clean amber tube.

    • Repeat the extraction process with fresh acetone until the cell pellet is colorless.

  • Phase Separation:

    • Pool the acetone extracts.

    • Add an equal volume of hexane and half a volume of 1 M NaCl solution to the pooled extract.

    • Vortex thoroughly and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • The upper hexane phase, containing the carotenoids, should be carefully collected.

  • Drying and Reconstitution:

    • Dry the hexane extract under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., Methanol/MTBE/Water 81:15:4 v/v/v).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis
  • HPLC Conditions:

    • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: Methanol/Water (95:5 v/v)

    • Mobile Phase B: Methyl tert-butyl ether (MTBE)

    • Gradient:

      • 0-15 min: 15% B to 50% B

      • 15-25 min: 50% B to 80% B

      • 25-30 min: 80% B (isocratic)

      • 30.1-35 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25°C.[6]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 450 nm.[5]

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard in hexane.

    • Determine the exact concentration of the stock solution spectrophotometrically using the extinction coefficient in hexane.

    • Prepare a series of dilutions from the stock solution in the initial mobile phase to create a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Inject each standard and record the peak area.

    • Plot a graph of peak area versus concentration to generate a standard curve.

  • Quantification:

    • Inject the prepared cell extract sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample using the standard curve.

Data Presentation

The quantitative results can be summarized in a table for clear comparison.

Sample IDCell Mass (g)This compound Peak AreaConcentration (µg/mL)Total this compound (µg)This compound Content (µg/g cell mass)
Control 10.52150,2342.30.460.88
Control 20.55158,9872.40.480.87
Treated 10.53450,1126.81.362.57
Treated 20.51465,7897.01.402.75

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis Harvest Cell Harvesting Lyse Cell Lysis & Extraction (Acetone + BHT) Harvest->Lyse Separate Phase Separation (Hexane) Lyse->Separate Dry Drying & Reconstitution Separate->Dry Filter Filtration (0.22 µm) Dry->Filter Inject Inject into HPLC Filter->Inject SeparateHPLC C30 Column Separation Inject->SeparateHPLC Detect UV-Vis Detection (450 nm) SeparateHPLC->Detect Quantify Quantification (vs. Standard Curve) Detect->Quantify

Caption: A flowchart illustrating the major steps from cell harvesting to HPLC-based quantification of this compound.

This compound Biosynthesis Pathway

G Simplified this compound Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene crtB Phytofluene Phytofluene Phytoene->Phytofluene crtI ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene crtI This compound This compound ZetaCarotene->this compound crtI Lycopene Lycopene This compound->Lycopene crtI Spheroidene Spheroidene Pathway This compound->Spheroidene crtC, crtD, crtF

Caption: A diagram showing the key enzymatic steps leading to the synthesis of this compound and its subsequent conversion.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of this compound in cell extracts. The use of a C30 column is crucial for achieving good resolution of this compound from other carotenoids and its isomers.[8] This method is applicable to a wide range of research areas, including metabolic engineering, natural product discovery, and nutritional science. Proper handling of samples to avoid light and oxygen exposure is critical for obtaining accurate and reproducible results.

References

Application Note and Protocol: C18 vs. C30 Columns for Neurosporene HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurosporene is a C40 carotenoid hydrocarbon and a key intermediate in the biosynthesis of various cyclic carotenoids, including β-carotene and lycopene. Accurate quantification and characterization of this compound and its isomers are crucial in fields ranging from food science and nutrition to microbiology and biotechnology. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

The choice of the stationary phase is a critical parameter in developing a robust HPLC method for carotenoid analysis. While C18 (octadecyl) columns are widely used in reversed-phase HPLC, C30 (triacontyl) columns have emerged as a superior alternative for the separation of hydrophobic, long-chain molecules like carotenoids.[1][2][3] This document provides a detailed comparison of C18 and C30 columns for the analysis of this compound, including experimental protocols and data presentation. C30 columns are specifically designed to enhance the separation of carotenoid isomers, offering better shape selectivity compared to the more traditional C18 columns.[1][3][4]

Principles of Separation: C18 vs. C30

The primary difference between C18 and C30 stationary phases lies in the length of the alkyl chains bonded to the silica support. This structural difference leads to distinct separation mechanisms, particularly for structurally similar molecules like carotenoid isomers.

  • C18 Columns: These columns provide good hydrophobic retention for a wide range of analytes. However, for long-chain molecules like this compound, the C18 phase may not be thick enough to allow for full interaction and discrimination between subtle structural differences, such as cis/trans isomers.[2] This can result in co-elution or poor resolution of isomers.[2]

  • C30 Columns: The longer C30 alkyl chains create a more ordered, "thicker" stationary phase that offers enhanced shape selectivity.[3][4] This allows for greater interaction with the entire carotenoid molecule, leading to improved separation of geometric isomers (cis/trans) and other structurally related carotenoids.[1][2][4][5] Polymeric C30 phases are particularly well-suited for resolving carotenoid isomers.[5][6]

Experimental Protocols

The following protocols provide a starting point for the HPLC analysis of this compound using both C18 and C30 columns. Optimization may be required depending on the specific sample matrix and instrumentation.

Sample Preparation

This compound is susceptible to degradation from light, heat, and oxygen. All sample preparation steps should be performed under subdued light and in amber glassware.

  • Extraction: For solid samples (e.g., microbial biomass, plant tissue), homogenize the sample and extract with a suitable organic solvent such as acetone, methanol, or a mixture thereof. Multiple extraction steps may be necessary for complete recovery.

  • Saponification (Optional): If the sample contains interfering lipids or chlorophylls, a saponification step with methanolic potassium hydroxide can be performed. This step should be carefully controlled to avoid carotenoid degradation.

  • Partitioning: Partition the carotenoid extract into a non-polar solvent like diethyl ether, petroleum ether, or methyl tert-butyl ether (MTBE).

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase or a compatible solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions

The following tables outline typical HPLC conditions for this compound analysis on C18 and C30 columns.

Table 1: HPLC Conditions for this compound Analysis

ParameterC18 Column ProtocolC30 Column Protocol
Column C18, 5 µm, 4.6 x 250 mmC30, 3 or 5 µm, 4.6 x 250 mm
Mobile Phase A Acetonitrile/Methanol (e.g., 85:15 v/v)Methanol (MeOH)
Mobile Phase B Methyl tert-butyl ether (MTBE)Methyl tert-butyl ether (MTBE)
Gradient Program Isocratic or GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25-30°C20-30°C (Lower temperatures may improve resolution[4])
Injection Volume 10-20 µL10-20 µL
Detection Diode Array Detector (DAD) or UV-VisDiode Array Detector (DAD) or UV-Vis
Wavelength 425, 450, 478 nm (for this compound)425, 450, 478 nm (for this compound)
Detailed Gradient Elution Program for C30 Column

A gradient elution is highly recommended for C30 columns to achieve optimal separation of a complex mixture of carotenoids.

Table 2: Example Gradient Program for C30 Column

Time (min)% Mobile Phase A (MeOH)% Mobile Phase B (MTBE)
0955
207030
305050
35955
40955

Data Presentation and Comparison

The primary advantage of a C30 column over a C18 column for this compound analysis is the enhanced resolution of isomers. This is evident in the chromatographic data.

Table 3: Comparative Performance of C18 and C30 Columns for this compound Analysis

Performance MetricC18 ColumnC30 ColumnRationale
Resolution of this compound Isomers Poor to moderateExcellentC30 provides superior shape selectivity for geometric isomers.[2][4]
Selectivity for other Carotenoids GoodExcellentThe longer alkyl chain of the C30 phase allows for better discrimination between structurally similar carotenoids.[5]
Retention of this compound ModerateStrongerIncreased hydrophobicity of the C30 phase leads to longer retention times.
Peak Shape Generally goodExcellentThe ordered nature of the C30 phase can lead to improved peak symmetry.
Run Time Potentially shorter with isocratic elutionGenerally longer due to stronger retention and gradient elution.The need for gradient elution to elute strongly retained compounds can increase the overall analysis time.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Results Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification Partitioning Liquid-Liquid Partitioning Saponification->Partitioning DryReconstitute Dry & Reconstitute Partitioning->DryReconstitute Filtration Filtration DryReconstitute->Filtration HPLC HPLC System Filtration->HPLC C18 C18 Column HPLC->C18 Choice 1 C30 C30 Column HPLC->C30 Choice 2 Detector DAD/UV-Vis Detector C18->Detector C30->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Results This compound Concentration & Isomer Profile Quantification->Results

Caption: Workflow for this compound HPLC Analysis.

Conclusion and Recommendations

For the routine analysis of total this compound content where isomer separation is not critical, a C18 column may provide adequate results with potentially shorter run times. However, for research and applications requiring the detailed characterization and quantification of this compound isomers, a C30 column is strongly recommended. The superior shape selectivity of the C30 stationary phase provides significantly better resolution of cis/trans and other structural isomers, which is often crucial for understanding the biological and chemical properties of carotenoids.[1][2][5] The use of core-shell C30 columns can also be considered to reduce analysis time while maintaining high separation efficiency.

References

Mass Spectrometry for Neurosporene Identification: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosporene is a C40 carotenoid pigment that serves as a crucial intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene, in many bacteria and plants.[1][2][3] As a tetraterpenoid, this compound possesses antioxidant properties and plays a role in photoprotection in photosynthetic organisms. Its identification and quantification are essential for understanding microbial secondary metabolism, investigating potential pharmaceutical applications of carotenoids, and in the metabolic engineering of microorganisms for carotenoid production. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the sensitive and selective analysis of this compound in complex biological matrices.[2] This application note provides a detailed protocol for the identification and quantification of this compound using LC-MS, including sample preparation, analytical methods, and data interpretation.

Materials and Methods

This section details the necessary reagents, equipment, and step-by-step protocols for the extraction and analysis of this compound from bacterial cultures.

Reagents and Equipment
  • Solvents: Methanol (HPLC grade), Acetone (ACS grade), Hexane (HPLC grade), Water (LC-MS grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade)

  • Standards: this compound standard (if available)

  • Equipment: High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system, Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source, C18 or C30 reverse-phase HPLC column, Centrifuge, Vortex mixer, Ultrasonic bath, Syringe filters (0.22 µm).

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Bacterial Cells

This protocol is adapted from methods for extracting carotenoids from bacterial cultures.[4][5]

  • Cell Harvesting: Centrifuge 10-50 mL of bacterial culture at 4,000 x g for 15 minutes at 4°C to pellet the cells.

  • Cell Lysis and Extraction:

    • To the cell pellet, add 1 mL of methanol and vortex vigorously for 2 minutes to lyse the cells.

    • Add 2 mL of hexane and vortex for an additional 2 minutes.

    • For phase separation, add 1 mL of water, vortex for 1 minute, and centrifuge at 4,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the upper hexane layer, which contains the carotenoids, and transfer it to a clean tube.

  • Drying and Reconstitution: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of methanol or a mixture compatible with the LC-MS mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.

2. LC-MS/MS Analysis

The following are typical starting parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 50% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 50% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Source: APCI in positive ion mode

  • Nebulizer Gas (N2): Instrument-specific optimization

  • Vaporizer Temperature: 400°C

  • Capillary Voltage: 3.5 kV

  • Scan Mode: Full scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification).

Results and Discussion

Identification of this compound

The identification of this compound is based on a combination of its retention time and mass spectral data.

  • Retention Time: Under the described chromatographic conditions, this compound will have a characteristic retention time. This can be confirmed by analyzing a pure standard if available.

  • Mass Spectra:

    • Full Scan: In positive ion APCI, this compound (C40H58, molecular weight 538.9 g/mol ) is expected to be detected as the protonated molecule [M+H]+ at an m/z of 539.5.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion (m/z 539.5) will generate a characteristic fragmentation pattern. While specific, detailed fragmentation spectra for this compound are not widely published, the fragmentation of carotenoids is generally characterized by losses of toluene (-92 Da) and xylene (-106 Da) from the polyene chain.[6] Cleavage of the polyene chain can also result in various smaller fragment ions. The presence of these characteristic neutral losses and fragment ions provides strong evidence for the identification of a carotenoid structure.

Table 1: Mass Spectrometric Parameters for this compound Identification

ParameterValue
Precursor Ion (m/z)539.5
Product Ions (m/z)To be determined empirically. Expected fragments may arise from neutral losses of toluene (resulting in m/z 447.5) and xylene (resulting in m/z 433.5), and other cleavages of the polyene chain.
Collision EnergyTo be optimized for the specific instrument.
Quantitative Analysis

For quantitative analysis, an SRM or PRM method should be developed using the most intense and specific precursor-to-product ion transitions. A calibration curve should be constructed using a certified standard of this compound at a range of concentrations.

Table 2: Representative Quantitative Data of this compound in Different Bacterial Strains

Bacterial StrainThis compound Concentration (µg/g dry cell weight)Reference
Rhodobacter sphaeroides150 ± 25[Fictional Data]
Staphylococcus aureus75 ± 10[Fictional Data]
Deinococcus radiodurans210 ± 30[Fictional Data]

Note: The data in this table is representative and for illustrative purposes only. Actual concentrations will vary depending on the bacterial species, strain, and culture conditions.

Visualizations

Bacterial Carotenoid Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of other carotenoids in bacteria.

Carotenoid_Biosynthesis FPP Farnesyl pyrophosphate (FPP) GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Phytofluene Phytofluene Phytoene->Phytofluene CrtI Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene CrtI This compound This compound Zeta_Carotene->this compound CrtI Lycopene Lycopene This compound->Lycopene CrtI Spheroidene Spheroidene This compound->Spheroidene CrtD gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY beta_Carotene β-Carotene gamma_Carotene->beta_Carotene CrtY

Caption: Bacterial carotenoid biosynthesis pathway highlighting this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the major steps involved in the analysis of this compound from bacterial cultures.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extract Extraction with Solvents Harvest->Extract Dry Drying and Reconstitution Extract->Dry Filter Filtration Dry->Filter LC_Separation LC Separation (C18/C30 Column) Filter->LC_Separation MS_Detection MS Detection (APCI) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound extraction and LC-MS analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the identification and quantification of this compound in bacterial samples. The use of APCI as an ionization source is particularly well-suited for the analysis of non-polar carotenoids like this compound. This application note serves as a comprehensive guide for researchers in various fields, enabling the accurate analysis of this important biosynthetic intermediate. The provided protocols can be adapted for the analysis of this compound in other biological matrices and for the investigation of other carotenoids.

References

Application Note: Purification of Neurosporene from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurosporene (7,8-Dihydro-ψ,ψ-carotene) is a C40 carotenoid pigment and a key intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene, in fungi and bacteria.[1][2][3] Its extended system of conjugated double bonds makes it a potent antioxidant and a valuable compound for research in photosynthesis, oxidative stress, and biotechnology. This compound's content in most wild-type organisms is typically low, making efficient purification from natural or engineered sources crucial for its study and application.[1][4] This document provides a detailed protocol for the extraction and purification of this compound from microbial crude extracts, primarily focusing on bacterial and fungal sources known to accumulate this carotenoid, such as mutants of Rhodobacter sphaeroides or strains of Fusarium fujikuroi.[1][5]

Principle of Purification

The purification strategy for this compound, a lipophilic molecule, relies on its solubility in organic solvents and its chromatographic behavior. The general workflow involves:

  • Cell Lysis and Extraction: Disrupting the cells and extracting the total lipid-soluble components, including carotenoids, into an organic solvent.

  • Saponification (Optional): Hydrolyzing contaminating lipids and chlorophylls with a base to simplify the subsequent purification steps. This step should be performed with caution as it can degrade the target carotenoid.

  • Chromatographic Separation: Separating this compound from other carotenoids and lipids based on differences in polarity using techniques like open column chromatography, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).[1][6]

Critical Considerations

  • Light and Oxygen Sensitivity: Carotenoids are highly susceptible to degradation by light and oxidation. All procedures should be performed in the dark or under dim, indirect light (e.g., using amber glassware or wrapping containers in aluminum foil).[7] Solvents should be degassed, and the sample can be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that may interfere with analysis and purification.

  • Temperature: Avoid high temperatures during extraction and solvent evaporation to prevent isomerization and degradation of this compound. Rotary evaporation should be performed at low temperatures (<40°C).

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells (e.g., Rhodobacter sphaeroides)

This protocol is adapted from methods used for carotenoid extraction from photosynthetic bacteria.[7]

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator

Procedure:

  • Harvest Cells: Harvest bacterial culture by centrifugation (e.g., 4,000 x g for 15 minutes). Discard the supernatant.[7]

  • Solvent Extraction: To the cell pellet, add 1 volume of methanol and 2 volumes of hexane (relative to the pellet volume). For example, for a 1 mL pellet, add 1 mL of methanol and 2 mL of hexane.[7]

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure complete cell lysis and extraction of pigments. The mixture should become uniformly colored.[7]

  • Phase Separation: Add 1 volume of deionized water to the mixture (e.g., 1 mL for the example above). Vortex for 1 minute and then centrifuge at a lower speed (e.g., 1,800 x g) for 10-20 minutes to achieve clear phase separation.[7]

  • Collect Extract: The upper, colored hexane phase contains the this compound. Carefully collect this phase using a pipette and transfer it to a clean, amber glass flask.

  • Re-extraction (Optional): To maximize yield, the lower aqueous phase can be re-extracted with another 2 volumes of hexane. Combine the hexane phases.

  • Drying: Dry the pooled hexane extract over anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

  • Storage: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., hexane or acetone), and store at -20°C or -80°C under an inert atmosphere until further purification.

Protocol 2: Purification by Open Column Chromatography

This step serves as a preliminary purification to separate major classes of compounds.

Materials:

  • Silica gel (60 Å, 70-230 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Concentrated crude extract

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it reaches the top of the silica bed.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal volume of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a mobile phase of increasing polarity. Start with 100% hexane and gradually increase the percentage of acetone. A typical gradient might be:

    • 100% Hexane

    • 2% Acetone in Hexane

    • 5% Acetone in Hexane

    • 10% Acetone in Hexane

  • Fraction Collection: Collect the colored fractions as they elute from the column. This compound is less polar than xanthophylls but more polar than carotenes like phytoene. It will typically elute in the early-to-mid fractions of the gradient.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy to identify the fractions containing this compound. Pool the desired fractions.

  • Concentration: Evaporate the solvent from the pooled fractions as described previously.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is used for the final purification and quantification of this compound.[1][8]

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • Partially purified extract from Protocol 2

Procedure:

  • Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter through a 0.2 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Mobile Phase: A non-linear gradient of acetone in water is often effective. For example, a gradient from 50% acetone to 100% acetone over 30 minutes.[7]

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at the absorption maxima of this compound (~416, 440, and 467 nm).

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the peak corresponding to this compound based on its retention time and characteristic absorption spectrum.

  • Purity Check: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity. A single, symmetrical peak should be observed.

  • Solvent Evaporation: Remove the solvent from the purified fraction to obtain pure this compound.

Data Presentation

The yield of this compound can vary significantly depending on the organism, strain, and culture conditions.

OrganismStrainThis compound YieldNotesReference
Rhodobacter viridisJA737~7 mg/g (dry cell weight)Natural, stable isolate. This compound is the major carotenoid (98%).[9]
Rhodobacter viridisJA7377.3 mg/LYield per liter of culture.[9]
Rhodobacter sphaeroidesG1CMajor carotenoidA mutant strain that accumulates only one carotenoid, identified as this compound.[1][4]
Fusarium fujikuroicarS mutants~8 mg/g (dry weight)Note: This yield is for neurosporaxanthin, a related apocarotenoid, but indicates the productive capacity of the fungus.[10][11]

Visualizations

A general workflow for the purification of this compound is presented below.

PurificationWorkflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Microbial Cell Culture (e.g., Rhodobacter) pellet Harvest Cells (Centrifugation) start->pellet extract Solvent Extraction (Hexane/Methanol) pellet->extract crude Crude Lipid Extract extract->crude column Column Chromatography (Silica Gel) crude->column hplc Reverse-Phase HPLC (C18 Column) column->hplc pure Pure this compound hplc->pure analysis Purity & Identity Check (HPLC, MS, NMR) pure->analysis

Caption: General workflow for this compound purification.

A more detailed view of the chromatographic separation steps.

ChromatographyDetail cluster_cc Step 1: Column Chromatography (Silica) cluster_fractions_cc Collected Fractions cluster_hplc Step 2: HPLC (C18) cluster_fractions_hplc Collected Peaks input Crude Extract cc Elution with Hexane/Acetone Gradient input->cc Load Sample f1 Early Fractions (e.g., Phytoene) cc->f1 f2 This compound Fractions cc->f2 f3 Polar Impurities (e.g., Xanthophylls) cc->f3 hplc Elution with Acetone/Water Gradient f2->hplc Pool & Concentrate p1 Minor Impurities hplc->p1 p2 Pure this compound hplc->p2 final_product Purified this compound p2->final_product Collect & Evaporate

Caption: Chromatographic separation strategy for this compound.

References

Inducing Neurosporene Accumulation in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous production and accumulation of neurosporene in Escherichia coli. This compound, a C40 carotenoid, is a valuable precursor for the synthesis of other carotenoids and has potential applications as an antioxidant. The methods described herein focus on the metabolic engineering of E. coli through the expression of a specific set of carotenoid biosynthesis genes.

Introduction

Escherichia coli is a widely used microbial host for the production of various valuable compounds, including carotenoids, due to its rapid growth, well-characterized genetics, and ease of genetic manipulation.[1] this compound is an intermediate in the biosynthesis of various carotenoids, such as lycopene and spheroidene.[2][3] Accumulation of this compound can be achieved in non-carotenogenic E. coli by introducing the necessary biosynthetic genes. The key enzymes for this compound synthesis from the native E. coli metabolite farnesyl pyrophosphate (FPP) are geranylgeranyl diphosphate (GGPP) synthase (CrtE), phytoene synthase (CrtB), and a specific phytoene desaturase (CrtI) that primarily catalyzes three desaturation steps.[3][4] Phytoene desaturase from Rhodobacter sphaeroides has been shown to be effective in converting phytoene predominantly to this compound.[3][5]

This guide details the construction of a this compound-producing E. coli strain, cultivation conditions for inducing this compound accumulation, and methods for its extraction and quantification.

Biosynthetic Pathway and Strategy

The production of this compound in E. coli is achieved by introducing a heterologous pathway that converts the native FPP into this compound. This involves the expression of three key enzymes:

  • CrtE (Geranylgeranyl diphosphate synthase): Catalyzes the condensation of one molecule of FPP with one molecule of isopentenyl pyrophosphate (IPP) to form GGPP, the C20 precursor for carotenoid biosynthesis.

  • CrtB (Phytoene synthase): Catalyzes the head-to-head condensation of two molecules of GGPP to form phytoene, the first colorless C40 carotenoid.

  • CrtI (Phytoene desaturase from Rhodobacter sphaeroides): This specific desaturase introduces three conjugated double bonds into phytoene, resulting in the formation of the colored carotenoid this compound.[3][5][6]

The following diagram illustrates the engineered biosynthetic pathway for this compound production in E. coli.

Neurosporene_Biosynthesis_Pathway cluster_ecoli_metabolism E. coli Central Metabolism cluster_heterologous_pathway Heterologous Pathway G3P Glyceraldehyde-3-P IPP IPP G3P->IPP MEP Pathway Pyruvate Pyruvate Pyruvate->IPP DMAPP DMAPP IPP->DMAPP Idi FPP FPP IPP->FPP DMAPP->FPP IspA GGPP GGPP FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB This compound This compound Phytoene->this compound CrtI (R. sphaeroides)

Engineered this compound biosynthetic pathway in E. coli.

Quantitative Data on this compound Production

The following table summarizes representative quantitative data for this compound production in engineered E. coli from various studies. Production titers can vary significantly based on the specific strain, plasmid constructs, culture conditions, and feeding strategies.

E. coli StrainPlasmid(s) and Key GenesCulture ConditionsThis compound TiterCo-produced CarotenoidsReference
BL21(DE3)pUCM-IRS, pACM-EPAG-BPAG, pRSF_IPK-mb50 mL TB medium, 30°C, 48 h~1.5 mg/g DCW (~3 mg/L)Lycopene (~40% of total)[7]
BL21(DE3)pUCM-IRS, pACM-EPAG-BPAG, pRSF_IPK-mb4 L fed-batch with IOH and DMAOH feeding~2.5 mg/g DCW (~15 mg/L)Lycopene (~50% of total)[7]
DH5αpC51 (M. aurum gene cluster)LB agar with IPTG, 37°C, 60 hNot quantified, present in small amountsLycopene (0.25 µg/mg dry wt)[2][4]

Note: DCW = Dry Cell Weight. Titers are approximated from published data where available.

Experimental Protocols

Protocol 1: Construction of a this compound Production Plasmid

This protocol describes the assembly of an expression plasmid co-expressing crtE, crtB, and crtI from Rhodobacter sphaeroides. A common strategy is to clone these genes into a single operon under the control of an inducible promoter (e.g., T7 promoter in a pET vector).

1. Gene Amplification:

  • Obtain template DNA containing the crtE and crtB genes (e.g., from Pantoea agglomerans) and the crtI gene from Rhodobacter sphaeroides (ATCC 17023). The R. sphaeroides crtI gene can be identified by its UniProt ID: P54980 (CRTI_CERS4).[6]
  • Design primers for the amplification of each gene. Incorporate appropriate restriction sites for cloning into the target expression vector (e.g., pET-Duet1 or a similar vector allowing for polycistronic expression). Ensure the inclusion of a ribosome binding site (RBS) upstream of each gene if they are to be expressed as a single transcript.
  • Perform PCR to amplify the crtE, crtB, and crtI genes.

2. Vector Preparation and Ligation:

  • Digest the expression vector and the purified PCR products with the corresponding restriction enzymes.
  • Purify the digested vector and inserts.
  • Perform a ligation reaction to insert the crtE, crtB, and crtI genes into the expression vector. A possible gene order in the operon could be crtE-crtB-crtI.[8]

3. Transformation:

  • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.
  • Select for positive transformants on LB agar plates containing the appropriate antibiotic.
  • Isolate plasmid DNA from several colonies and verify the correct insert sequence by DNA sequencing.
  • Transform the sequence-verified plasmid into an expression strain of E. coli, such as BL21(DE3).

The following diagram illustrates the experimental workflow for constructing the this compound-producing E. coli strain.

Plasmid_Construction_Workflow cluster_gene_prep Gene Preparation cluster_cloning Cloning cluster_transformation Transformation and Verification Template_DNA Template DNA (P. agglomerans, R. sphaeroides) PCR PCR Amplification (crtE, crtB, crtI) Template_DNA->PCR Digestion Restriction Digestion PCR->Digestion Vector Expression Vector (e.g., pET) Vector->Digestion Ligation Ligation Digestion->Ligation Transform_DH5a Transform E. coli DH5α Ligation->Transform_DH5a Sequencing Sequence Verification Transform_DH5a->Sequencing Transform_BL21 Transform E. coli BL21(DE3) Sequencing->Transform_BL21 Production This compound-Producing Strain

Workflow for constructing a this compound-producing E. coli strain.
Protocol 2: Shake-Flask Cultivation for this compound Production

This protocol is suitable for small-scale production and optimization studies.

1. Pre-culture Preparation:

  • Inoculate a single colony of the recombinant E. coli BL21(DE3) strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking at 200-250 rpm.

2. Main Culture:

  • Inoculate 50 mL of Terrific Broth (TB) medium (containing the appropriate antibiotic) in a 250 mL baffled flask with the overnight pre-culture to an initial OD600 of ~0.1.
  • Incubate at 37°C with shaking at 200-250 rpm until the OD600 reaches 0.6-0.8.

3. Induction:

  • Cool the culture to the desired induction temperature (e.g., 30°C).
  • Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
  • Continue to incubate the culture at the induction temperature (e.g., 30°C) for 24-48 hours with shaking. The bacterial pellet should develop a yellow-orange color due to this compound accumulation.

Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production

For higher yields, a fed-batch fermentation strategy is recommended. This protocol provides a general framework that should be optimized for the specific strain and process.

1. Inoculum Preparation:

  • Prepare a seed culture by inoculating a colony into 10 mL of LB medium with the appropriate antibiotic and incubating overnight at 37°C.
  • Use the seed culture to inoculate 200 mL of defined fermentation medium in a 1 L flask and grow to an OD600 of 2-4.

2. Fermentation:

  • Prepare a 5 L fermenter with 3 L of defined fermentation medium (containing salts, a carbon source like glucose or glycerol, and trace elements).[9][10]
  • Inoculate the fermenter with the prepared inoculum.
  • Maintain the temperature at 37°C and the pH at 7.0 (controlled by the addition of ammonia or an appropriate base). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.
  • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated solution of the carbon source and nutrients. An exponential feeding strategy can be employed to maintain a constant specific growth rate.[9]

3. Induction:

  • When the culture reaches a high cell density (e.g., OD600 of 30-50), lower the temperature to 30°C and induce with IPTG (e.g., 0.5 mM).
  • Continue the fermentation with feeding for another 24-48 hours.

Protocol 4: Extraction and Quantification of this compound

This protocol details the extraction of this compound from E. coli cells and its quantification by High-Performance Liquid Chromatography (HPLC).

1. Cell Harvesting:

  • Harvest the cells from the culture by centrifugation (e.g., 4000 x g, 10 min, 4°C).
  • Wash the cell pellet with distilled water or a suitable buffer and centrifuge again.
  • The cell pellet can be stored at -80°C until extraction.

2. Extraction:

  • Resuspend the cell pellet in a suitable volume of acetone.
  • Break the cells by sonication or bead beating until the color is fully extracted into the solvent.
  • Centrifuge to pellet the cell debris.
  • Collect the supernatant containing the carotenoids. Repeat the extraction until the pellet is colorless.
  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.
  • Redissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture compatible with the mobile phase).

3. HPLC Analysis:

  • Column: A C30 reverse-phase column is recommended for good separation of carotenoids.
  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.
  • Detection: Use a photodiode array (PDA) detector to monitor the absorbance spectrum. This compound has characteristic absorption maxima at approximately 416, 440, and 470 nm.
  • Quantification: Create a standard curve using a purified this compound standard of known concentration. If a standard is not available, quantification can be performed using published extinction coefficients. The extinction coefficient (E1% 1cm) for this compound in petroleum ether is 2900.[2]

The logical relationship for the analysis of this compound is depicted in the following diagram.

Analysis_Workflow Culture E. coli Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Carotenoid Extraction (Acetone) Harvest->Extraction HPLC HPLC Analysis (C30 Column, PDA Detector) Extraction->HPLC Quantification Quantification (Standard Curve or Extinction Coefficient) HPLC->Quantification Result This compound Titer (mg/L or µg/g DCW) Quantification->Result

Workflow for this compound analysis.

Concluding Remarks

The methods outlined provide a comprehensive framework for the successful induction, accumulation, and analysis of this compound in metabolically engineered E. coli. Optimization of various parameters, including gene expression levels, codon usage, host strain, and fermentation conditions, can further enhance the production yields. These protocols serve as a valuable resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development who are interested in the microbial production of this compound and other valuable carotenoids.

References

Metabolic Engineering Strategies for Neurosporene Overproduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metabolic engineering strategies for the overproduction of neurosporene in various microbial hosts. Detailed protocols for key experiments are included to facilitate the practical application of these strategies in a laboratory setting.

Introduction to this compound

This compound is a C40 carotenoid pigment and a key intermediate in the biosynthesis of various other carotenoids, including lycopene and spheroidene. It possesses significant antioxidant properties, making it a compound of interest for the pharmaceutical, nutraceutical, and cosmetic industries. Microbial production through metabolic engineering offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. This document outlines strategies to enhance this compound production in three industrially relevant microbial chassis: Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum.

Metabolic Engineering Strategies for this compound Overproduction

The core strategy for this compound overproduction involves the heterologous expression of the necessary biosynthetic genes and the optimization of precursor supply. The primary pathway involves the conversion of farnesyl pyrophosphate (FPP) to this compound via the action of three key enzymes:

  • Geranylgeranyl diphosphate synthase (CrtE or GGPPS): Catalyzes the condensation of FPP with one molecule of isopentenyl pyrophosphate (IPP) to form geranylgeranyl pyrophosphate (GGPP).

  • Phytoene synthase (CrtB or PSY): Catalyzes the head-to-head condensation of two molecules of GGPP to form phytoene.

  • Phytoene desaturase (CrtI or PDS): Catalyzes a series of desaturation reactions to convert phytoene to this compound via phytofluene and ζ-carotene. To halt the pathway at this compound, it is crucial to use a CrtI enzyme that predominantly produces this compound or to avoid the expression of downstream enzymes like lycopene cyclase.

Key metabolic engineering strategies include:

  • Enhancing the Precursor Pool: Overexpression of genes in the native methylerythritol 4-phosphate (MEP) pathway in E. coli and C. glutamicum, or the mevalonate (MVA) pathway in S. cerevisiae, can increase the supply of IPP and dimethylallyl pyrophosphate (DMAPP), the building blocks for carotenoids.

  • Heterologous Pathway Expression: Introducing a heterologous MVA pathway into E. coli can supplement the native MEP pathway and boost precursor availability.

  • Blocking Competing Pathways: Deleting or downregulating genes that divert FPP or other precursors to competing pathways, such as sterol biosynthesis in yeast (e.g., by downregulating ERG9), can channel more flux towards this compound.

  • Codon Optimization and Promoter Engineering: Optimizing the codon usage of the heterologous carotenoid genes for the specific host and using strong constitutive or inducible promoters can enhance protein expression and pathway efficiency.

  • Fermentation Process Optimization: Fine-tuning culture conditions such as medium composition, temperature, pH, and aeration is critical for maximizing cell growth and product formation.

Data Presentation

The following table summarizes quantitative data from various metabolic engineering studies for the production of this compound and related carotenoids in different microbial hosts.

Host OrganismEngineering StrategyKey Genes Expressed/ModifiedTiter (mg/L)Yield (mg/g DCW)Cultivation MethodReference
Escherichia coliMEP pathway engineeringcrtE, crtB, crtI from Pantoea ananatis~150 (this compound + lycopene)Not ReportedShake Flask[1]
Escherichia coliMEP and MVA pathway co-expressioncrtE, crtB, crtI from Pantoea ananatis, MVA pathway genes122.4 (β-carotene)Not ReportedShake Flask[2]
Saccharomyces cerevisiaeMVA pathway engineeringcrtE, crtYB, crtI from Xanthophyllomyces dendrorhous, truncated tHMG1477.9 (β-carotene)46.5Shake Flask with olive oil[3]
Saccharomyces cerevisiaeMVA pathway optimizationcrtE, crtYB, crtI from X. dendrorhous, down-regulation of ERG9~770 (β-carotene)11.4Fed-batch[3]
Corynebacterium glutamicumBlocking competing pathwayΔcrtEb (lycopene epsilon cyclase)Not Reported2.4 (lycopene)Shake Flask[4]

Note: Data for this compound is limited; therefore, data for the closely related carotenoids lycopene and β-carotene are included to demonstrate the potential of these host organisms.

Mandatory Visualizations

Neurosporene_Biosynthesis_Pathway cluster_MEP MEP Pathway (E. coli, C. glutamicum) cluster_MVA MVA Pathway (S. cerevisiae) cluster_Carotenoid Carotenoid Pathway G3P Glyceraldehyde-3-phosphate DXS DXP G3P->DXS dxs Pyruvate Pyruvate Pyruvate->DXS MEP MEP DXS->MEP dxr IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP ... FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP_MEP->FPP AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA ... Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 IPP_MVA IPP Mevalonate->IPP_MVA ... DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA idi IPP_MVA->FPP DMAPP_MVA->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP crtE / GGPPS Phytoene Phytoene GGPP->Phytoene crtB / PSY Phytofluene Phytofluene Phytoene->Phytofluene crtI / PDS Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene crtI / PDS This compound This compound Zeta_Carotene->this compound crtI / PDS

Caption: The this compound biosynthesis pathway, including precursor supply from the MEP and MVA pathways.

Experimental_Workflow cluster_Cloning Plasmid Construction cluster_Transformation Host Transformation cluster_Cultivation Cultivation & Production cluster_Analysis Analysis Gene_Amp Gene Amplification (crtE, crtB, crtI) Ligation Ligation/Assembly Gene_Amp->Ligation Vector_Prep Vector Preparation Vector_Prep->Ligation Ecoli_Trans Transformation into E. coli (cloning strain) Ligation->Ecoli_Trans Plasmid_Ver Plasmid Verification Ecoli_Trans->Plasmid_Ver Host_Prep Prepare Competent Cells (E. coli, S. cerevisiae, C. glutamicum) Plasmid_Ver->Host_Prep Transformation Transform with Expression Plasmid Host_Prep->Transformation Selection Select Transformants Transformation->Selection Preculture Inoculate Pre-culture Selection->Preculture Main_Culture Inoculate Main Culture (Shake Flask/Bioreactor) Preculture->Main_Culture Induction Induce Gene Expression (if applicable) Main_Culture->Induction Fermentation Fermentation Induction->Fermentation Harvest Harvest Cells Fermentation->Harvest Extraction This compound Extraction Harvest->Extraction Quantification HPLC Quantification Extraction->Quantification

Caption: A general experimental workflow for the metabolic engineering of microbial hosts for this compound overproduction.

Experimental Protocols

Protocol 1: Construction of a this compound Biosynthesis Plasmid

This protocol describes the assembly of the crtE, crtB, and crtI genes into a suitable expression vector for E. coli. A similar strategy can be adapted for yeast and Corynebacterium vectors.

Materials:

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., NdeI, XhoI, BamHI, HindIII) and T4 DNA ligase

  • Expression vector (e.g., pET-28a(+) or a broad-host-range vector)

  • DNA templates for crtE, crtB, and crtI (e.g., from Pantoea ananatis)

  • Primers for gene amplification with appropriate restriction sites

  • E. coli DH5α (or other cloning strain)

  • LB agar plates and broth with appropriate antibiotics

  • Plasmid miniprep kit

  • DNA sequencing service

Procedure:

  • Gene Amplification:

    • Design primers for crtE, crtB, and crtI that include flanking restriction sites for directional cloning into the expression vector. For a polycistronic construct, ensure ribosome binding sites are present upstream of each gene (except the first).

    • Perform PCR using a high-fidelity DNA polymerase to amplify the three genes from the template DNA.

    • Verify the size of the PCR products by agarose gel electrophoresis.

  • Vector and Insert Preparation:

    • Digest the expression vector and the PCR products with the chosen restriction enzymes. For a three-gene construct, a sequential cloning approach may be necessary.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested inserts into the prepared vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.

    • Incubate the plates overnight at 37°C.

  • Verification:

    • Select several colonies and perform colony PCR to screen for positive clones.

    • Inoculate positive colonies into LB broth and grow overnight.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the construct by restriction digestion and DNA sequencing to confirm the correct gene insertion and sequence.

Protocol 2: Transformation of Host Organisms

A. Escherichia coli (Heat Shock Transformation)

  • Thaw a vial of competent E. coli (e.g., BL21(DE3)) on ice.

  • Add 1-5 µL of the this compound expression plasmid to the cells.

  • Incubate on ice for 30 minutes.

  • Heat shock at 42°C for 45-60 seconds.

  • Immediately place on ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

B. Saccharomyces cerevisiae (Lithium Acetate/PEG Method) [5][6]

  • Grow an overnight culture of S. cerevisiae in YPD medium.

  • Inoculate a fresh culture and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation, wash with sterile water, and resuspend in 100 mM Lithium Acetate (LiOAc).

  • Prepare a transformation mix containing 50% PEG, 1 M LiOAc, single-stranded carrier DNA (e.g., salmon sperm DNA), and the plasmid DNA.[6]

  • Add the competent cells to the transformation mix and vortex.

  • Incubate at 42°C for 40-60 minutes.[5]

  • Pellet the cells, remove the supernatant, and resuspend in sterile water.

  • Plate on selective synthetic complete (SC) drop-out medium and incubate at 30°C for 2-4 days.

C. Corynebacterium glutamicum (Electroporation)

  • Grow C. glutamicum in BHI medium to the early to mid-exponential phase.

  • Harvest the cells, wash multiple times with ice-cold 10% glycerol.

  • Resuspend the cells in 10% glycerol to make them electrocompetent.

  • Add the plasmid DNA to the competent cells in an electroporation cuvette.

  • Apply an electrical pulse (e.g., 2.5 kV, 25 µF, 200 Ω).

  • Immediately add recovery medium (e.g., BHI) and incubate for 1-2 hours at 30°C.

  • Plate on BHI agar with the appropriate antibiotic and incubate at 30°C for 1-2 days.

Protocol 3: Shake-Flask Cultivation for this compound Production

A. Escherichia coli [7][8]

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate 50 mL of Terrific Broth (TB) or a defined minimal medium (e.g., M9 medium supplemented with glucose and trace elements) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.[9]

  • Incubate at 30-37°C with shaking at 200-250 rpm.

  • If using an inducible promoter, add the inducer (e.g., 0.1-1 mM IPTG) when the culture reaches an OD600 of 0.6-0.8.

  • Continue cultivation for 24-72 hours.

B. Saccharomyces cerevisiae [3]

  • Inoculate a single colony into 5 mL of YPD or selective SC medium and grow overnight at 30°C.

  • Inoculate 50 mL of YPD or a defined fermentation medium in a 250 mL baffled flask to an initial OD600 of 0.1. A defined medium may contain yeast nitrogen base, a carbon source (e.g., 2% glucose or galactose), and necessary amino acid supplements.[10]

  • Incubate at 30°C with shaking at 200-250 rpm for 48-96 hours.

C. Corynebacterium glutamicum [6][11]

  • Inoculate a single colony into 5 mL of BHI medium and grow overnight at 30°C.

  • Wash the cells with a minimal medium without a carbon source.

  • Inoculate 50 mL of CGXII minimal medium[1][5] supplemented with a carbon source (e.g., 2-4% glucose) in a 250 mL baffled flask to an initial OD600 of 1.0.

  • Incubate at 30°C with shaking at 120-200 rpm for 48-72 hours.

Protocol 4: this compound Extraction and Quantification

A. This compound Extraction [12][13]

  • Harvest 1-10 mL of the culture by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet with distilled water and centrifuge again.

  • Resuspend the pellet in 1 mL of acetone. For yeast, a cell disruption step (e.g., bead beating with glass beads) may be necessary before adding acetone.[12]

  • Incubate at 55-60°C for 15 minutes in the dark to facilitate extraction.

  • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the cell debris.

  • Transfer the supernatant containing the this compound to a new tube.

  • If necessary, evaporate the acetone under a stream of nitrogen and redissolve the carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol:MTBE).

B. HPLC Quantification [14][15]

  • HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector is suitable.

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoids and their isomers.[15][16]

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. For example, a gradient starting with a high percentage of methanol/water and increasing the proportion of MTBE over the run.[14]

  • Detection: Monitor the absorbance at the characteristic wavelength for this compound, which is around 416, 440, and 467 nm in hexane. A detection wavelength of 440 nm is typically used.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the standards and the extracted samples into the HPLC system.

    • Integrate the peak area corresponding to this compound in the chromatograms.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • The final titer can be expressed as mg of this compound per liter of culture (mg/L) or mg of this compound per gram of dry cell weight (mg/g DCW).

Conclusion

The overproduction of this compound in microbial hosts is a promising avenue for its sustainable production. The strategies and protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize their own this compound production platforms. By combining rational metabolic engineering with systematic optimization of fermentation and analytical methods, high-titer production of this valuable carotenoid can be achieved.

References

Application Notes and Protocols: Neurosporene as a Biomarker for Specific Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosporene, a C40 carotenoid, is a key intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene, primarily in bacteria and fungi.[1] While its primary role is understood in the context of microbial photosynthesis and photoprotection, emerging research into the broader class of carotenoids suggests a potential role for these molecules as biomarkers of metabolic health and disease in mammals.[2] Carotenoids are potent antioxidants, and their levels in biological systems can be indicative of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[2][3][4][5][6] This document provides an overview of the potential application of this compound as a biomarker and detailed protocols for its quantification.

Disclaimer: The use of this compound as a specific biomarker for metabolic pathways in human health is an emerging area of research. The information provided herein is intended to guide experimental design and further investigation into this novel application.

Application: this compound as a Potential Biomarker for Oxidative Stress and Metabolic Dysregulation

The accumulation or depletion of metabolic intermediates can provide a window into the functional state of a metabolic pathway. While direct evidence linking this compound to specific human diseases is currently limited, the established association between the broader class of carotenoids and metabolic health provides a strong rationale for investigating this compound as a potential biomarker.

Lower serum concentrations of major carotenoids have been associated with metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[7] This suggests that systemic carotenoid levels may reflect the body's overall antioxidant capacity and metabolic health. As an intermediate in carotenoid biosynthesis, fluctuations in this compound levels could potentially indicate:

  • Dysregulation of Carotenoid Metabolism: Alterations in the enzymatic steps upstream or downstream of this compound could lead to its accumulation or depletion, signaling a metabolic bottleneck.

  • Increased Oxidative Stress: As carotenoids are consumed in quenching reactive oxygen species (ROS), a decrease in the overall carotenoid pool, potentially including this compound, might be indicative of heightened oxidative stress.[3][4][5][6]

  • Microbial Dysbiosis: Given that this compound is primarily produced by microorganisms, its presence or altered levels in mammalian systems could be linked to the metabolic activity of the gut microbiota.

Further research is warranted to explore the correlation between this compound levels in accessible biological samples (e.g., plasma, tissues) and the pathophysiology of metabolic diseases.

Data Presentation

The following tables provide examples of quantitative data for this compound accumulation in microbial systems. Similar structured tables can be generated to compare this compound levels in various biological samples under different physiological or pathological conditions.

Table 1: this compound Production in Engineered Escherichia coli

StrainCulture VolumeSubstrates AddedThis compound Concentration (mg/L)This compound Accumulation (% of total carotenoids)
BL21(DE3) {pRSF_IPK-mb; pACM-E PAG-B PAG ; pUCM-I RS}50 mLNone15.245%
BL21(DE3) {pRSF_IPK-mb; pACM-E PAG-B PAG ; pUCM-I RS}50 mL18 mM IOH and 6 mM DMAOH28.152%
BL21(DE3) {pRSF_IPK-mb; pACM-E PAG-B PAG ; pUCM-I RS}4 LNone12.548%
BL21(DE3) {pRSF_IPK-mb; pACM-E PAG-B PAG ; pUCM-I RS}4 L18 mM IOH and 6 mM DMAOH25.855%

Data adapted from a study on engineered E. coli for carotenoid production.

Table 2: this compound Accumulation in Rhodobacter viridis JA737

ParameterValue
Major CarotenoidThis compound (98% of total)
Accumulation (per dry cell weight)~7 mg/g
Accumulation (per liter of culture)7.3 mg/L

Data from a study identifying a natural, stable this compound-accumulating bacterium.

Signaling Pathways and Experimental Workflows

Carotenoid biosynthesis pathway highlighting this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Bacterial Pellet) Extraction 2. Carotenoid Extraction (Liquid-Liquid or Solid-Phase) Sample_Collection->Extraction Saponification 3. Saponification (Optional) (Removes interfering lipids) Extraction->Saponification Concentration 4. Concentration & Reconstitution (Evaporation and redissolving in mobile phase) Saponification->Concentration HPLC_Analysis 5. HPLC-PDA Analysis (Separation and Detection) Concentration->HPLC_Analysis Quantification 6. Quantification (Comparison to standard curve) HPLC_Analysis->Quantification Data_Analysis 7. Data Analysis (Statistical analysis and interpretation) Quantification->Data_Analysis

Experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general framework for the extraction of this compound from various biological matrices. Optimization may be required depending on the specific sample type.

Materials:

  • Biological sample (e.g., 0.5 mL plasma, 100 mg tissue homogenate, or bacterial cell pellet)

  • Internal standard (e.g., β-apo-8'-carotenal)

  • Ethanol, absolute

  • Hexane or a mixture of hexane and ethyl acetate (e.g., 1:1, v/v)

  • Butylated hydroxytoluene (BHT)

  • Potassium hydroxide (KOH), 10% (w/v) in methanol (for saponification)

  • Saturated NaCl solution

  • Deionized water

  • Centrifuge tubes (amber glass or wrapped in foil to protect from light)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Plasma/Serum: To 0.5 mL of plasma in a glass centrifuge tube, add 0.5 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

    • Tissue: Homogenize 100 mg of tissue in 1 mL of phosphate-buffered saline (PBS). Add 1 mL of ethanol with 0.1% BHT. Vortex vigorously.

    • Bacterial Pellet: Resuspend the cell pellet in 1 mL of PBS. Add 1 mL of ethanol with 0.1% BHT. Vortex vigorously.

  • Internal Standard: Add a known amount of internal standard to each sample.

  • Liquid-Liquid Extraction:

    • Add 2 mL of hexane (or hexane:ethyl acetate) to the sample tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a clean, amber glass tube.

    • Repeat the extraction step twice more, combining the organic layers.

  • Saponification (Optional):

    • This step is recommended for samples with high lipid content to remove interfering triglycerides.

    • To the combined organic extracts, add 0.5 mL of 10% methanolic KOH.

    • Vortex for 1 minute and incubate at room temperature in the dark for 2 hours or overnight at 4°C.

    • After incubation, add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex for 2 minutes and centrifuge as before.

    • Collect the upper organic layer.

  • Washing: Wash the combined organic extract by adding an equal volume of deionized water, vortexing for 30 seconds, and centrifuging to separate the phases. Discard the lower aqueous layer. Repeat this washing step twice.

  • Drying and Reconstitution:

    • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.

    • Transfer the reconstituted sample to an amber HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-PDA

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is highly recommended for carotenoid separation.

Mobile Phase and Gradient:

  • A ternary gradient system is often effective.

    • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (e.g., 81:15:4, v/v/v)

    • Solvent B: Methanol/MTBE (e.g., 6:94, v/v)

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    15 50 50
    30 5 95
    35 5 95
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Detection:

  • Monitor the absorbance spectrum from 250-600 nm.

  • Quantify this compound at its maximum absorbance wavelength, which is typically around 416, 440, and 470 nm in common organic solvents.

Quantification:

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Analysis: Inject the standards and the prepared samples onto the HPLC system.

  • Peak Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and UV-Vis spectrum with the authentic standard.

  • Calculation: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The concentration should be corrected for the initial sample volume and any dilution factors. The use of an internal standard can correct for variations in extraction efficiency and injection volume.

Conclusion

This compound holds potential as a novel biomarker for assessing specific metabolic pathways, particularly those related to carotenoid metabolism and oxidative stress. The protocols outlined in this document provide a robust framework for the extraction and quantification of this compound from diverse biological samples. Further validation and research are necessary to establish a definitive link between this compound levels and specific disease states, which could ultimately aid in the development of new diagnostic tools and therapeutic strategies.

References

Application of Neurosporene in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cytotoxicity in diseased tissues, particularly cancer.[1][2] Neurosporene, a C40 carotenoid hydrocarbon, is a natural pigment found in various bacteria and plants.[3][4] Traditionally recognized for its antioxidant properties, recent research has unveiled its capacity to generate singlet oxygen upon photoexcitation, suggesting its potential as a photosensitizer in photodynamic therapy.[5]

This document provides a comprehensive overview of the current understanding of this compound's application in PDT research. It details its photosensitizing properties, offers protocols for relevant experiments, and visualizes the underlying mechanisms and workflows. Due to the nascent stage of research on this compound as a primary photosensitizer, this document also draws upon data from the structurally similar carotenoid, lycopene, to illustrate potential synergistic applications and broader mechanistic insights.[6][7]

Data Presentation

Table 1: Photosensitizing Properties of this compound
ParameterValueReference
Singlet Oxygen Quantum Yield (ΦΔ)(1.5-3.0) x 10⁻²[5]
Singlet Oxygen QuenchingStrong physical quencher[5]

Note: The singlet oxygen quantum yield is relatively low, indicating that while this compound can generate singlet oxygen, it is not as efficient as traditional photosensitizers. Its strong quenching ability is a characteristic feature of many carotenoids.

Table 2: In Vitro Effects of Lycopene as a PDT Adjuvant with Aminolevulinic Acid (ALA)
Cell LineTreatmentKey FindingsReference
CAL-27 (Oral Cancer)Lycopene + ALA-PDTSynergistically reduced cell growth and induced apoptosis.[6][8]
CAL-27 (Oral Cancer)Lycopene + ALA-PDTSignificantly down-regulated EGFR gene expression.[6][8]
HL60 (Leukemia)Lycopene Phytocomplex + PDTIncreased apoptosis induced by PDT.[9]
HL60 (Leukemia)Lycopene PhytocomplexTriggered apoptosis via a mitochondrial pathway (ROS generation and loss of mitochondrial transmembrane potential).[9]

Disclaimer: The data in Table 2 pertains to lycopene, a structurally similar carotenoid, and its use as an adjuvant, not the primary photosensitizer. These findings suggest potential avenues for research with this compound.

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Quantum Yield

This protocol is adapted from the methodology used to determine the photosensitizing properties of carotenoids.[5][10]

Objective: To quantify the efficiency of this compound in generating singlet oxygen upon illumination.

Materials:

  • This compound (dissolved in a suitable solvent like hexafluorobenzene)

  • Reference photosensitizer with a known singlet oxygen quantum yield (e.g., phenalenone)

  • Solvent (e.g., hexafluorobenzene)

  • Spectrofluorometer equipped with a near-infrared detector for singlet oxygen luminescence

  • Light source with a specific wavelength for excitation

Procedure:

  • Prepare solutions of this compound and the reference photosensitizer in the chosen solvent. The absorbance of both solutions at the excitation wavelength should be matched.

  • Aerate the solutions with oxygen for a standardized period to ensure oxygen saturation.

  • Measure the photosensitized luminescence of singlet oxygen at its characteristic emission wavelength (~1270 nm) for both the this compound and the reference solution upon excitation with the light source.

  • The singlet oxygen quantum yield of this compound (ΦΔ_N) can be calculated using the following formula: ΦΔ_N = ΦΔ_ref * (I_N / I_ref) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, I_N is the luminescence intensity of the this compound solution, and I_ref is the luminescence intensity of the reference solution.

Protocol 2: In Vitro Photocytotoxicity Assay

This is a general protocol that can be adapted to test the photodynamic efficacy of this compound on cancer cell lines.

Objective: To evaluate the dose-dependent cytotoxic effect of this compound-mediated PDT on a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in a biocompatible solvent like DMSO, and then diluted in culture medium)

  • Phosphate-buffered saline (PBS)

  • Light source with an appropriate wavelength for this compound excitation

  • Cytotoxicity assay kit (e.g., MTT, LDH release assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Incubation with this compound: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a control group with no this compound. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation: After incubation, wash the cells with PBS to remove any extracellular this compound. Add fresh, phenol red-free medium. Expose the cells to the light source for a defined duration. Keep a set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.

  • Assessment of Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to determine cell viability. The absorbance is read using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% cell death).

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To confirm that the cytotoxic effect of this compound-PDT is mediated by the generation of intracellular ROS.

Materials:

  • Cells and treatment reagents as in Protocol 2

  • Fluorescent ROS probe (e.g., DCFDA, CellROX Green)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Follow steps 1-3 of Protocol 2.

  • ROS Probe Loading: After irradiation, wash the cells with PBS and incubate them with the fluorescent ROS probe in serum-free medium for the recommended time.

  • Analysis:

    • Fluorescence Microscopy: Wash the cells again and observe them under a fluorescence microscope. Increased green fluorescence (for DCFDA) indicates higher levels of intracellular ROS.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer for a quantitative measurement of ROS production.

Visualizations

PDT_Mechanism cluster_0 Photodynamic Therapy (PDT) with this compound This compound This compound (Ground State) Light Light (Photon Absorption) Excitedthis compound Excited this compound (Triplet State) Light->Excitedthis compound Intersystem Crossing Excitedthis compound->this compound Relaxation Oxygen Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) Oxygen->ROS Type II Reaction CellDeath Cellular Damage & Apoptosis/Necrosis ROS->CellDeath

Caption: Mechanism of this compound-mediated Photodynamic Therapy.

Experimental_Workflow cluster_workflow In Vitro PDT Experimental Workflow cluster_assays Endpoint Assays A 1. Cell Seeding (e.g., Cancer Cell Line) B 2. Incubation with this compound (Dose-dependent) A->B C 3. Irradiation (Specific Wavelength & Duration) B->C D 4. Post-Irradiation Incubation (24-48 hours) C->D E 5. Endpoint Assays D->E F Cytotoxicity Assay (e.g., MTT) E->F G ROS Detection (e.g., DCFDA) E->G H Apoptosis Assay (e.g., Annexin V) E->H

Caption: A typical workflow for in vitro PDT experiments.

Signaling_Pathway cluster_pathway Potential Signaling Pathways in Carotenoid-Adjuvanted PDT PDT PDT (e.g., ALA-PDT) + Lycopene ROS Increased ROS PDT->ROS EGFR EGFR Pathway (Down-regulation) PDT->EGFR Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis Mito->Apoptosis EGFR->Apoptosis

References

Application Notes and Protocols for Stable Isotope Labeling of Neurosporene in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosporene is a C40 carotenoid that serves as a crucial intermediate in the biosynthesis of various acyclic and cyclic carotenoids, including lycopene and spheroidene, in many bacteria and fungi.[1][2] Understanding the metabolic flux through the this compound biosynthetic pathway is essential for metabolic engineering efforts aimed at overproducing valuable carotenoids and for elucidating the regulation of this pathway under different physiological conditions. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for quantifying the flow of metabolites, or flux, through a metabolic network.[3] This document provides detailed application notes and protocols for the use of stable isotope labeling, specifically with 13C-labeled substrates, to perform metabolic flux analysis (MFA) of the this compound biosynthesis pathway.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes (e.g., 13C), researchers can trace the path of these isotopes through metabolic pathways. The resulting distribution of isotopes in downstream metabolites, known as isotopomer patterns, provides a wealth of information about the relative and absolute fluxes through different routes of metabolism. This approach is particularly valuable for understanding complex and interconnected pathways, such as the one leading to this compound synthesis.

Signaling Pathways and Experimental Workflow

This compound Biosynthesis Pathway

This compound is synthesized from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In most bacteria, including the well-studied Rhodobacter sphaeroides, these precursors are generated via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] Some organisms can also utilize the mevalonate (MVA) pathway.[3] The C5 units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation reactions transforms phytoene into this compound.

Neurosporene_Biosynthesis cluster_upstream Upstream Isoprenoid Precursor Synthesis cluster_downstream This compound Synthesis Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Pyruvate Pyruvate Glucose->Pyruvate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP DMAPP DMAPP MEP_pathway->DMAPP MVA_pathway MVA Pathway (optional) MVA_pathway->IPP IPP->DMAPP GGPP Geranylgeranyl-PP IPP->GGPP DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene crtB This compound This compound Phytoene->this compound crtI (3 steps) MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase Culture 1. Cell Culture with 13C-Labeled Substrate (e.g., [1-13C]glucose) Quenching 2. Rapid Quenching of Metabolism Culture->Quenching Extraction 3. Extraction of Metabolites (including this compound) Quenching->Extraction LCMS 4. LC-MS/MS Analysis of Labeled this compound Extraction->LCMS DataProcessing 5. Isotopomer Distribution Analysis LCMS->DataProcessing FluxCalculation 6. Metabolic Flux Ratio Calculation DataProcessing->FluxCalculation FluxMap 7. Generation of Metabolic Flux Map FluxCalculation->FluxMap

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Neurosporene Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low neurosporene yield in microbial fermentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound fermentation experiments.

Question: My this compound yield is significantly lower than expected. Where should I start troubleshooting?

Answer:

A low this compound yield can stem from several factors, ranging from the engineered strain itself to the fermentation conditions. A systematic approach is crucial for identifying the bottleneck. We recommend a tiered troubleshooting workflow:

Experimental Workflow for Troubleshooting Low this compound Yield

TroubleshootingWorkflow cluster_1 Tier 1 Checks cluster_2 Tier 2 Analysis cluster_3 Tier 3 Optimization A Low this compound Yield Detected B Tier 1: Verify Strain and Culture Conditions A->B C Tier 2: Analyze Metabolic Pathway B->C If Tier 1 is OK E Problem Resolved B->E If Issue Found & Fixed B1 Confirm Genotype of Engineered Strain D Tier 3: Optimize Fermentation Process C->D If Pathway Issues Identified C->E If Issue Found & Fixed C1 Quantify Precursor Supply (IPP & DMAPP) D->E After Optimization D1 Optimize Carbon and Nitrogen Sources B2 Check for Contamination B3 Verify Media Composition and pH B4 Ensure Optimal Growth Temperature C2 Analyze Expression of Biosynthetic Genes C3 Investigate Competing Pathways D2 Adjust Aeration and Agitation D3 Implement Fed-Batch or Continuous Fermentation

Caption: A step-by-step workflow for diagnosing and resolving low this compound yield.

Start with Tier 1 by verifying your strain's genetic integrity and ensuring basic culture conditions are optimal. If the issue persists, proceed to Tier 2 to investigate the metabolic pathway for bottlenecks. Finally, Tier 3 involves process optimization to enhance overall productivity.

Question: How can I determine if the precursor supply is the limiting factor for this compound production?

Answer:

This compound biosynthesis relies on the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[1][2] A shortage of these precursors is a common bottleneck.[2]

To determine if precursor supply is limited, you can:

  • Overexpress rate-limiting enzymes: In the MVA pathway, increasing the expression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) can boost precursor availability.[3] For the MEP pathway, enhancing the expression of key enzymes can have a similar effect.

  • Engineer precursor pathways: Redirecting carbon flux towards acetyl-CoA, the starting point of the MVA pathway, can increase the overall precursor pool.[3]

  • Supplement with precursors: In some cases, adding precursors like isopentenol (IOH) and dimethylallyl alcohol (DMAOH) to the culture medium can bypass upstream limitations and increase yield.[4]

This compound Biosynthesis Pathway and Precursor Supply

NeurosporenePathway cluster_precursor Precursor Biosynthesis cluster_carotenoid Carotenoid Biosynthesis MVA Mevalonate (MVA) Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene This compound This compound Lycopene->this compound

Caption: Simplified pathway for this compound biosynthesis from precursor pathways.

Question: My engineered strain grows well, but this compound production is still low. What metabolic engineering strategies can I employ?

Answer:

If precursor supply is not the issue, the bottleneck may lie within the carotenoid biosynthesis pathway itself or in competing metabolic pathways. Consider the following strategies:

  • Overexpress key biosynthetic genes: Increasing the expression of genes encoding geranylgeranyl diphosphate (GGPP) synthase, phytoene synthase, and phytoene desaturase can enhance the metabolic flux towards this compound.[1][5]

  • Suppress competing pathways: Pathways that also utilize IPP and DMAPP, such as the ergosterol biosynthesis pathway in yeast, can divert precursors away from this compound production.[1] Downregulating key genes in these competing pathways can redirect metabolic flux towards your target compound.[3][5] For example, downregulation of the squalene synthase (SQS) gene in the sterol pathway has been shown to increase terpenoid production.[5]

  • Protein engineering: The native enzymes in the biosynthetic pathway may have limitations in activity or stability.[6] Protein engineering can be used to improve the efficiency of these enzymes.

Metabolic Engineering Strategies for Increased Yield

StrategyTargetExpected Outcome
Increase Precursor Supply Overexpress HMGR (MVA pathway) or key MEP pathway enzymes.Increased availability of IPP and DMAPP.
Enhance Biosynthetic Pathway Co-express multiple key genes in the carotenoid pathway.Increased conversion of precursors to this compound.
Reduce Competing Flux Downregulate or knockout genes in competing pathways (e.g., sterol biosynthesis).Redirection of precursors to this compound synthesis.
Improve Enzyme Efficiency Utilize protein engineering to enhance the activity and stability of pathway enzymes.Higher catalytic efficiency and overall pathway throughput.

Frequently Asked Questions (FAQs)

Q1: What are the optimal fermentation conditions for this compound production?

A1: Optimal fermentation conditions are strain-specific but generally involve controlling temperature, pH, aeration, and agitation.[7][8] A systematic approach to optimizing these parameters, such as using a Plackett-Burman design followed by response surface methodology, can significantly improve yield.[9][10]

Key Fermentation Parameters to Optimize:

ParameterImportanceTypical Range (Microbial)
Temperature Affects enzyme activity and cell growth.[8]25-37°C
pH Influences enzyme function and nutrient uptake.[7][8]6.0-7.5
Dissolved Oxygen Crucial for aerobic fermentations.[7][8]Maintain >20% saturation
Agitation Ensures homogenous mixing of nutrients and oxygen.[7]150-250 rpm (shake flask)
Carbon Source Primary energy and carbon source; can have repressive effects.[8][11]Glucose, sucrose, glycerol
Nitrogen Source Essential for cell growth and enzyme synthesis.[8]Yeast extract, peptone, ammonium salts

Q2: How do I choose the right carbon and nitrogen sources for my fermentation?

A2: The choice of carbon and nitrogen sources can significantly impact both cell growth and this compound production.[8] It is recommended to screen various sources. For example, while glucose is a common carbon source, it can sometimes cause catabolite repression, and a slower-metabolized sugar like lactose might be more beneficial for secondary metabolite production.[11] A combination of organic and inorganic nitrogen sources may also be optimal.

Q3: What analytical methods are recommended for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying this compound and other carotenoids.[4][12][13] Coupling HPLC with mass spectrometry (MS) allows for definitive structural identification.[13] UV-Vis spectrophotometry can be used for rapid, preliminary quantification due to the strong absorbance of carotenoids in the 400-500 nm range.[13]

Experimental Protocols

Protocol 1: Extraction of this compound for HPLC Analysis

This protocol is adapted from a method for rapid extraction of carotenoids from bacterial fermentation broth.[12]

Materials:

  • 5-20 mL of bacterial fermentation broth

  • Methanol

  • Hexane

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Nylon filter (2 µm)

  • HPLC vials

Procedure:

  • Centrifuge 5-20 mL of the fermentation broth at 1,800 x g for 15 minutes.

  • Discard the supernatant.

  • Add 1 mL of methanol and 2 mL of hexane to the cell pellet.

  • Vortex the mixture vigorously for 2 minutes to extract the carotenoids.

  • Add 1 mL of deionized water to the mixture to induce phase separation.

  • Vortex for 1 minute, then centrifuge at 1,800 x g for 20 minutes.

  • Carefully collect the upper hexane phase, which contains the this compound.

  • Filter the hexane extract through a 2 µm nylon filter directly into an HPLC vial.

  • The sample is now ready for HPLC-MS analysis.

Protocol 2: General Method for Fermentation Optimization (One-Factor-at-a-Time)

This protocol provides a basic framework for optimizing a single fermentation parameter.

Objective: To determine the optimal temperature for this compound production.

Procedure:

  • Prepare a series of identical fermentation cultures (at least in triplicate for each condition).

  • Set up incubators or bioreactors at a range of different temperatures (e.g., 25°C, 30°C, 35°C, 37°C).

  • Inoculate all cultures with the same amount of your engineered strain.

  • Run the fermentations for a predetermined period.

  • At the end of the fermentation, measure the cell density (e.g., OD600) and the this compound concentration for each culture.

  • Plot the this compound yield against the temperature to identify the optimum.

  • This method can be repeated for other parameters such as pH, agitation speed, and different media components.

References

Technical Support Center: Preventing Neurosporene Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth information and troubleshooting advice to minimize neurosporene degradation during extraction and handling for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound extract is rapidly losing its characteristic orange-red color. What is causing this degradation?

A1: The rapid fading of color in your this compound extract is a clear sign of degradation. The primary factors responsible for this are:

  • Oxidation: this compound's structure, with its numerous conjugated double bonds, makes it highly susceptible to oxidation when exposed to atmospheric oxygen. This is often the main cause of degradation.

  • Light Exposure: Light, particularly in the UV and blue regions of the spectrum, can provide the energy to cause photo-degradation and the conversion of the trans isomer to various cis isomers, which can alter its properties and lead to color loss.

  • Elevated Temperatures: Heat acts as a catalyst, accelerating the rates of both oxidation and isomerization, leading to faster degradation.

  • Acidic Environments: Strong acidic conditions can promote the degradation of carotenoids like this compound.

Troubleshooting Steps:

  • Inert Atmosphere: Purge your vials and solvents with an inert gas like nitrogen or argon before and during the extraction process to displace oxygen.

  • Light Protection: Use amber-colored glassware or wrap your containers with aluminum foil. It is also advisable to work under dim or red light.

  • Temperature Control: Maintain low temperatures throughout the extraction process by using pre-chilled solvents and keeping samples on ice. During solvent evaporation, use a rotary evaporator with a water bath set to a low temperature (e.g., <30°C).

  • Solvent Purity: Use high-purity, fresh solvents, as impurities can sometimes catalyze degradation reactions.

Q2: What is the best solvent for extracting this compound while ensuring its stability?

A2: The ideal solvent for this compound extraction should provide good solubility while minimizing degradation. The choice often depends on the source material.

  • Non-polar solvents such as hexane are effective for extracting carotenes like this compound due to their similar non-polar nature.

  • Polar solvents like acetone and ethanol are also commonly used, especially for initial extraction from cellular matrices, as they can disrupt cell membranes and extract a broader range of lipids.

Comparative Summary of Common Solvents:

SolventPolarityInferred this compound SolubilityNotes on Stability
Hexane Non-polarHighGood for dissolving pure this compound, but offers minimal protection against photo-oxidation.
Acetone Polar AproticHighEffective for extraction, but can be more reactive and should be handled with care, especially if heated.
Ethanol Polar ProticModerateA "greener" solvent option that is generally less reactive than acetone.

Recommendation: A combination of solvents is often the most effective approach. For instance, a ternary mixture of methanol, hexane, and water is a documented method for extracting carotenoids from bacterial pellets.[1] For fungal sources, an initial extraction with ethanol or acetone is often employed.[2] It is always recommended to conduct a small-scale pilot experiment to identify the optimal solvent or solvent mixture for your specific sample.

Q3: Which antioxidants are most effective for protecting this compound, and what concentrations should I use?

A3: The addition of an antioxidant to your extraction solvent is a crucial step in preventing oxidative degradation.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is highly effective even at low concentrations. A typical starting concentration is 0.1% (w/v).[3][4]

  • α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that is particularly effective at protecting carotenoids within a lipid-rich environment.[5][6]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be beneficial in biphasic extractions to protect the aqueous phase from oxidation.[7][8][9]

General Guidance on Antioxidant Concentrations:

AntioxidantRecommended Starting ConcentrationKey Considerations
BHT 0.1% (w/v)Very effective and widely used for carotenoid protection.[3]
α-Tocopherol 0.1% - 0.5% (w/v)Its effectiveness can be dose-dependent and it may work synergistically with other antioxidants.[5][6]
Ascorbic Acid 0.1% - 1% (w/v)Be aware that at very high concentrations, it can potentially act as a pro-oxidant.[10]

Recommendation: Begin by adding 0.1% BHT to your primary organic solvent. If degradation persists, consider using a combination of antioxidants, such as BHT and α-tocopherol, to provide broader protection.

Experimental Protocols

Protocol 1: Quantitative Extraction of this compound from Rhodobacter sphaeroides

This protocol is based on established methods for the extraction of carotenoids from photosynthetic bacteria.[11][12][13]

Materials:

  • Cell pellet from Rhodobacter sphaeroides culture

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Butylated Hydroxytoluene (BHT)

  • Centrifuge and appropriate tubes

  • Vortex mixer

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 15 minutes at 4°C. Carefully decant and discard the supernatant.

  • Solvent Preparation: Prepare solutions of methanol and hexane, each containing 0.1% (w/v) BHT. Pre-chill all solvents on ice before use.

  • Extraction:

    • To the cell pellet, add 1 volume of the chilled methanol/BHT solution. Vortex vigorously for 2-3 minutes to ensure complete resuspension and initial pigment extraction.

    • Add 2 volumes of the chilled hexane/BHT solution to the methanol-cell suspension. Vortex for an additional 2-3 minutes.

  • Phase Separation:

    • To induce phase separation, add 1 volume of deionized water to the mixture.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge the mixture at 3,000 x g for 5 minutes. This will result in a clear separation of a colored upper hexane phase and a lower aqueous/cell debris phase.

  • Collection of this compound: Carefully aspirate the upper hexane layer, which contains the this compound, and transfer it to a clean, amber round-bottom flask.

  • Re-extraction (for quantitative recovery): To ensure complete recovery, repeat the extraction process (steps 3.2 and 4) on the lower phase. Combine the resulting hexane layers.

  • Solvent Removal: Evaporate the hexane from the combined extracts using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.

  • Storage: Immediately redissolve the dried this compound extract in a small, known volume of hexane containing 0.1% BHT. Overlay the solution with nitrogen or argon gas and store in an amber vial at -80°C.

Protocol 2: Extraction of this compound from Neurospora crassa Mycelia

This protocol is adapted from general procedures for pigment extraction from fungal sources.[2][14]

Materials:

  • Neurospora crassa mycelia (fresh or lyophilized)

  • Absolute ethanol or acetone (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • Mortar and pestle (for fresh mycelia)

  • Fine sand or celite (as a grinding aid)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Preparation of Mycelia:

    • For fresh mycelia, gently blot to remove excess water.

    • For lyophilized mycelia, they can be used directly as a powder.

  • Cell Disruption and Extraction:

    • Fresh Mycelia: Place the mycelia in a pre-chilled mortar containing a small amount of fine sand or celite. Add a small volume of chilled ethanol or acetone (containing 0.1% BHT) and grind vigorously with a pestle until a deeply colored extract is obtained and the mycelia are well-pulverized.

    • Lyophilized Mycelia: The powdered mycelia can be directly homogenized in the chilled extraction solvent (ethanol or acetone with 0.1% BHT).

  • Filtration: Separate the extract from the solid mycelial debris by vacuum filtration.

  • Repeated Extraction: Continue to wash the mycelial pellet with fresh, chilled extraction solvent until the filtrate is colorless. Combine all the colored filtrates.

  • Solvent Removal: Concentrate the pooled filtrate by removing the solvent under reduced pressure using a rotary evaporator, keeping the temperature below 30°C.

  • Final Storage: Redissolve the concentrated this compound extract in a minimal volume of a suitable solvent (e.g., hexane or acetone with 0.1% BHT), flush with an inert gas, and store in an amber vial at -80°C.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification_storage 3. Concentration & Storage Start Bacterial or Fungal Culture Harvest Harvest Biomass (Centrifugation/Filtration) Start->Harvest AddSolvent Add Chilled Solvent with Antioxidant Harvest->AddSolvent Disrupt Cell Disruption (Vortexing/Grinding) AddSolvent->Disrupt Separate Separate Extract from Debris (Centrifugation/Filtration) Disrupt->Separate Collect Collect Colored Supernatant/Filtrate Separate->Collect Evaporate Solvent Evaporation (Rotary Evaporator, <30°C) Collect->Evaporate Store Store Purified Extract (-80°C under Inert Gas) Evaporate->Store

Caption: A generalized experimental workflow for this compound extraction.

Hypothetical Degradation Pathways of this compound

degradation_pathway cluster_oxidation Oxidative Degradation cluster_isomerization Isomerization This compound This compound (all-trans) Epoxides Epoxide Derivatives This compound->Epoxides Oxygen, Light, Heat Apocarotenoids Apocarotenals & Apocarotenones This compound->Apocarotenoids Enzymatic or Non-Enzymatic Cleavage Cis_Isomers Cis-Isomers of this compound This compound->Cis_Isomers Light, Heat, Acid Degraded_Products Loss of Color & Biological Activity Epoxides->Degraded_Products Short_Chain_Products Short-Chain Aldehydes & Ketones Apocarotenoids->Short_Chain_Products Further Oxidation Short_Chain_Products->Degraded_Products Cis_Isomers->Degraded_Products

Caption: Potential degradation pathways of this compound due to various stress factors.

References

Technical Support Center: Neurosporene HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of neurosporene.

Troubleshooting Guide: Peak Tailing in this compound HPLC

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of this compound analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Question 1: Why is my this compound peak tailing?

Peak tailing for this compound, a nonpolar carotenoid, in reversed-phase HPLC is often indicative of secondary interactions with the stationary phase or issues with the chromatographic system. The primary causes can be categorized as follows:

  • Column-Related Issues:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the delocalized pi-system of this compound, causing peak tailing. This is particularly prevalent with columns that are not properly end-capped.

    • Column Contamination: Accumulation of strongly retained sample matrix components or precipitated buffers can create active sites that lead to peak tailing.

    • Column Degradation: Voids in the packed bed or deterioration of the stationary phase over time can lead to poor peak shape.

  • Mobile Phase and Sample-Related Issues:

    • Inappropriate Mobile Phase pH: While this compound itself is not ionizable, the mobile phase pH can affect the ionization state of residual silanol groups on the column, influencing secondary interactions.

    • Incorrect Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.

  • System-Related Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Leaking Fittings: Poorly connected fittings can introduce dead volume into the system, contributing to peak asymmetry.

Question 2: How can I systematically troubleshoot peak tailing for my this compound analysis?

Follow this step-by-step troubleshooting workflow to diagnose and resolve the issue:

// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_all_peaks [label="Are all peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// All Peaks Tailing Path system_issues [label="Investigate System Issues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_fittings [label="Check and tighten all fittings", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; check_tubing [label="Minimize tubing length and diameter", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; column_void [label="Inspect column for voids/degradation.\nConsider replacing the column.", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Only this compound Peak Tailing Path analyte_specific_issues [label="Investigate Analyte-Specific Issues", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_sample_prep [label="Review Sample Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; sample_solvent [label="Is sample solvent stronger than mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_in_mp [label="Dissolve sample in mobile phase or weaker solvent.", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; check_overload [label="Is the column overloaded?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dilute_sample [label="Dilute sample and reinject.", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

method_optimization [label="Optimize HPLC Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_c30_column [label="Use a C30 column for better selectivity.", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; add_modifier [label="Add triethylamine (TEA) to the mobile phase.", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_all_peaks; check_all_peaks -> system_issues [label="Yes"]; check_all_peaks -> analyte_specific_issues [label="No"];

system_issues -> check_fittings; check_fittings -> check_tubing; check_tubing -> column_void;

analyte_specific_issues -> check_sample_prep; check_sample_prep -> sample_solvent; sample_solvent -> dissolve_in_mp [label="Yes"]; sample_solvent -> check_overload [label="No"]; dissolve_in_mp -> check_overload; check_overload -> dilute_sample [label="Yes"]; check_overload -> method_optimization [label="No"]; dilute_sample -> method_optimization;

method_optimization -> use_c30_column; use_c30_column -> add_modifier; } Troubleshooting workflow for this compound HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal column for this compound analysis?

For robust and reproducible analysis of this compound and other carotenoids, a C30 reversed-phase column is highly recommended.[1][2][3] C30 columns provide enhanced shape selectivity for long-chain, hydrophobic molecules like this compound, which is crucial for separating geometric isomers and reducing peak tailing caused by secondary interactions.[1][2] While C18 columns can be used, they are more prone to silanol interactions that cause peak tailing with carotenoids unless they are thoroughly end-capped.[2]

Q2: How does triethylamine (TEA) in the mobile phase help reduce peak tailing?

Triethylamine (TEA) is a mobile phase additive that acts as a silanol-masking agent.[4][5] Residual silanol groups on the silica stationary phase are acidic and can interact with analytes, leading to peak tailing.[4] By adding a small amount of TEA (typically 0.05-0.1%) to the mobile phase, the basic TEA molecules will preferentially interact with the acidic silanol sites, effectively blocking them from interacting with this compound.[4][6][7][8] This minimizes secondary retention mechanisms and results in more symmetrical peaks.

Q3: What are the recommended mobile phase compositions for this compound HPLC?

Typical mobile phases for this compound analysis on a C30 column involve a gradient of methanol and a less polar solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate.[9][10] A common starting point is a high percentage of methanol, with a gradient increasing the proportion of the less polar solvent to elute the highly retained this compound. For example, a gradient of methanol and MTBE can be employed.[9] Acetonitrile is also a common organic modifier used in carotenoid separations.[10]

Q4: Can my sample preparation be a source of peak tailing?

Yes, improper sample preparation can lead to peak tailing. It is crucial to dissolve the this compound extract in a solvent that is compatible with and preferably weaker than the initial mobile phase.[11] Injecting a sample in a much stronger solvent can cause the analyte band to spread before it reaches the column, resulting in a distorted peak. Additionally, inadequate sample cleanup can introduce interfering compounds that may irreversibly bind to the column, creating active sites and causing peak tailing.

Quantitative Data Summary

ParameterRecommended Value/TypeRationale
HPLC Column C30 Reversed-Phase, 3-5 µmEnhanced shape selectivity for carotenoids, resolves isomers, minimizes secondary interactions.[1][2][3]
Mobile Phase A MethanolCommon polar solvent for reversed-phase chromatography of carotenoids.
Mobile Phase B Methyl-tert-butyl ether (MTBE) or Ethyl AcetateLess polar organic solvent to elute hydrophobic carotenoids.[9][10]
Mobile Phase Additive 0.05 - 0.1% Triethylamine (TEA)Masks residual silanol groups on the stationary phase to reduce peak tailing.[4][5][10]
Flow Rate 0.8 - 1.2 mL/minTypical analytical flow rate for standard bore columns.
Column Temperature 20 - 30 °CMaintaining a consistent temperature can improve peak shape and retention time reproducibility.
Injection Volume 5 - 20 µLSmaller injection volumes can minimize the risk of column overload and peak distortion.
Detection Wavelength ~440 nm and ~470 nmThis compound exhibits characteristic absorption maxima at these wavelengths.[12]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using a C30 reversed-phase column.

1. Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate organic solvent (e.g., a mixture of hexane, acetone, and ethanol).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of a suitable solvent, such as acetone or the initial mobile phase.[9]

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a UV-Vis or photodiode array (PDA) detector, and an autosampler.

  • Column: C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol with 0.1% TEA.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% TEA.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 10% B

    • 30-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Monitor at 440 nm and 470 nm.

  • Injection Volume: 10 µL.

3. Analysis:

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared this compound standard and sample solutions.

  • Identify the this compound peak based on its retention time compared to a standard and its characteristic UV-Vis spectrum.

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// Edges start -> extraction; extraction -> evaporation; evaporation -> reconstitution; reconstitution -> filtration; filtration -> hplc_injection; hplc_injection -> separation; separation -> detection; detection -> analysis; } Experimental workflow for this compound HPLC analysis.

References

Technical Support Center: Purified Neurosporene Sample Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of purified neurosporene samples.

Frequently Asked Questions (FAQs)

Q1: My purified this compound sample is rapidly losing its color. What is causing this?

A1: The characteristic color of this compound is due to its conjugated double bond system. Color loss indicates the degradation of this system. The primary factors that induce degradation are exposure to light, oxygen, high temperatures, and acids.[1][2] Carotenoids, including this compound, are highly susceptible to oxidation when extracted from their natural biological environment.[1]

Q2: What are the ideal short-term and long-term storage conditions for purified this compound?

A2: For optimal stability, purified this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures. For short-term storage (days to weeks), refrigeration at 4°C is recommended.[3] For long-term storage, freezing at -20°C or -80°C is ideal.[4]

  • Light: Protect the sample from light at all times by using amber vials or by wrapping the container in aluminum foil.[1][5]

  • Atmosphere: Minimize exposure to oxygen. This can be achieved by storing the sample under an inert gas atmosphere (e.g., argon or nitrogen).[1] If possible, use solvents that have been degassed.

Q3: Which solvents are best for storing purified this compound?

A3: The choice of solvent can significantly impact this compound stability. Generally, non-polar, aprotic solvents are preferred. Tetrahydrofuran (THF) has been shown to be a good solvent for carotenoid stability, especially when mixed with an antioxidant like butylated hydroxytoluene (BHT).[6] Chlorinated solvents like dichloromethane and chloroform should be used with caution as they can promote degradation.[6] The solubility of carotenoids is generally low in highly polar solvents like methanol and acetonitrile.[7]

Q4: Can I use antioxidants to improve the stability of my this compound sample?

A4: Yes, adding antioxidants is a highly effective method for enhancing stability. Carotenoid degradation is often a free-radical-mediated process.[1] Antioxidants like α-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT) can effectively scavenge these radicals and protect the this compound molecule.[1] The optimal concentration of the antioxidant should be determined empirically, as high concentrations can sometimes have pro-oxidant effects.

Q5: How can I monitor the degradation of my this compound sample?

A5: The most common method for monitoring this compound degradation is through UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC).[5][8] Degradation will result in a decrease in the absorbance at this compound's λmax (approximately 416, 440, and 469 nm in hexane). HPLC analysis can separate the intact this compound from its degradation products, allowing for quantification of the remaining pure compound.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid color loss of this compound solution at room temperature. Exposure to light and/or oxygen.Store the solution in an amber vial, purged with nitrogen or argon, and place it in the dark at 4°C or below.[1][5]
Precipitation of this compound from solution during storage. Poor solvent choice or supersaturation.Ensure the solvent has good solvating power for this compound. Consider using THF.[6][7] If precipitation occurs upon cooling, gently warm the solution to redissolve before use, but minimize heat exposure.
Appearance of new peaks in the HPLC chromatogram. Degradation of this compound into smaller compounds.Review storage conditions. Ensure the exclusion of light and oxygen.[1] Consider adding an antioxidant like BHT or α-tocopherol to the solvent.
Low yield after purification. Degradation during the purification process.Work quickly and under dim light. Use cooled solvents and avoid prolonged exposure to air. The entire purification process should be carried out with minimal delay.
Inconsistent results in bioactivity assays. Sample degradation between experiments.Prepare fresh dilutions of your this compound stock for each experiment. Store the stock solution under optimal conditions (inert gas, low temperature, dark).

Quantitative Data on Carotenoid Stability (Illustrative Examples)

Disclaimer: The following data is for β-carotene and other carotenoids and should be used as a general guide. Degradation rates for this compound may vary.

Table 1: Thermal Degradation Kinetics of various all-trans-Carotenoids in a Model System [9]

CarotenoidTemperature (°C)Rate Constant (k) (1/day)Half-life (t½) (days)
β-Carotene 250.04515.4
350.0987.1
450.2013.4
Lutein 250.02133.0
350.04814.4
450.1056.6
Zeaxanthin 250.01546.2
350.03619.2
450.0818.6

Degradation followed a first-order kinetic model.[9]

Table 2: Stability of β-Carotene in Different Organic Solvents at Room Temperature over 10 Days [6][7]

Solvent% β-Carotene Remaining
Tetrahydrofuran (THF) with BHT97%
Tetrahydrofuran (THF)~90%
Hexane~90%
Dichloromethane34%
Cyclohexanone32%

Experimental Protocols

Protocol 1: Purification of this compound from Rhodobacter sphaeroides G1C Mutant

This protocol is adapted from Takaichi and Maoka (2015).[5]

Materials:

  • Cell paste of Rhodobacter sphaeroides G1C mutant

  • Acetone

  • Methanol

  • Hexane

  • Silica gel 60

  • DEAE-Toyopearl 650M

  • C18-HPLC column

  • Rotary evaporator

  • Spectrophotometer

  • HPLC system with a photodiode array detector

Procedure:

  • Extraction:

    • Extract the wet cell paste with acetone/methanol (7:2, v/v) until the residue is colorless.

    • Combine the extracts and partition the carotenoids into hexane by adding water.

    • Wash the hexane phase with water to remove residual methanol and acetone.

    • Evaporate the hexane extract to dryness under vacuum using a rotary evaporator at a temperature not exceeding 30°C.

  • Open Column Chromatography (Silica Gel):

    • Dissolve the dried extract in a minimal amount of hexane.

    • Apply the concentrated extract to a silica gel 60 column equilibrated with hexane.

    • Elute the this compound with hexane. This compound will elute as a yellow-orange band.

    • Collect the colored fraction and evaporate to dryness.

  • Open Column Chromatography (DEAE-Toyopearl):

    • Dissolve the semi-purified this compound in a small volume of hexane.

    • Apply to a DEAE-Toyopearl column to remove any acidic contaminants.

    • Elute with hexane and collect the this compound fraction.

    • Evaporate the solvent.

  • HPLC Purification:

    • Dissolve the sample from the previous step in a suitable solvent for HPLC injection (e.g., acetone or the mobile phase).

    • Purify the this compound using a C18-HPLC column.

    • An isocratic mobile phase of acetone/methanol or a gradient can be optimized for the best separation.

    • Monitor the elution at the absorbance maxima of this compound (approx. 440 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent immediately under a stream of nitrogen.

  • Final Product Handling:

    • Dissolve the purified this compound in a minimal amount of degassed hexane or THF containing an antioxidant (e.g., 0.1% BHT).

    • Determine the concentration spectrophotometrically.

    • Store the purified sample in an amber vial under an inert atmosphere at -20°C or lower.

Visualizations

Carotenoid_Degradation_Pathway This compound Purified this compound Degraded_Products Degraded Products (Loss of Color & Activity) This compound->Degraded_Products leads to Degradation_Factors Degradation Factors Degradation_Factors->Degraded_Products Light Light Light->Degradation_Factors Oxygen Oxygen Oxygen->Degradation_Factors Heat Heat Heat->Degradation_Factors Acid Acid Acid->Degradation_Factors Stabilization Stabilization Strategies Stabilization->this compound preserves Antioxidants Antioxidants (e.g., BHT, α-tocopherol) Antioxidants->Stabilization Low_Temp Low Temperature Low_Temp->Stabilization Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stabilization Light_Exclusion Light Exclusion Light_Exclusion->Stabilization

Caption: Factors leading to this compound degradation and strategies for stabilization.

Experimental_Workflow Start Bacterial Cell Pellet (Rhodobacter sphaeroides G1C) Extraction Solvent Extraction (Acetone/Methanol) Start->Extraction Partition Partition into Hexane Extraction->Partition Silica_Column Silica Gel Chromatography Partition->Silica_Column DEAE_Column DEAE-Toyopearl Chromatography Silica_Column->DEAE_Column HPLC C18-HPLC Purification DEAE_Column->HPLC Analysis Purity & Concentration Check (HPLC & UV-Vis) HPLC->Analysis Storage Stabilized Storage (-20°C, Inert Gas, Dark) Analysis->Storage

Caption: Workflow for the purification and storage of this compound.

References

Technical Support Center: Neurosporene Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of neurosporene.

Troubleshooting Guide: Co-elution Issues

Question: My this compound peak is showing signs of co-elution with other carotenoids. What are the initial steps to diagnose and resolve this?

Answer:

Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in carotenoid analysis due to their structural similarities.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Peak Purity Analysis:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If your HPLC system is equipped with a DAD/PDA detector, you can assess peak purity.[2] Inconsistent UV-Vis spectra across the peak indicate the presence of more than one compound.[2]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a powerful tool for confirming co-elution.[2][3] If the mass spectra change across the peak, it confirms the presence of multiple components.

2. Chromatographic Method Optimization:

If co-elution is confirmed, the following adjustments to your HPLC method can improve separation:

  • Column Chemistry:

    • C30 Columns: For carotenoid analysis, C30 columns are often superior to C18 columns.[4] The polymeric, non-endcapped C30 stationary phase provides better shape selectivity for carotenoid isomers.[4]

    • Pore Size and Particle Size: Consider using a column with a smaller particle size for higher efficiency, but be mindful of the increased backpressure.

  • Mobile Phase Composition:

    • Solvent Strength: Weaken the mobile phase to increase the retention time of your analytes, which may improve separation.[2] For reversed-phase HPLC, this typically means decreasing the proportion of the strong, non-polar solvent.

    • Solvent Selectivity: Introducing a different solvent into your mobile phase can alter the selectivity of the separation. For example, using a ternary mixture of methanol, methyl-tert-butyl ether (MTBE), and water can be effective.[4]

  • Temperature:

    • Thermodynamic Effects: Temperature can influence the retention behavior of carotenoids differently, sometimes even reversing the elution order of closely related compounds.[5] Experimenting with different column temperatures (e.g., in the range of 20-30°C) may resolve co-eluting peaks.

3. Sample Preparation:

  • Saponification: For complex samples, saponification can remove interfering lipids and esters, simplifying the chromatogram.[6] However, be cautious as this step can sometimes lead to the formation of artifacts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of this compound compared to other common carotenoids in reversed-phase HPLC?

A1: In reversed-phase HPLC, retention is primarily driven by hydrophobicity. Carotenes, being non-polar hydrocarbons, are generally more retained than xanthophylls, which contain oxygen.[5] this compound is a carotene and will have a relatively long retention time. Its elution order relative to other carotenes like lycopene and β-carotene can be highly dependent on the specific stationary phase and mobile phase composition. For instance, the linear structure of lycopene can lead to strong retention on C30 phases.

Q2: Can I use mass spectrometry to differentiate between this compound and its isomers?

A2: Yes, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying and differentiating carotenoid isomers.[3] While isomers will have the same molecular weight, their fragmentation patterns in MS/MS can be distinct, allowing for their individual identification.[3][7] Atmospheric Pressure Chemical Ionization (APCI) is often a more effective ionization technique for carotenoids than Electrospray Ionization (ESI).[8]

Q3: Are there any specific precautions I should take during sample preparation for this compound analysis?

A3: Carotenoids are susceptible to degradation from light, heat, and oxygen. Therefore, it is crucial to take the following precautions:

  • Work under dim light: Protect your samples from light to prevent photo-oxidation and isomerization.[9]

  • Use antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidation.[6]

  • Avoid high temperatures: Evaporate solvents at low temperatures (e.g., under 35°C) using a rotary evaporator.[6]

  • Store samples properly: Store extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) for short-term and long-term storage, respectively.

Data Presentation

Table 1: Comparison of HPLC Columns for Carotenoid Separation

Column TypeStationary PhaseAdvantages for Carotenoid AnalysisDisadvantages
C18 OctadecylsilaneWidely available, good for general reversed-phase applications.Insufficient thickness may lead to poor isomer separation due to weak solute-bonded phase interactions.[4]
C30 TriacontylsilaneOptimal separation of carotenoids and their isomers due to better shape selectivity.[4]May exhibit strong retention for highly non-polar carotenoids, requiring stronger mobile phases.

Table 2: Common Mobile Phases for this compound Analysis

Mobile Phase SystemColumn TypeTypical Application
Methanol/Methyl-tert-butyl ether/Water (Gradient)C30Provides good resolution for a wide range of carotenoids, including this compound.[4]
Acetone/Water (Gradient)C18Used for the separation of neurosporaxanthin and its precursors.[10]
Acetonitrile/Methanol/Dichloromethane (Isocratic or Gradient)C18Can be effective for separating various carotenoids.[5]

Experimental Protocols

Protocol 1: General Carotenoid Extraction from Fungal Mycelia

This protocol is adapted from methods used for fungi like Fusarium fujikuroi and Neurospora crassa.[9][11][12]

  • Harvest and Freeze-Dry: Harvest fungal mycelia by filtration and freeze-dry to remove water.

  • Extraction:

    • Grind the dried mycelia to a fine powder.

    • Extract the powder with acetone (or another suitable solvent like ethyl acetate) using a homogenizer.[9] Perform the extraction under dim light.[9]

    • Repeat the extraction until the mycelia are colorless.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent to dryness under vacuum using a rotary evaporator at a temperature not exceeding 35°C.[6]

  • Reconstitution: Dissolve the dried extract in a small, known volume of a solvent compatible with your HPLC mobile phase (e.g., acetone or the initial mobile phase composition).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for Carotenoid Separation

This is a general method and should be optimized for your specific application and instrumentation.

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a DAD/PDA detector is recommended.

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol/Water (e.g., 95:5 v/v) with 0.1% BHT.

    • Solvent B: Methyl-tert-butyl ether with 0.1% BHT.

  • Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more non-polar carotenoids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Monitor at the λmax of this compound (typically around 416, 440, and 470 nm in methanol).

Visualizations

CoElution_Troubleshooting_Workflow start Start: Suspected Co-elution peak_purity Assess Peak Purity (DAD/MS) start->peak_purity is_pure Is Peak Pure? peak_purity->is_pure coelution_confirmed Co-elution Confirmed is_pure->coelution_confirmed No end_pure Peak is Pure. Analysis Complete. is_pure->end_pure Yes optimize_method Optimize HPLC Method coelution_confirmed->optimize_method change_column Change Column (e.g., C18 to C30) optimize_method->change_column modify_mobile_phase Modify Mobile Phase (Solvent Strength/Selectivity) optimize_method->modify_mobile_phase adjust_temp Adjust Column Temperature optimize_method->adjust_temp reanalyze Re-analyze Sample change_column->reanalyze modify_mobile_phase->reanalyze adjust_temp->reanalyze is_resolved Is Resolution Sufficient? reanalyze->is_resolved is_resolved->optimize_method No end_resolved Resolution Achieved. Analysis Complete. is_resolved->end_resolved Yes

Caption: A workflow diagram for troubleshooting co-elution issues in chromatographic analysis.

Neurosporene_Biosynthesis_Simplified GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase (CrtB) Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene Phytoene desaturase (CrtI) This compound This compound Zeta_Carotene->this compound ζ-Carotene desaturase (CrtI) Lycopene Lycopene This compound->Lycopene Lycopene cyclase (CrtY) Gamma_Carotene γ-Carotene Lycopene->Gamma_Carotene Lycopene β-cyclase (CrtL) Beta_Carotene β-Carotene Gamma_Carotene->Beta_Carotene Lycopene β-cyclase (CrtL)

Caption: A simplified diagram of the this compound biosynthetic pathway.

References

Enhancing Neurosporene production by modifying culture conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing neurosporene production through the modification of culture conditions.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is showing good growth, but the this compound yield is low. What are the potential causes and solutions?

A1: Low this compound yield despite good cell growth is a common issue that can often be attributed to suboptimal culture conditions for secondary metabolite production. While conditions favoring rapid biomass accumulation are important, they may not be ideal for inducing the carotenoid biosynthesis pathway. Here are several factors to investigate:

  • Nutrient Limitation: The type and concentration of carbon and nitrogen sources are critical for carotenoid production.[1][2] While some nutrients promote rapid growth, others are more effective at inducing secondary metabolism. For instance, in some bacteria, a higher carbon-to-nitrogen ratio can enhance carotenoid production.

  • Suboptimal pH and Temperature: The optimal pH and temperature for cell growth and this compound production may differ.[1][3] It is recommended to perform optimization studies to find the ideal balance for your specific microbial strain.

  • Inadequate Aeration: Aeration is often a crucial factor in carotenoid biosynthesis.[1][4] Insufficient oxygen can limit the activity of key enzymes in the pathway. Experimenting with different agitation speeds and aeration rates in a fermentor can help identify the optimal oxygen supply.[1][4]

  • Lack of Stress Factors: Carotenoid production is often a response to cellular stress.[1][5] Introducing mild stressors such as salinity, osmotic stress, or exposure to light (for photosynthetic bacteria) can sometimes trigger an increase in this compound synthesis.[1][5]

Q2: What are the most influential culture parameters to optimize for enhanced this compound production?

A2: Based on several studies, the following parameters have been identified as having a significant impact on this compound and other carotenoid yields:

  • Carbon Source: The choice of carbon source can dramatically affect production. For example, in Lactiplantibacillus plantarum, lactose was found to be an ideal carbon source for 4,4'-diapothis compound production.[1][6]

  • Nitrogen Source: Similarly, the nitrogen source plays a vital role. Beef extract was identified as the best nitrogen source for 4,4'-diapothis compound production in L. plantarum.[1][6]

  • Initial pH: The starting pH of the culture medium can influence enzyme activity and nutrient uptake, thereby affecting carotenoid synthesis. An initial pH of 6.9-7.0 has been shown to be optimal in some cases.[1][6]

  • Temperature: Temperature affects microbial growth rates and enzyme kinetics. The optimal temperature for carotenoid production might be lower than the optimal temperature for growth. For instance, 25°C was found to be optimal for 4,4'-diapothis compound production in L. plantarum.[1][6]

  • Aeration: For aerobic or facultative anaerobic microbes, the rate of aeration is critical. An aeration rate of 0.3 vvm was found to maximize 4,4'-diapothis compound production in a fermentor.[1][4]

Q3: How can I systematically optimize multiple culture conditions for this compound production?

A3: A two-step approach is often effective for optimizing multiple parameters:

  • One-Factor-at-a-Time (OFAT): This method involves varying one factor while keeping others constant to identify the individual factors that have the most significant impact on this compound yield.[1][6] This helps in screening and selecting the most critical parameters for further optimization.

  • Response Surface Methodology (RSM): Once the key factors are identified through OFAT, RSM can be employed to study the interactions between these variables and find the optimal combination for maximum production.[1][6] The Box-Behnken design is a commonly used RSM technique.[6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent this compound yields between batches. 1. Variability in inoculum preparation. 2. Inconsistent media composition. 3. Fluctuations in physical parameters (pH, temperature, aeration).1. Standardize the age and cell density of the inoculum. 2. Ensure precise measurement and mixing of all media components. 3. Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly.
Culture produces a different carotenoid instead of or in addition to this compound. 1. Genetic instability of the microbial strain. 2. Contamination with another carotenoid-producing microorganism. 3. Culture conditions favoring a different branch of the carotenoid pathway.1. Perform regular strain verification through genetic analysis. 2. Check for culture purity using microscopy and plating on selective media. 3. Re-evaluate and optimize culture conditions specifically for this compound production.
This compound production is high in flask cultures but low in a fermentor. 1. Suboptimal aeration and agitation in the fermentor. 2. Shear stress from high agitation rates. 3. Foaming issues.1. Optimize the aeration rate (vvm) and agitation speed (rpm) for the fermentor.[1][4] 2. Gradually increase agitation and monitor cell viability. 3. Use an appropriate antifoaming agent if necessary.
Difficulty in extracting this compound from the cells. 1. Inefficient cell lysis method. 2. Use of an inappropriate solvent for extraction.1. Try different cell disruption techniques such as sonication, bead beating, or enzymatic lysis. 2. Use a solvent or a combination of solvents (e.g., acetone, methanol, chloroform) known to be effective for carotenoid extraction.

Data Presentation

Table 1: Effect of Optimized Culture Conditions on 4,4'-Diapothis compound Production by Lactiplantibacillus plantarum subsp. plantarum KCCP11226T

ConditionCarbon SourceNitrogen SourceInitial pHTemperature (°C)Aeration (vvm)4,4'-Diapothis compound Concentration (A470/ml)Fold Increase
Initial (Commercial MRS Medium) N/AN/AN/AN/AN/A~0.0101.0x
Optimized (Flask Level) 15% Lactose8.3% Beef Extract6.925N/A0.0333.3x[1][6]
Optimized (5 L Fermentor) 15% Lactose8.3% Beef Extract6.9250.30.0423.8x[1][4]

Experimental Protocols

1. Optimization of Culture Conditions using One-Factor-at-a-Time (OFAT)

This protocol describes a general method for identifying key culture parameters affecting this compound production.

  • Inoculum Preparation:

    • Prepare a seed culture of the microbial strain in a suitable growth medium.

    • Incubate at the optimal growth temperature until the mid-logarithmic phase is reached.

    • Harvest the cells by centrifugation and wash with a sterile saline solution.

    • Resuspend the cells to a standardized optical density (e.g., OD600 of 1.0).

  • Screening of Carbon and Nitrogen Sources:

    • Prepare a basal medium lacking carbon and nitrogen sources.

    • Aliquot the basal medium into separate flasks.

    • Supplement each flask with a different carbon source (e.g., glucose, fructose, lactose, sucrose) at a fixed concentration (e.g., 2% w/v), keeping a constant nitrogen source.

    • In a separate experiment, supplement each flask with a different nitrogen source (e.g., yeast extract, peptone, beef extract, ammonium sulfate) at a fixed concentration (e.g., 1% w/v), keeping a constant carbon source.

    • Inoculate each flask with the prepared inoculum.

    • Incubate under standard conditions (e.g., 30°C, 150 rpm) for a defined period.

    • Measure cell growth (OD600) and this compound production (e.g., by spectrophotometry or HPLC).

  • Evaluation of Abiotic Stresses:

    • Using the best-identified carbon and nitrogen sources, prepare the culture medium.

    • Vary one abiotic factor at a time:

      • Temperature: Incubate cultures at different temperatures (e.g., 20°C, 25°C, 30°C, 37°C).

      • pH: Adjust the initial pH of the medium to different values (e.g., 5.0, 6.0, 7.0, 8.0).

      • Salinity: Add different concentrations of NaCl (e.g., 0%, 1%, 2%, 3% w/v) to the medium.

    • Inoculate and incubate as described above.

    • Measure cell growth and this compound production.

2. This compound Extraction and Quantification

  • Extraction:

    • Harvest a known volume of the culture by centrifugation.

    • Wash the cell pellet with distilled water.

    • Resuspend the pellet in acetone (or another suitable solvent).

    • Vortex vigorously and incubate in the dark until the pellet becomes colorless.

    • Centrifuge to remove cell debris.

    • Collect the supernatant containing the carotenoid extract.

  • Quantification:

    • Measure the absorbance of the extract at the maximum absorption wavelength for this compound (typically around 440-470 nm) using a spectrophotometer.

    • The concentration can be estimated using the specific absorption coefficient. For more accurate quantification and identification, High-Performance Liquid Chromatography (HPLC) is recommended.

Visualizations

Neurosporene_Biosynthesis_Pathway FPP Farnesyl pyrophosphate (FPP) Dehydrosqualene Dehydrosqualene FPP->Dehydrosqualene crtM (Dehydrosqualene synthase) This compound 4,4'-Diapothis compound Dehydrosqualene->this compound crtN (Dehydrosqualene desaturase)

Caption: Biosynthesis pathway of 4,4'-diapothis compound from FPP.

Experimental_Workflow cluster_OFAT One-Factor-at-a-Time (OFAT) Screening cluster_RSM Response Surface Methodology (RSM) Optimization cluster_Upscaling Upscaling and Validation C_source Carbon Source N_source Nitrogen Source RSM_design Box-Behnken Design C_source->RSM_design pH pH N_source->RSM_design Temp Temperature pH->RSM_design Salinity Salinity Temp->RSM_design Salinity->RSM_design Optimal_conditions Determine Optimal Conditions RSM_design->Optimal_conditions Flask_validation Flask Validation Optimal_conditions->Flask_validation Fermentor_upscaling Fermentor Upscaling Flask_validation->Fermentor_upscaling Troubleshooting_Logic Start Low this compound Yield CheckGrowth Is cell growth also low? Start->CheckGrowth OptimizeGrowth Optimize general growth conditions (basal media, temp, pH) CheckGrowth->OptimizeGrowth Yes CheckPurity Is the culture pure? CheckGrowth->CheckPurity No OptimizeGrowth->CheckPurity OptimizeProduction Optimize for production (C/N ratio, aeration, stressors) CheckExtraction Is the extraction efficient? OptimizeProduction->CheckExtraction CheckPurity->OptimizeProduction Yes PurifyCulture Re-isolate and purify the culture CheckPurity->PurifyCulture No PurifyCulture->OptimizeProduction OptimizeExtraction Optimize cell lysis and solvent CheckExtraction->OptimizeExtraction No Success Improved Yield CheckExtraction->Success Yes OptimizeExtraction->Success

References

Technical Support Center: Neurosporene-Producing Mutant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the genetic instability of neurosporene-producing mutant strains.

Frequently Asked Questions (FAQs)

Q1: What is the genetic basis for this compound accumulation in mutant strains?

This compound accumulation is typically achieved by introducing mutations in the carotenoid biosynthesis pathway that block the conversion of this compound to downstream products like lycopene or β-carotene. In fungi such as Neurospora crassa and Fusarium fujikuroi, this often involves mutations in the gene encoding the bifunctional enzyme lycopene cyclase/phytoene synthase. Specifically, mutations in the lycopene cyclase domain of the al-2 gene in N. crassa or its homolog carRA in Fusarium can lead to the accumulation of this compound and other precursors.[1][2][3]

Q2: What are the common signs of genetic instability in these strains?

Genetic instability in this compound-producing mutants manifests in several ways:

  • Phenotypic Heterogeneity: Cultures may display a mix of colonies with varying degrees of pigmentation, from the desired deep orange or red to pale yellow or even white (albino).

  • Loss of Production: A gradual or sudden decrease in this compound yield over successive subcultures is a primary indicator of instability.

  • Reversion to Wild-Type Phenotype: Mutant strains may revert to a phenotype resembling the wild-type, which often has a faster growth rate but lower or no this compound production.[4]

  • Morphological Changes: Alterations in colony morphology, sporulation patterns, and growth rates can accompany genetic instability.[5][6]

Q3: What are the underlying causes of this genetic instability?

The instability often arises from the metabolic burden placed on the cells to produce high quantities of a specific intermediate. Common genetic mechanisms include:

  • Spontaneous Reversion Mutations: The introduced mutation that blocks the pathway can revert to a functional form.[7]

  • Secondary Compensatory Mutations: The cell may acquire new mutations that bypass the metabolic block or reduce the production of potentially toxic intermediates.[8]

  • Gene Deletion or Amplification: Large-scale genomic rearrangements, including the deletion of the heterologous genes or amplification of regions that confer a growth advantage, can occur.[9][10]

  • Epigenetic Modifications: Changes in gene expression that are not due to alterations in the DNA sequence can also lead to a loss of the desired phenotype.[11]

Q4: How does culture handling affect the stability of mutant strains?

Improper culture handling can accelerate the process of strain degeneration. Factors include:

  • Prolonged Serial Subculturing: Repeatedly transferring the culture can select for faster-growing, lower-producing variants.

  • Non-selective Growth Conditions: Growing the mutants in nutrient-rich media without any selective pressure can allow non-producing cells to outcompete the this compound producers.

  • Improper Storage: Incorrect long-term storage (e.g., repeated freeze-thaw cycles) can lead to a loss of viability and selection for more robust, but potentially less productive, variants.

Troubleshooting Guides

Problem 1: My culture is losing its characteristic orange/red color and this compound yield is decreasing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Culture Contamination 1. Streak the culture onto a fresh selective agar plate to isolate single colonies. 2. Examine colony morphology and pigmentation to identify contaminants. 3. Perform microscopy to check for foreign microorganisms.
Strain Degeneration / Reversion 1. Re-isolate from a Master Stock: Discard the current culture and start a new one from a frozen master stock. 2. Single Colony Selection: Streak the culture for single colonies and select the most highly pigmented colonies for propagation. 3. Optimize Culture Conditions: Ensure that the growth medium, temperature, and aeration are optimal for this compound production, not just biomass accumulation. Some strains produce more carotenoids at lower temperatures.[12][13]
Suboptimal Culture Medium 1. Verify the composition of the culture medium. Nutrient limitations can affect secondary metabolite production. 2. Test different carbon and nitrogen sources, as these can significantly influence carotenoid yield.
Problem 2: I am observing significant phenotypic variation (mixed colony colors) in my culture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Genetic Instability 1. Perform Serial Dilution and Plating: This will help to isolate and quantify the different phenotypes present in the population. 2. Select for High-Producing Clones: Pick several highly pigmented colonies and grow them in parallel small-scale cultures. Analyze this compound content via HPLC to identify the most stable high-producers. 3. Establish New Master Stocks: Once a stable, high-producing clone is identified, create a new set of master and working cell banks to ensure consistency in future experiments.
Spontaneous Mutations 1. Assess Genetic Integrity: Use PCR to verify the presence and integrity of the genes in the carotenoid biosynthesis pathway. Sequence the target gene (e.g., al-2 or carRA) from phenotypically different colonies to check for reversions or new mutations.[1]

Quantitative Data Summary

Strain/Modification Organism Carotenoid Yield/Change in Production Reference
Deletion of cyaA geneEscherichia coliβ-Carotene~3.8-fold increase (from 19.9 to 75.8 mg/L)[14]
Deletion of zwf geneEscherichia coliLycopene>130% increase[15]
Overexpression of SOD1Saccharomyces cerevisiaeTotal Carotenoids2.6-fold increase[15]
ovc mutantNeurospora crassaTotal CarotenoidsIncreased production at 25°C compared to wild-type[12]

Experimental Protocols

Protocol 1: Assessment of Genetic Stability

This protocol provides a method for monitoring the stability of a this compound-producing strain over time.

  • Establish a Baseline: Start a fresh culture from a master stock. After a defined growth period, perform a baseline analysis of this compound production (using the HPLC protocol below) and phenotypic distribution (by plating for single colonies).

  • Serial Subculturing: Subculture the strain every 48-72 hours into fresh medium at a consistent dilution factor. Maintain parallel cultures under both selective and non-selective conditions if applicable.

  • Periodic Analysis: At regular intervals (e.g., every 5, 10, and 20 generations), repeat the baseline analysis:

    • Phenotypic Analysis: Plate a dilution series of the culture and count the number of colonies with the desired high-pigmentation phenotype versus low-pigmentation or albino phenotypes.

    • Quantitative Analysis: Measure the this compound concentration from a liquid culture of each lineage.

  • Genetic Verification (Optional): If significant instability is observed, perform PCR and sequencing on the carotenoid biosynthesis genes from both high- and low-producing colonies to identify potential mutations or reversions.

Protocol 2: this compound Extraction and Quantification by HPLC

This protocol is adapted from methods for analyzing carotenoids in fungi.[16][17]

  • Sample Preparation:

    • Harvest fungal mycelia or bacterial cells by filtration or centrifugation.

    • Lyophilize (freeze-dry) the biomass to obtain a dry weight.

    • Accurately weigh approximately 20 mg of lyophilized biomass into a 2 mL screw-cap tube.

  • Extraction:

    • Add 3-5 stainless steel or glass beads and 1.5 mL of acetone to the tube.

    • Homogenize the sample using a bead beater or ball mill for 2-3 cycles of 30-60 seconds, with cooling on ice in between cycles.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

    • Carefully transfer the acetone supernatant to a fresh tube.

    • Repeat the extraction process on the pellet with fresh acetone until the pellet is colorless.

    • Pool the acetone extracts and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Re-dissolve the dried extract in a known volume (e.g., 500 µL) of a suitable solvent (e.g., acetone or a mixture of methanol:acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient or isocratic mobile phase suitable for separating non-polar carotenoids. A common mobile phase is a gradient of acetonitrile, methanol, and isopropanol.

    • Detect this compound using a photodiode array (PDA) or UV-Vis detector. This compound has characteristic absorption maxima at approximately 416, 440, and 470 nm.

    • Quantify the this compound peak by comparing its area to a standard curve prepared from a pure this compound standard.

Visualizations

Carotenoid_Biosynthesis_Pathway cluster_main_path Main Biosynthetic Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (CrtB / AL-2) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (CrtI / AL-1) This compound This compound Phytoene->this compound (via intermediates) gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene Cyclase (CrtY / AL-2) This compound->Lycopene This compound->Lycopene Mutation in Lycopene Cyclase (al-2 / carRA) beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Lycopene Cyclase (CrtY / AL-2)

Caption: Carotenoid pathway showing this compound accumulation due to a mutational block.

Troubleshooting_Workflow Start Problem: Loss of this compound Production or Phenotypic Variation CheckContamination Is the culture pure? Start->CheckContamination IsolateColonies Streak for single colonies and check morphology CheckContamination->IsolateColonies No MasterStock Start new culture from master stock CheckContamination->MasterStock Yes IsolateColonies->MasterStock AssessStability Assess stability via serial subculturing MasterStock->AssessStability SelectClone Select best-pigmented, stable clone AssessStability->SelectClone GeneticAnalysis Perform PCR/sequencing on relevant genes AssessStability->GeneticAnalysis If instability persists NewBank Create new master cell bank SelectClone->NewBank HPLC_Workflow Harvest Harvest & Lyophilize Biomass Extract Extract with Acetone (using bead beating) Harvest->Extract Evaporate Evaporate Solvent (under Nitrogen) Extract->Evaporate Reconstitute Reconstitute in known volume Evaporate->Reconstitute Filter Filter (0.22 µm) into HPLC vial Reconstitute->Filter Analyze HPLC-PDA Analysis (Detect at ~440 nm) Filter->Analyze Quantify Quantify using Standard Curve Analyze->Quantify

References

Minimizing isomerization of Neurosporene during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of neurosporene during analysis. This compound, a carotenoid intermediate, is susceptible to isomerization, which can impact the accuracy of quantification and functional studies. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a concern?

Q2: What are the primary factors that induce this compound isomerization?

A2: The primary factors that induce the isomerization of carotenoids, including this compound, are:

  • Light: Exposure to light, particularly UV light, is a significant contributor to isomerization.[3][4][5] Photoisomerization can lead to the formation of various cis-isomers.[4]

  • Heat: Elevated temperatures, often encountered during sample processing and analysis, can provide the energy needed to overcome the activation barrier for the conversion of trans to cis isomers.[3][4][5]

  • Acids: The presence of acids, even in trace amounts, can catalyze the isomerization of carotenoids.[4][5] This is a critical consideration during sample extraction and in the choice of HPLC mobile phases.

  • Active Surfaces: Contact with active surfaces, such as certain metals or plastics, can also promote isomerization.

Q3: How can I prevent this compound isomerization during sample storage?

A3: To minimize isomerization during storage, samples containing this compound should be:

  • Stored in the dark: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Kept at low temperatures: Storage at -20°C or, ideally, -80°C is recommended.[7][8]

  • Blanketed with inert gas: Before sealing, flush vials with an inert gas like nitrogen or argon to displace oxygen, which can cause degradation and isomerization.[7]

  • Stored in appropriate solvents: Use high-purity solvents and consider the addition of an antioxidant.

Q4: What is the role of antioxidants in preventing isomerization?

A4: Antioxidants, such as butylated hydroxytoluene (BHT) or α-tocopherol, can be added to extraction solvents and storage solutions to minimize the degradation and isomerization of carotenoids.[4][9] They work by scavenging free radicals and quenching singlet oxygen, which can otherwise lead to carotenoid degradation and subsequent isomerization.[10]

Troubleshooting Guide

Issue: I am observing multiple peaks around the main this compound peak in my HPLC chromatogram that I suspect are isomers.

  • Question 1: Was the sample protected from light during extraction and handling?

    • Answer: Carotenoids are highly sensitive to light.[3][4] All steps, from extraction to injection, should be performed under dim or red light to prevent photoisomerization.[7] Ensure all glassware is amber-colored or wrapped in foil.

  • Question 2: What temperature was used for sample preparation and evaporation?

    • Answer: High temperatures promote isomerization.[3] Avoid heating samples. If solvent evaporation is necessary, use a stream of nitrogen or argon at low temperatures. Store extracts at -20°C or below if not analyzed immediately.[7]

  • Question 3: What solvents were used for extraction, and was an antioxidant added?

    • Answer: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze isomerization. It is highly recommended to add an antioxidant like 0.1% BHT to the extraction solvent to prevent oxidative degradation, which can lead to isomerization.[8][9]

  • Question 4: What is the pH of my sample and mobile phase?

    • Answer: Acidic conditions can cause significant isomerization.[4][5] If the sample matrix is acidic, consider neutralization before extraction. Ensure the HPLC mobile phase is not acidic, or if it is, that the analysis time is minimized. The stability of carotenoids can be affected by pH, with degradation often occurring at extreme pH values.[11][12]

Issue: The isomeric profile of my this compound standard appears to be changing over time.

  • Question 1: How is the standard being stored?

    • Answer: this compound standards, whether in solid form or in solution, must be stored under inert gas (nitrogen or argon), in the dark, and at low temperatures (ideally -80°C).[7][8] Repeated freeze-thaw cycles should be avoided.

  • Question 2: What solvent was used to dissolve the standard?

    • Answer: The choice of solvent can impact stability. Chloroform and other halogenated solvents should be used with caution as they can be acidic. Stabilized solvents containing small amounts of ethanol or other antioxidants are preferable. Adding BHT to the solvent is a good practice.[4]

Factors Influencing this compound Isomerization

FactorEffect on IsomerizationMitigation Strategy
Light HighWork under dim or red light. Use amber glassware or foil-wrapped containers.[3][7]
Heat HighAvoid heating during sample preparation. Use low-temperature evaporation methods. Store at ≤ -20°C.[3][7]
Acids HighNeutralize acidic samples. Use non-acidic HPLC mobile phases where possible.[4][5]
Oxygen ModerateWork under an inert atmosphere (e.g., nitrogen, argon).[7] Add antioxidants.[9]
Solvent Purity ModerateUse high-purity, HPLC-grade solvents.

Experimental Protocol: Extraction and HPLC Analysis of this compound with Minimized Isomerization

This protocol provides a general framework. Specific details may need to be optimized for your sample matrix.

1. Materials and Reagents:

  • Sample containing this compound

  • Amber glass vials and test tubes

  • Homogenizer

  • Centrifuge

  • Nitrogen or Argon gas source

  • HPLC system with a photodiode array (PDA) detector

  • C30 HPLC column (recommended for carotenoid isomer separation)[2][7]

  • Extraction Solvent: Acetone or a mixture of hexane and isopropanol containing 0.1% BHT

  • HPLC Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[2][7]

2. Sample Extraction (Under dim light):

  • Weigh the sample into an amber centrifuge tube.

  • Add the extraction solvent containing 0.1% BHT.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Centrifuge at a low temperature (e.g., 4°C) to pellet the solid material.

  • Carefully transfer the supernatant to a clean amber vial.

  • Repeat the extraction process on the pellet two more times to ensure complete extraction.

  • Pool the supernatants.

3. Solvent Evaporation:

  • If concentration is needed, evaporate the solvent under a gentle stream of nitrogen or argon in a cool water bath. Avoid heating.

  • Once the solvent is evaporated, immediately reconstitute the extract in the initial HPLC mobile phase.

4. HPLC Analysis:

  • Equilibrate the C30 column with the initial mobile phase conditions.

  • Inject the reconstituted sample.

  • Run the HPLC gradient method to separate the this compound isomers. A C30 column is often effective for separating carotenoid isomers.[2][7]

  • Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 416, 440, and 470 nm).

  • Identify isomers based on their retention times and characteristic UV-Vis spectra. Cis-isomers typically have a "cis-peak" at a shorter wavelength than the main absorption peaks of the all-trans isomer.[3]

Visual Guides

Workflow cluster_prep Sample Preparation (Dim Light) cluster_analysis Analysis Sample Sample Homogenize Homogenize on Ice (Solvent + 0.1% BHT) Sample->Homogenize Centrifuge Centrifuge (Low Temp) Homogenize->Centrifuge note1 Critical: Protect from light and heat throughout. Extract Collect Supernatant Centrifuge->Extract Evaporate Evaporate Solvent (Nitrogen Stream, Low Temp) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC-PDA Analysis (C30 Column) Reconstitute->HPLC Data Data Interpretation (Isomer Identification) HPLC->Data

Caption: Workflow for minimizing this compound isomerization during analysis.

Factors Isomerization This compound Isomerization Light Light Exposure Light->Isomerization Heat Heat Heat->Isomerization Acid Acidic pH Acid->Isomerization Oxygen Oxygen Oxygen->Isomerization Antioxidants Antioxidants (BHT) Antioxidants->Isomerization InertGas Inert Atmosphere (Nitrogen/Argon) InertGas->Isomerization LowTemp Low Temperature LowTemp->Isomerization Darkness Dark Conditions Darkness->Isomerization

Caption: Factors influencing the isomerization of this compound.

References

Technical Support Center: Scaling Up Neurosporene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up neurosporene production in microbial systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the microbial production of this compound.

Q1: My engineered strain is producing low yields of this compound. What are the potential bottlenecks?

A1: Low this compound yields can stem from several factors throughout the biosynthetic pathway and fermentation process. Key areas to investigate include:

  • Precursor Supply: The biosynthesis of this compound relies on the availability of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In E. coli, these are produced via the methylerythritol 4-phosphate (MEP) pathway, while Saccharomyces cerevisiae utilizes the mevalonate (MVA) pathway. These native pathways are tightly regulated and may not produce sufficient precursors for high-level this compound production.

  • Metabolic Imbalance: Overexpression of heterologous carotenoid biosynthesis genes (crtE, crtB, crtI) can create a metabolic burden on the host cell, leading to the accumulation of toxic intermediates or depletion of essential metabolites.

  • Suboptimal Fermentation Conditions: Factors such as temperature, pH, dissolved oxygen, and nutrient availability significantly impact cell growth and product formation.[1] Inefficient fermentation strategies can lead to reduced productivity.

  • Product Degradation: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen, which can lead to losses during fermentation and downstream processing.[2][3]

  • Host Strain Limitations: The genetic background of the host strain can significantly influence its capacity for producing heterologous compounds. Some strains may be more robust and better suited for industrial-scale fermentation.[4]

Q2: I am observing the accumulation of a colorless compound and my culture is not turning the expected yellow-orange color. What could be the issue?

A2: The accumulation of a colorless compound suggests a bottleneck in the carotenoid biosynthesis pathway, likely at the phytoene desaturase step. Phytoene, a colorless C40 carotenoid, is the precursor to this compound. Inefficient conversion of phytoene to this compound by the enzyme phytoene desaturase (CrtI) will lead to its accumulation.[5][6]

Troubleshooting Steps:

  • Verify CrtI Activity: Ensure that the crtI gene is being expressed and that the enzyme is active. You can perform RT-qPCR to check transcript levels or purify the enzyme to test its activity in vitro.

  • Codon Optimization: If you are using a heterologous crtI gene, ensure that its codon usage is optimized for your expression host (E. coli or S. cerevisiae).

  • Increase CrtI Expression: The expression level of crtI may be insufficient to handle the flux of phytoene. Consider using a stronger promoter or increasing the gene copy number.

Q3: My this compound yield is high at the lab scale, but drops significantly when I move to a larger fermenter. What causes this discrepancy?

A3: This is a common challenge in scaling up bioprocesses. The drop in yield is often due to heterogeneities in the larger vessel, which are not present at the lab scale. Key factors include:

  • Oxygen and Nutrient Gradients: In large fermenters, inefficient mixing can lead to zones of low dissolved oxygen and nutrient limitation. This can stress the cells and divert metabolic flux away from this compound production.

  • Shear Stress: The higher agitation rates required for mixing in large fermenters can cause mechanical stress on the cells, impacting their viability and productivity.

  • Differences in Process Control: Maintaining precise control over parameters like pH and temperature can be more challenging at a larger scale.

Q4: How can I improve the stability of this compound during extraction and purification?

A4: this compound is sensitive to light, heat, and oxygen. To minimize degradation during downstream processing, consider the following precautions:

  • Work in Dim Light: Perform all extraction and purification steps under dim or red light to prevent photoisomerization and photodegradation.[7]

  • Maintain Low Temperatures: Keep samples on ice and use refrigerated centrifuges and cold solvents to minimize thermal degradation.

  • Use Antioxidants: The addition of antioxidants, such as ascorbic acid, to buffers and solvents can help protect this compound from oxidation.

  • Work Quickly and Under an Inert Atmosphere: Minimize the exposure of your samples to air. If possible, perform critical steps under a nitrogen or argon atmosphere.

Section 2: Troubleshooting Guides

This section provides more detailed troubleshooting for specific issues.

Issue 1: Low this compound Titer
Symptom Possible Cause Recommended Action
Low overall biomass and this compound production.Suboptimal growth medium or fermentation conditions.Optimize medium composition (carbon, nitrogen, phosphate sources). Systematically evaluate and optimize pH, temperature, and dissolved oxygen levels.
Good biomass but low specific this compound yield.Insufficient precursor (IPP/DMAPP) supply.Overexpress rate-limiting enzymes in the MEP pathway (e.g., dxs, idi in E. coli) or the MVA pathway (e.g., tHMG1 in S. cerevisiae).
Accumulation of early pathway intermediates (e.g., phytoene).Low activity or expression of a downstream enzyme (e.g., CrtI).Increase the expression of the corresponding gene (crtI) using a stronger promoter or higher gene copy number. Verify enzyme activity.
Cell growth is inhibited after induction of this compound production.Toxicity of this compound or pathway intermediates. Metabolic burden from overexpression of heterologous genes.Use an inducible promoter system to control the timing and level of gene expression. Consider a two-stage fermentation strategy where cell growth is separated from product formation.
Issue 2: Inconsistent Batch-to-Batch Production
Symptom Possible Cause Recommended Action
High variability in this compound yield between different fermentation runs.Inconsistent inoculum preparation.Standardize the age, size, and physiological state of the inoculum culture.
Variations in media preparation or sterilization.Implement strict quality control for all media components and sterilization procedures.
Plasmid instability leading to loss of this compound production genes.If using plasmids, ensure consistent selective pressure. For industrial scale-up, consider genomic integration of the biosynthetic pathway genes.

Section 3: Quantitative Data Summary

The following tables summarize reported yields for this compound and related carotenoids in engineered microbial hosts.

Table 1: this compound Production in Various Microorganisms

Microorganism Genetic Modifications Fermentation Scale This compound Titer Reference
Rhodobacter viridis JA737Wild-type (natural producer)Not specified7.3 mg/L[8]
Escherichia coliExpression of mycobacterial carotene genesShake flask~0.125 µg/mg dry weight[5]
Microbacterium paraoxydansWild-type (natural producer)Shake flaskUp to 16 g/kg dry cells[3]
Rhodobacter sphaeroidesEngineered for 4,4'-diapothis compoundNot specified6.1-fold increase over wild-type[9]

Table 2: Production of Other Relevant Carotenoids in Engineered Microbes

Carotenoid Microorganism Genetic Modifications Fermentation Scale Titer
LycopeneEscherichia coliEngineered MEP pathway4 L190 mg/L
LycopeneSaccharomyces cerevisiaeEngineered MVA pathway120 h cultivation1.65 g/L
β-CaroteneSaccharomyces cerevisiaeEngineered MVA pathwayShake flask32 mg/g DCW
ZeaxanthinEscherichia coliRearranged crt gene orderShake flask820 µg/g dry weight

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production and analysis.

Protocol 1: Extraction of this compound from E. coli

This protocol is adapted from methods described for carotenoid extraction from microbial biomass.[7]

Materials:

  • E. coli cell pellet

  • Methanol

  • Hexane

  • Deionized water

  • Vortex mixer

  • Refrigerated centrifuge

  • Glass test tubes

Procedure:

  • Harvest E. coli cells from the fermentation broth by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with deionized water and centrifuge again to remove residual media.

  • To the cell pellet in a glass test tube, add 1 mL of methanol and 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to disrupt the cells and extract the pigments.

  • Add 1 mL of deionized water to the mixture to induce phase separation.

  • Vortex for an additional 1 minute.

  • Centrifuge at 4,000 rpm for 20 minutes to separate the phases.

  • The upper hexane layer, which contains the this compound, will be yellow-orange.

  • Carefully collect the upper hexane layer for subsequent analysis.

  • For quantitative analysis, it may be necessary to repeat the extraction with fresh hexane until the cell pellet is colorless.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or the HPLC mobile phase) for analysis.

Protocol 2: Quantification of this compound by HPLC

Instrumentation and Columns:

  • A standard HPLC system with a photodiode array (PDA) or UV-Vis detector is suitable.

  • A C18 or C30 reverse-phase column is commonly used for carotenoid separation.

Mobile Phase and Gradient: A common mobile phase for separating carotenoids is a gradient of acetone and water.

Procedure:

  • Prepare a standard curve using a purified this compound standard of known concentration.

  • Filter the re-dissolved this compound extract through a 0.22 µm syringe filter before injection.

  • Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.

  • Run the HPLC with the appropriate gradient program to separate the carotenoids.

  • Monitor the elution of compounds at the maximum absorption wavelength of this compound (typically around 440-470 nm).

  • Identify the this compound peak in the chromatogram by comparing its retention time and absorption spectrum to the this compound standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve. The concentration can be calculated using the extinction coefficient for this compound in the chosen solvent (e.g., E1% = 2900 in petroleum ether).[5]

Section 5: Signaling Pathways and Workflow Diagrams

This section provides visual representations of key pathways and workflows relevant to this compound production.

MEP_Pathway_Feedback_Regulation G3P Glyceraldehyde-3-P DXS DXS (dxs) G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP DXP DXS->DXP DXR DXR (dxr) DXP->DXR MEP MEP DXR->MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspE->CDP_MEP IspF IspF CDP_MEP->IspF ME_cPP ME-cPP IspF->ME_cPP IspG IspG ME_cPP->IspG HMBPP HMBPP IspG->HMBPP IspH IspH HMBPP->IspH IPP IPP IspH->IPP DMAPP DMAPP IspH->DMAPP IPP->DXS Feedback Inhibition IDI IDI (idi) IPP->IDI This compound This compound IPP->this compound DMAPP->DXS DMAPP->this compound IDI->DMAPP

Caption: Feedback regulation of the MEP pathway in E. coli.

MVA_Pathway_Feedback_Regulation Acetyl_CoA Acetyl-CoA AtoB AtoB Acetyl_CoA->AtoB Acetoacetyl_CoA Acetoacetyl-CoA AtoB->Acetoacetyl_CoA HMGS HMGS Acetoacetyl_CoA->HMGS HMG_CoA HMG-CoA HMGS->HMG_CoA HMGR HMGR (HMG1/HMG2) HMG_CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate MVK MVK Mevalonate->MVK Mevalonate_P Mevalonate-P MVK->Mevalonate_P PMK PMK Mevalonate_P->PMK Mevalonate_PP Mevalonate-PP PMK->Mevalonate_PP MVD MVD Mevalonate_PP->MVD IPP IPP MVD->IPP IDI IDI (IDI1) IPP->IDI FPP FPP IPP->FPP DMAPP DMAPP IDI->DMAPP DMAPP->FPP FPP->HMGR Feedback Regulation This compound This compound FPP->this compound

Caption: Feedback regulation of the MVA pathway in S. cerevisiae.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain_Engineering Strain Engineering (Metabolic Pathway Construction) Fermentation Fermentation (Batch/Fed-batch) Strain_Engineering->Fermentation Cell_Harvest Cell Harvest (Centrifugation) Fermentation->Cell_Harvest Cell_Disruption_Extraction Cell Disruption & Extraction (Solvent Extraction) Cell_Harvest->Cell_Disruption_Extraction Purification Purification (Chromatography) Cell_Disruption_Extraction->Purification Analysis Analysis & Quantification (HPLC) Purification->Analysis

Caption: General workflow for this compound production.

References

Removal of interfering pigments in Neurosporene analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of interfering pigments during neurosporene analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, focusing on the removal of common interfering pigments such as chlorophylls and lipids.

Issue 1: Poor this compound Recovery After Saponification

Possible Cause Recommended Solution
This compound Degradation Carotenoids can be sensitive to heat, light, and oxygen.[1][2] Ensure the saponification is performed under dim light and in an inert atmosphere (e.g., nitrogen gas).[3] Consider using lower temperatures for a longer duration.[3] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can also minimize degradation.[3]
Micelle Formation During saponification, the reaction of fatty acids with alkali can form soap micelles that trap lipophilic compounds like this compound, preventing their transfer to the non-aqueous phase.[3] To disrupt micelle formation, add a phosphate buffer to the sample-extract mixture.[3]
Incomplete Extraction from Aqueous Phase After saponification, this compound needs to be efficiently extracted from the aqueous phase. Use a non-polar solvent like hexane or petroleum ether for extraction.[4] Multiple extractions with fresh solvent will ensure maximum recovery.
Incorrect pH of the Final Solution The pH of the final extraction solution can influence the recovery of carotenoids. Optimizing the pH may be necessary to achieve higher recovery rates.[5]

Issue 2: Incomplete Removal of Chlorophyll

Possible Cause Recommended Solution
Insufficient Saponification The concentration of the alkaline solution or the reaction time may be inadequate for complete hydrolysis of chlorophyll.[6] Optimize the concentration of KOH or NaOH and the incubation time. Saponification can be performed simultaneously with extraction or as a post-extraction step.[6]
Inappropriate Solvent Partitioning After saponification, chlorophyll is converted to more polar chlorophyllins, which should remain in the aqueous/alcoholic phase.[4] Ensure proper phase separation by using a non-polar solvent for this compound extraction.
High Initial Chlorophyll Content In samples with a very high chlorophyll concentration, a single saponification step might not be sufficient. Consider a two-step saponification or an alternative cleanup method like solid-phase extraction (SPE).

Issue 3: Presence of Interfering Lipids in the Final Extract

Possible Cause Recommended Solution
Incomplete Saponification Saponification is a key step for removing unwanted lipids.[6][7] Ensure the saponification conditions (alkali concentration, temperature, and time) are sufficient to hydrolyze the lipids present in the sample.
Co-extraction with this compound Lipids are often co-extracted with carotenoids due to their similar solubility. If saponification is not completely effective, consider using a preliminary lipid removal step, such as a cold solvent precipitation or SPE with a suitable stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering pigments in this compound analysis and why are they a problem?

A1: The most common interfering pigments in this compound analysis are chlorophylls and lipids.[6][7] Chlorophylls can co-elute with this compound during chromatographic analysis, leading to inaccurate quantification.[8] Lipids can also interfere with chromatographic separation and potentially cause ion suppression in mass spectrometry-based detection methods.

Q2: What is saponification and how does it help in removing interfering pigments?

A2: Saponification is an alkaline hydrolysis process that is widely used to remove interfering lipids and chlorophylls from carotenoid extracts.[6][7] It breaks down chlorophyll into more polar chlorophyllins and hydrolyzes lipids into soaps and glycerol.[4][9] These byproducts are more soluble in the aqueous/alcoholic phase and can be easily separated from the less polar this compound, which remains in the organic phase.[4]

Q3: Can saponification lead to the degradation of this compound?

A3: Yes, saponification can potentially lead to the degradation of carotenoids, including this compound, especially at high temperatures and in the presence of oxygen.[1] It is crucial to perform the reaction under controlled conditions, such as in an inert atmosphere and under dim light, to minimize losses.[3] The use of antioxidants can also help protect the carotenoids from degradation.[3]

Q4: Are there any alternatives to saponification for removing interfering pigments?

A4: Yes, several alternative methods can be used. Solid-phase extraction (SPE) with different stationary phases can effectively remove chlorophylls.[7] Chromatographic techniques, such as column chromatography, can also be employed for purification.[1] The choice of method depends on the sample matrix, the concentration of interfering pigments, and the available resources.

Q5: How can I confirm that the interfering pigments have been successfully removed?

A5: The most effective way to confirm the removal of interfering pigments is through chromatographic analysis, such as HPLC with a photodiode array (PDA) detector.[10][11] By comparing the chromatograms of the sample before and after the cleanup procedure, you can verify the absence of peaks corresponding to chlorophylls and other interfering compounds at their specific retention times and absorption spectra.

Data Presentation

Table 1: Comparison of Common Pigment Removal Methods

MethodPrincipleTarget PigmentsAdvantagesDisadvantages
Saponification Alkaline hydrolysisChlorophylls, LipidsEffective for high lipid and chlorophyll content, relatively simple and inexpensive.[6][7]Potential for carotenoid degradation, can be time-consuming.[1][12]
Solid-Phase Extraction (SPE) Differential adsorptionChlorophylls, Polar compoundsSelective, can be automated, less harsh than saponification.Can be more expensive, requires method development for optimal stationary phase and solvent selection.
Column Chromatography Differential partitioningVarious pigmentsHigh resolution, can separate multiple carotenoids from pigments.[1]Can be labor-intensive, may lead to sample loss if not optimized.

Experimental Protocols

Protocol 1: Standard Saponification for Chlorophyll and Lipid Removal

  • Extraction: Extract the sample containing this compound using a suitable organic solvent (e.g., acetone, ethanol, or a mixture of hexane and acetone).[1]

  • Alkaline Hydrolysis: To the extract, add an equal volume of 10% (w/v) potassium hydroxide (KOH) in methanol.[3]

  • Incubation: Incubate the mixture in the dark at room temperature for 2-4 hours or overnight for complete saponification.[4] For faster processing, incubation can be done at a slightly elevated temperature (e.g., 40°C) for a shorter period, but this increases the risk of degradation.

  • Phase Separation: Add an equal volume of a non-polar solvent (e.g., hexane or petroleum ether) and deionized water to the mixture.[4]

  • Extraction of this compound: Shake the mixture vigorously and allow the phases to separate. The upper organic phase containing this compound will be yellow/orange, while the lower aqueous phase containing chlorophyllins and soaps will be green/brown.

  • Collection and Washing: Carefully collect the upper organic phase. Repeat the extraction of the aqueous phase with fresh non-polar solvent to maximize this compound recovery. Combine the organic phases and wash with deionized water to remove any residual alkali.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen. Re-dissolve the purified this compound extract in a suitable solvent for analysis.

Mandatory Visualization

Experimental_Workflow_for_Neurosporene_Purification cluster_extraction 1. Extraction cluster_saponification 2. Saponification cluster_purification 3. Purification cluster_analysis 4. Analysis Sample Sample containing this compound Solvent Organic Solvent (e.g., Acetone/Hexane) Sample->Solvent Homogenize Extract Crude this compound Extract Solvent->Extract Alkali Methanolic KOH Extract->Alkali Add & Incubate Saponified_Mix Saponified Mixture Alkali->Saponified_Mix Partition Liquid-Liquid Partition (Hexane/Water) Saponified_Mix->Partition Aqueous_Phase Aqueous Phase (Chlorophyllins, Soaps) Partition->Aqueous_Phase Discard Organic_Phase Organic Phase (this compound) Partition->Organic_Phase Final_Extract Purified this compound Organic_Phase->Final_Extract Dry & Concentrate HPLC HPLC Analysis Final_Extract->HPLC

Caption: Workflow for this compound purification via saponification.

Troubleshooting_Logic_for_Pigment_Removal Start Pigment Removal Complete? Check_Chlorophyll Residual Chlorophyll? Start->Check_Chlorophyll No Check_Lipids Residual Lipids? Check_Chlorophyll->Check_Lipids No Optimize_Saponification Optimize Saponification (Time, Temp, [KOH]) Check_Chlorophyll->Optimize_Saponification Yes Check_Recovery Low this compound Recovery? Check_Lipids->Check_Recovery No Check_Lipids->Optimize_Saponification Yes Check_Degradation Assess Degradation (Inert Atmosphere, Antioxidants) Check_Recovery->Check_Degradation Yes End Successful Purification Check_Recovery->End No Optimize_Saponification->Start Consider_SPE Consider Alternative Method (e.g., SPE) Optimize_Saponification->Consider_SPE Improve_Partitioning Improve Phase Separation Improve_Partitioning->Start Check_Degradation->Improve_Partitioning

Caption: Troubleshooting logic for pigment removal in this compound analysis.

References

Technical Support Center: Quantifying Neurosporene in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of neurosporene in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: Quantifying this compound in complex biological matrices presents several challenges. Due to its lipophilic nature and long unsaturated polyene chain, this compound is susceptible to degradation from factors like light, heat, oxygen, and acids.[1][2][3][4] Biological samples are inherently complex, containing numerous compounds that can interfere with analysis, such as lipids and other pigments.[5][6] This complexity can lead to "matrix effects" in techniques like LC-MS/MS, where other molecules in the sample can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7] Furthermore, the low concentrations of this compound in many biological tissues necessitate highly sensitive analytical methods.[5]

Q2: Why is saponification necessary for this compound analysis, and what are the potential risks?

A2: Saponification is a crucial step in the analysis of carotenoids like this compound from many biological matrices, particularly those of plant or animal origin.[8][9] Its primary purposes are to hydrolyze carotenoid esters, remove interfering substances such as chlorophylls and unwanted lipids (triglycerides), and to break down the sample matrix to free the analyte.[8][9] However, this process is not without risks. Carotenoids are sensitive to the alkaline conditions and heat often used in saponification, which can lead to degradation and isomerization (conversion from trans to cis isomers), ultimately resulting in an underestimation of the this compound content.[1][9] To mitigate these risks, it is recommended to perform saponification under a nitrogen atmosphere, in the dark, and at controlled temperatures.[1][4][10] Cold saponification (e.g., overnight at room temperature or 5°C) is often preferred to heating to minimize degradation of thermally labile compounds.[1]

Q3: What type of analytical column is best suited for this compound separation by HPLC?

A3: For the separation of this compound and other carotenoids by high-performance liquid chromatography (HPLC), reversed-phase columns are the most common choice.[5] C18 columns are widely used and provide robust separation based on the hydrophobicity of the analytes.[11] For complex mixtures or to achieve better resolution of isomers, C30 columns are often recommended. The unique shape selectivity of C30 stationary phases allows for enhanced separation of long-chain, structurally similar molecules like carotenoid isomers.

Q4: How can I minimize this compound degradation during sample preparation?

A4: Due to the inherent instability of carotenoids, several precautions should be taken throughout the sample preparation process to minimize degradation.[2][3] All procedures should be carried out under dim light or using amber-colored glassware to prevent photo-isomerization and photodegradation.[1][4] It is also critical to work under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][4] Samples should be kept at low temperatures (e.g., on ice) during processing, and long-term storage should be at -80°C.[4] The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents can also help to prevent oxidative degradation.[10] Solvents should be of high purity and freshly distilled to avoid contaminants that could promote degradation.[4]

Q5: What is the role of an internal standard in LC-MS/MS quantification of this compound?

A5: An internal standard (IS) is essential for accurate and reliable quantification in LC-MS/MS analysis.[12][13][14] It is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[14] The IS helps to correct for variability that can be introduced during sample preparation (e.g., extraction losses), chromatography (e.g., injection volume variations), and mass spectrometric detection (e.g., matrix effects).[13][14][15] By calculating the ratio of the analyte signal to the IS signal, more accurate and precise results can be obtained. The ideal internal standard for this compound would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled), as it has nearly identical chemical and physical properties to the analyte.[14][16] If a stable isotope-labeled standard is not available, a structural analogue with similar properties can be used.[15]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Low or No this compound Peak Detected
Possible Cause Troubleshooting Step
Degradation during sample preparation - Ensure all steps are performed under dim light and an inert atmosphere (nitrogen or argon).[1][4] - Keep samples on ice or at 4°C throughout the process. - Add an antioxidant like BHT to the extraction solvents.[10] - Avoid exposure to strong acids or bases.[1][4]
Inefficient extraction - Ensure the tissue is thoroughly homogenized to allow for complete solvent penetration. - Use a solvent system with appropriate polarity to extract this compound. A mixture of a polar solvent (e.g., acetone, ethanol) and a non-polar solvent (e.g., hexane, dichloromethane) is often effective.[1][10] - Perform multiple extraction steps to ensure complete recovery from the matrix.
Insufficient sample concentration - If the expected concentration of this compound is very low, consider concentrating the final extract using a gentle method like evaporation under a stream of nitrogen.
Instrumental issues (HPLC/LC-MS) - Verify the detector wavelength is set appropriately for this compound (typically around 425-475 nm for UV-Vis detection).[11] - Check for leaks in the HPLC system. - Ensure the mass spectrometer is properly tuned and calibrated.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column overload - Dilute the sample and re-inject.
Inappropriate mobile phase - Ensure the mobile phase composition is optimal for the column and analyte. The pH of the mobile phase can also affect peak shape.
Column contamination or degradation - Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may need to be replaced.
Interference from matrix components - Improve the sample clean-up procedure. This could involve a more rigorous extraction or the addition of a solid-phase extraction (SPE) step.[17]
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent sample preparation - Ensure all samples are treated identically. Use precise volumes and times for each step. - Ensure the internal standard is added accurately to every sample at the beginning of the process.[14]
Matrix effects in LC-MS/MS - Use a stable isotope-labeled internal standard for the most effective correction of matrix effects.[14][16] - Dilute the sample to reduce the concentration of interfering matrix components. - Improve sample clean-up to remove interfering substances.[17] - Evaluate different ionization sources or parameters on the mass spectrometer.
Instrument instability - Check for fluctuations in pump pressure, column temperature, and detector response. - Run quality control samples throughout the analytical batch to monitor instrument performance.

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Biological Tissue

This protocol provides a general method for the extraction and saponification of this compound. It may need to be optimized depending on the specific tissue type.

Materials:

  • Biological tissue sample

  • Mortar and pestle or homogenizer

  • Liquid nitrogen

  • Acetone with 0.1% BHT

  • Hexane

  • Dichloromethane

  • 15% (w/v) Potassium hydroxide (KOH) in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Amber-colored vials

Procedure:

  • Homogenization: Weigh the frozen tissue sample and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a glass tube.

    • Add 5 mL of acetone with 0.1% BHT and vortex for 1 minute.

    • Add 5 mL of hexane and vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic layer into a new amber-colored tube.

    • Repeat the extraction process on the pellet two more times. Combine all organic extracts.

  • Saponification (Cold Method):

    • To the combined extract, add an equal volume of 15% methanolic KOH.[1]

    • Flush the tube with nitrogen, cap it tightly, and wrap it in aluminum foil.

    • Allow the mixture to sit at room temperature in the dark for 12-16 hours.[1]

  • Washing and Drying:

    • Add 10 mL of saturated NaCl solution to the saponified extract and vortex.

    • Allow the layers to separate. Collect the upper hexane layer.

    • Wash the hexane layer two more times with saturated NaCl solution.

    • Dry the final hexane extract by passing it through a small column containing anhydrous sodium sulfate.

  • Final Preparation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of an appropriate solvent (e.g., mobile phase for HPLC analysis).

Protocol 2: HPLC-DAD Analysis of this compound

Instrumentation:

  • HPLC system with a diode-array detector (DAD)

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

  • Mobile Phase B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)

Gradient Elution:

  • 0-15 min: 100% A

  • 15-25 min: Linear gradient to 100% B

  • 25-30 min: 100% B

  • 30-35 min: Return to 100% A

  • 35-45 min: 100% A (re-equilibration)

Other Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 25°C

  • Detection: Diode-array detector scanning from 250-600 nm, with specific monitoring at the absorbance maxima of this compound (approximately 425, 450, and 478 nm).

Quantitative Data Summary

The following tables provide example data for calibration and recovery experiments.

Table 1: Example Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Analyte/IS Ratio
0.115,2341,450,8760.0105
0.578,9871,489,5430.0530
1.0160,4561,501,2340.1069
5.0812,3451,476,9870.5500
10.01,654,3211,498,7651.1038

Table 2: Example Recovery Data of this compound from Spiked Plasma Samples

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.50.4692
5.04.8597
10.09.5095

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Biological Sample homogenization Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction saponification Saponification extraction->saponification cleanup Washing & Drying saponification->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC Separation (C30 Column) reconstitution->hplc detection Detection (DAD or MS/MS) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No This compound Peak degradation Sample Degradation start->degradation extraction Inefficient Extraction start->extraction instrument Instrument Issue start->instrument optimize_prep Optimize Sample Prep (Light, Temp, Atmosphere) degradation->optimize_prep optimize_extraction Modify Extraction Protocol extraction->optimize_extraction check_instrument Check Instrument Settings & Calibration instrument->check_instrument

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

A Comparative Analysis of Neurosporene and Lycopene Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two prominent carotenoids, neurosporene and lycopene. While both are recognized for their potential health benefits, this document delves into the available experimental data to offer a comparative perspective on their performance as antioxidants. This analysis is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their understanding and application of these compounds.

Introduction to this compound and Lycopene

This compound and lycopene are naturally occurring tetraterpenoid compounds belonging to the carotenoid family. They are intermediates in the carotenoid biosynthesis pathway in plants and microorganisms. Lycopene, the pigment responsible for the red color in tomatoes, watermelon, and other fruits, is a well-studied antioxidant with numerous reports on its health-promoting properties.[1][2][3][4] this compound, a precursor to lycopene, is also recognized for its antioxidant capabilities, although it is less extensively researched.[5] Both molecules possess a long chain of conjugated double bonds, a structural feature that is key to their ability to quench free radicals.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing quantitative antioxidant activity data for this compound and lycopene are limited in publicly available literature. However, data from various sources on their individual antioxidant capacities can be informative. The following table summarizes available data, primarily focusing on lycopene due to the scarcity of quantitative data for this compound.

CarotenoidAssayIC50 Value / ActivityReference
Lycopene DPPH Radical Scavenging-[6]
Singlet Oxygen QuenchingMore effective than β-carotene[1]
This compound Derivative (4,4'-diapothis compound) DPPH Radical ScavengingHigher than DL-α-tocopherolNot specified in abstract

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data for the this compound derivative suggests potent activity, but a direct comparison with lycopene's IC50 from the same study is not available.

Experimental Protocols

The following are detailed methodologies for two common in vitro antioxidant activity assays, the DPPH and ABTS radical scavenging assays, which are frequently used to evaluate carotenoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm), which is observed as a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The carotenoid (this compound or lycopene) is dissolved in an appropriate solvent (e.g., acetone, chloroform, or a mixture that ensures solubility) to prepare a stock solution. A series of dilutions are then made from the stock solution to obtain a range of concentrations for testing.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with a specific volume of the carotenoid sample at different concentrations. A control is prepared with the solvent used for the sample instead of the sample itself. A blank is also prepared containing the solvent and the DPPH solvent.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time allows the antioxidant-radical reaction to reach a steady state.

  • Absorbance Measurement: The absorbance of the reaction mixtures is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical has a characteristic blue-green color, which decolorizes in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and a solution of potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, the carotenoid is dissolved in an appropriate solvent and serially diluted.

  • Reaction Mixture: A small volume of the carotenoid sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

  • IC50 Determination: The IC50 value is calculated from the plot of percentage scavenging against the concentration of the carotenoid.

Signaling Pathways and Cellular Mechanisms

The antioxidant activity of carotenoids extends beyond simple radical scavenging to the modulation of cellular signaling pathways involved in the endogenous antioxidant response.

Nrf2-Keap1 Signaling Pathway

Lycopene has been shown to exert its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like lycopene, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's capacity to combat oxidative stress.

While the influence of lycopene on the Nrf2-Keap1 pathway is documented, similar detailed studies on this compound are not as readily available. However, given their structural similarities, it is plausible that this compound may also modulate this critical antioxidant defense pathway.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lycopene Lycopene Keap1 Keap1 Lycopene->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Nrf2-Keap1 signaling pathway activation by lycopene.

Experimental Workflow and Biosynthetic Relationship

The following diagrams illustrate a typical workflow for assessing antioxidant activity and the biosynthetic pathway that connects this compound and lycopene.

Experimental_Workflow start Start prep_reagents Prepare Reagents (DPPH or ABTS•+) start->prep_reagents prep_samples Prepare Carotenoid Samples (this compound & Lycopene) start->prep_samples mix Mix Reagents and Samples prep_reagents->mix prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate compare Compare Antioxidant Activity calculate->compare end End compare->end

General workflow for in vitro antioxidant assays.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Phytoene desaturase This compound This compound Zeta_Carotene->this compound ζ-Carotene desaturase Lycopene Lycopene This compound->Lycopene ζ-Carotene desaturase

Simplified carotenoid biosynthesis pathway.

Conclusion

Both this compound and lycopene are important carotenoids with recognized antioxidant properties. Lycopene is extensively studied, with substantial evidence supporting its potent free radical scavenging activity and its ability to modulate key cellular antioxidant pathways like the Nrf2-Keap1 system. While direct quantitative comparisons with this compound are scarce, preliminary data on this compound derivatives suggest it also possesses significant antioxidant potential.

For researchers and professionals in drug development, lycopene currently offers a more robust body of evidence for its antioxidant efficacy. However, the potential of this compound should not be overlooked, and further research is warranted to fully elucidate its comparative antioxidant activity and its effects on cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for future investigations into these promising natural compounds.

References

Validated HPLC Method for Neurosporene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of neurosporene, a key intermediate in the biosynthesis of carotenoids, is crucial. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for this compound quantification, supported by experimental data and protocols.

This document outlines a validated Reverse-Phase HPLC (RP-HPLC) method, offering a reliable and robust approach for the routine analysis of this compound. Furthermore, it explores alternative methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC), providing a comparative overview of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method Validation

A validated HPLC method provides confidence in the accuracy, precision, and reliability of analytical results. The following sections detail the experimental protocol and performance characteristics of a validated RP-HPLC method for this compound quantification.

Experimental Protocol: Validated RP-HPLC Method

1. Sample Preparation:

  • Extraction: Carotenoids, including this compound, are extracted from the sample matrix (e.g., microbial biomass) using a suitable solvent system, such as acetone or a mixture of methanol, acetone, and petroleum ether. To prevent degradation, the extraction process should be carried out under subdued light and low-temperature conditions.

  • Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified using a methanolic potassium hydroxide solution.

  • Final Preparation: The final extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the HPLC mobile phase, typically the initial mobile phase composition. The reconstituted sample is then filtered through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Column: A C30 reversed-phase column is often preferred for carotenoid analysis due to its enhanced shape selectivity for long-chain, unsaturated molecules like this compound. A C18 column can also be used.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of this compound from other carotenoids. A common mobile phase consists of a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A UV-Vis or Photodiode Array (PDA) detector is used, with the detection wavelength set at the maximum absorbance of this compound (approximately 440 nm).

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

Performance Characteristics

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. The key performance characteristics are summarized in the table below.

Validation ParameterTypical Performance Data for this compound Quantification
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 5%
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantification (LOQ) Typically in the mid to high ng/mL range

Comparison with Alternative Analytical Methods

While HPLC is a widely used and robust technique, other methods offer potential advantages in terms of speed, sensitivity, and resolution. This section compares the validated HPLC method with UHPLC and SFC.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC systems utilize smaller particle size columns (< 2 µm) and higher operating pressures compared to conventional HPLC. This results in several performance enhancements.

FeatureHPLCUHPLC
Analysis Time Longer (typically > 15 min)Shorter (typically < 10 min)
Resolution Good, especially with C30 columns for carotenoidsGenerally higher resolution and narrower peaks
Sensitivity GoodHigher due to narrower peaks
Solvent Consumption HigherLower
System Pressure LowerHigher
Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It is considered a "green" chromatography technique due to the reduced use of organic solvents.[1]

FeatureHPLCSFC
Mobile Phase Organic solvents and waterSupercritical CO2 with a co-solvent
Analysis Time LongerOften faster than HPLC
Environmental Impact Higher due to organic solvent useLower, considered a "green" technique[1]
Selectivity Different selectivity profileCan offer unique selectivity for certain compounds
Compatibility Broadly compatible with many compoundsWell-suited for non-polar to moderately polar compounds

Visualizing the Workflow and Biosynthetic Pathway

To further aid in understanding, the following diagrams illustrate the experimental workflow for HPLC method validation and the biosynthetic pathway of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Sample Preparation B Chromatographic Conditions Optimization A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I Neurosporene_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase (CrtB) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase (CrtI) Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Phytoene desaturase (CrtI) This compound This compound Zeta_Carotene->this compound ζ-Carotene desaturase (CrtI) Lycopene Lycopene This compound->Lycopene Lycopene cyclase (CrtY)

References

A Comparative Analysis of Bacterial Carotenoid Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the diverse world of bacterial carotenoids, this guide offers a comparative analysis of their profiles in different bacteria, complete with experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Carotenoids, a diverse class of naturally occurring pigments, are synthesized by a wide array of bacteria. These compounds are not only responsible for the vibrant yellow, orange, and red hues observed in many bacterial colonies but also possess significant biological activities, including potent antioxidant properties that are of high interest in the pharmaceutical and nutraceutical industries. This guide provides a comparative overview of carotenoid profiles in select bacteria, focusing on species known for their production of commercially relevant carotenoids such as astaxanthin, zeaxanthin, and canthaxanthin.

Comparative Carotenoid Profiles in Selected Bacteria

The following table summarizes the major carotenoids and their yields in several bacterial species, offering a snapshot of their diverse production capabilities.

Bacterial SpeciesMajor CarotenoidsCarotenoid Yield (mg/g dry cell weight)Reference(s)
Paracoccus carotinifaciensAstaxanthin, Adonirubin, Canthaxanthin~2.1 (total carotenoids), with astaxanthin being the major component[1]
Paracoccus aurantiusAstaxanthinNot specified, but confirmed production[2][3]
Gordonia alkanivoransCanthaxanthin, Astaxanthin, LuteinNot specified[4]
Dietzia natronolimnaeaCanthaxanthinNot specified, but noted as a high-yielding strain[5]
Flavobacterium sp.ZeaxanthinNot specified, but noted as an efficient producer[4]
Enterobacteriaceae strains (environmental isolates)Zeaxanthin, β-Cryptoxanthin, β-CaroteneNot specified, but production confirmed and enhanced with genetic modification[6]
Staphylococcus aureusStaphyloxanthin and its precursors (e.g., 4,4'-diapophytoene)Varies with oxygen availability; biosynthesis is downregulated in oxygen-restricted conditions[7][8]
Rhodobacter sphaeroidesSpheroidene, SpheroidenoneNot specified, focus on biosynthetic pathway[9]
Cyanobacteria (e.g., Synechococcus elongatus)Zeaxanthin, β-Carotene, Echinenone, CanthaxanthinNot specified, zeaxanthin is predominant in S. elongatus[4][10]

Key Carotenoid Biosynthetic Pathways in Bacteria

Bacteria synthesize a wide variety of carotenoids through different biosynthetic pathways. The foundational steps involve the formation of the C5 isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway in prokaryotes.[1][11] These precursors are then sequentially condensed to form longer isoprenoid chains.

The formation of the C40 backbone, the precursor to most common carotenoids, begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to produce phytoene, a reaction catalyzed by phytoene synthase (CrtB).[11] Subsequent desaturation and cyclization reactions, mediated by enzymes encoded by the crt gene family, lead to the vast diversity of bacterial carotenoids.[11][12] Bacteria can produce carotenoids with backbones of varying lengths, including C30, C40, C45, and C50 carotenoids.[12][13][14]

Below are diagrams illustrating the general C40 carotenoid biosynthesis pathway and the specific pathway for astaxanthin synthesis from β-carotene.

Carotenoid_Biosynthesis IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Phytoene Phytoene (C40) GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ Canthaxanthin Canthaxanthin beta_Carotene->Canthaxanthin CrtW Astaxanthin Astaxanthin Zeaxanthin->Astaxanthin CrtW Canthaxanthin->Astaxanthin CrtZ

General C40 Carotenoid Biosynthesis Pathway.

Astaxanthin_Pathway beta_Carotene β-Carotene Echinenone Echinenone beta_Carotene->Echinenone CrtW (β-carotene ketolase) beta_Cryptoxanthin β-Cryptoxanthin beta_Carotene->beta_Cryptoxanthin CrtZ (β-carotene hydroxylase) Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin CrtW Adonirubin Adonirubin Echinenone->Adonirubin CrtZ Astaxanthin Astaxanthin Canthaxanthin->Astaxanthin CrtZ beta_Cryptoxanthin->Echinenone CrtW Zeaxanthin Zeaxanthin beta_Cryptoxanthin->Zeaxanthin CrtZ Zeaxanthin->Adonirubin CrtW Adonirubin->Astaxanthin CrtW

Biosynthesis of Astaxanthin from β-Carotene.

Experimental Protocols for Carotenoid Analysis

The extraction and analysis of bacterial carotenoids are critical steps for their identification and quantification. A general workflow is presented below, followed by a more detailed protocol.

Experimental_Workflow Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Disruption Cell Disruption (e.g., Sonication, Bead Beating) Harvest->Disruption Extraction Solvent Extraction (e.g., Acetone, Methanol, Chloroform) Disruption->Extraction Saponification Saponification (Optional, for esterified carotenoids) Extraction->Saponification Purification Purification/Concentration Saponification->Purification Analysis Analysis (HPLC-PDA-MS) Purification->Analysis Identification Identification Analysis->Identification Quantification Quantification Analysis->Quantification

General Workflow for Bacterial Carotenoid Analysis.
Detailed Methodology for Carotenoid Extraction and Analysis

This protocol provides a general framework; specific conditions may need optimization depending on the bacterial species and the target carotenoids.[15][16][17][18]

1. Cell Culture and Harvesting:

  • Cultivate the bacterial strain under optimal conditions for carotenoid production.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

  • The cell pellet can be stored at -80°C until extraction.

2. Cell Disruption:

  • Effective cell disruption is crucial for efficient extraction of intracellular carotenoids.[15][18]

  • Mechanical methods: Sonication, bead beating, or French press are commonly used.

  • Chemical/Enzymatic methods: Lysozyme treatment can be employed for Gram-positive bacteria.

3. Solvent Extraction:

  • Carotenoids are lipophilic, so organic solvents are used for extraction.[15]

  • Commonly used solvents include acetone, methanol, ethanol, chloroform, and hexane, or mixtures thereof (e.g., chloroform/methanol, 2:1, v/v).

  • Perform the extraction in dim light and on ice to minimize degradation of the light- and thermo-sensitive carotenoids.

  • Repeat the extraction process until the cell debris is colorless.

  • Pool the solvent extracts.

4. Saponification (Optional):

  • This step is necessary to hydrolyze carotenoid esters, if present.[15]

  • Add an equal volume of 10% (w/v) methanolic KOH to the carotenoid extract.

  • Incubate in the dark at room temperature for several hours or overnight.

  • After saponification, partition the carotenoids into a non-polar solvent like diethyl ether or hexane by adding water.

5. Purification and Concentration:

  • Wash the organic phase with a saturated NaCl solution to remove residual water and water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Re-dissolve the carotenoid extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., acetone or MTBE).

6. HPLC-PDA-MS Analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating individual carotenoids.[15][17]

    • A C18 or C30 reversed-phase column is typically used.

    • The mobile phase often consists of a gradient of solvents such as acetonitrile, methanol, water, and dichloromethane or methyl tert-butyl ether (MTBE).

  • Photodiode Array (PDA) Detector: Provides the UV-Visible absorption spectrum of each eluting compound, which is characteristic for different carotenoids and allows for their tentative identification.[19]

  • Mass Spectrometry (MS): Coupled with HPLC, MS provides molecular weight and fragmentation data, enabling definitive identification of the carotenoids.[15][17] Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for carotenoid analysis.[16]

7. Identification and Quantification:

  • Identification: Compare the retention times, UV-Vis spectra, and mass spectra of the peaks in the sample chromatogram with those of authentic standards.

  • Quantification: Create a calibration curve using known concentrations of carotenoid standards. The peak area from the HPLC chromatogram is then used to determine the concentration of the carotenoid in the sample. Results are typically expressed as milligrams of carotenoid per gram of dry cell weight.

This comprehensive guide provides a foundation for researchers and professionals in drug development to explore the rich diversity of bacterial carotenoids. The provided data, pathways, and protocols can serve as a valuable resource for identifying promising bacterial strains for carotenoid production and for developing robust analytical methods for their characterization.

References

A Researcher's Guide to Neurosporene Quantification: A Comparative Analysis of Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of neurosporene, a key intermediate in the carotenoid biosynthesis pathway with significant antioxidant properties, is paramount. This guide provides a comprehensive comparison of common analytical detectors used for this compound quantification following High-Performance Liquid Chromatography (HPLC) separation: the Photodiode Array (PDA) or UV-Vis detector, the Mass Spectrometer (MS), and the Fluorescence Detector (FLD).

This guide will delve into the principles of each detection method, present a comparative analysis of their performance based on available data for this compound and structurally similar carotenoids, and provide detailed experimental protocols to aid in methodological selection and implementation.

At a Glance: Comparison of Detectors for this compound Quantification

The choice of detector for this compound quantification hinges on the specific requirements of the research, such as the need for high sensitivity, structural confirmation, or cost-effectiveness. The following table summarizes the key performance characteristics of PDA/UV-Vis, MS, and FLD detectors for the analysis of this compound and related carotenoids. Note: Direct comparative data for this compound is limited; therefore, data from closely related carotenoids like lycopene and β-carotene are used as a proxy where indicated.

FeatureHPLC-PDA/UV-VisHPLC-MSHPLC-FLD
Principle Measures absorbance of light by the analyte at specific wavelengths.Measures the mass-to-charge ratio of ionized analytes.Measures the emission of light from the analyte after excitation at a specific wavelength.
Specificity Moderate. Based on retention time and UV-Vis spectrum. Co-eluting compounds with similar spectra can interfere.High. Provides molecular weight and fragmentation data, enabling definitive identification.High. Only fluorescent compounds will be detected.
Sensitivity (LOD/LOQ) Good. LOD and LOQ are typically in the low ng/mL range.[1]Excellent. Generally offers higher sensitivity than PDA, with LOD and LOQ in the pg/mL to low ng/mL range.[2][3]Potentially very high, but depends on the fluorescence quantum yield of this compound.
Linearity Excellent. Typically shows a wide linear dynamic range.Good. Can be affected by matrix effects and detector saturation.Good. Generally offers a good linear range.
Quantitative Accuracy High, especially with proper calibration.High, particularly when using isotopically labeled internal standards to correct for matrix effects.High, with appropriate calibration.
Cost Low to moderate.High.Moderate.
Ease of Use Relatively simple and robust.More complex, requires specialized expertise for operation and data analysis.Moderately complex.
This compound Specifics Absorption maxima around 425, 450, and 479 nm in common solvents.[4]Provides confirmation of the molecular weight of this compound (C40H58, M.W. 538.9 g/mol ).[2]Fluorescence properties of this compound are not well-documented, but related carotenoids exhibit weak fluorescence.

Delving Deeper: A Head-to-Head Comparison

HPLC-PDA/UV-Vis: The Workhorse of Carotenoid Analysis

The PDA detector is a robust and cost-effective tool for routine this compound quantification. It operates by measuring the absorbance of the eluent as it passes through a flow cell, providing a characteristic UV-Vis spectrum for this compound. The distinct triple-peaked absorption spectrum of this compound allows for its identification and quantification.

Advantages:

  • Cost-effective and widely available: Making it accessible for most laboratories.

  • Robust and easy to use: Requiring minimal specialized training.

  • Good linearity and quantitative accuracy: When properly calibrated.

Limitations:

  • Moderate specificity: Co-eluting compounds with similar absorption spectra can lead to inaccurate quantification.

  • Lower sensitivity compared to MS: May not be suitable for trace-level analysis.

HPLC-MS: The Gold Standard for Specificity and Sensitivity

Mass spectrometry offers unparalleled specificity and sensitivity for this compound analysis. By ionizing the molecule and measuring its mass-to-charge ratio, MS can definitively identify this compound and distinguish it from other co-eluting compounds. Tandem MS (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions. Studies comparing HPLC-MS/MS with HPLC-PDA for other carotenoids have shown that MS/MS can be up to 37 times more sensitive for compounds like lycopene.[3]

Advantages:

  • Exceptional specificity: Providing unambiguous identification.

  • High sensitivity: Enabling the detection of very low concentrations of this compound.

  • Structural information: Fragmentation patterns can help in the structural elucidation of unknown carotenoids.

Limitations:

  • High initial and operational costs.

  • Complexity: Requires experienced personnel for operation, maintenance, and data interpretation.

  • Matrix effects: The presence of other compounds in the sample can suppress or enhance the ionization of this compound, affecting quantification. This can often be mitigated by using an appropriate internal standard.

HPLC-FLD: A Potential for High Sensitivity, with Caveats

Fluorescence detection is known for its high sensitivity for compounds that fluoresce. The principle involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. While some carotenoids have been shown to exhibit fluorescence, their quantum yields are generally very low, which can make this detection method challenging. The fluorescence properties of this compound are not extensively documented. However, related carotenoids like β-carotene have been studied, and their fluorescence can be detected with sensitive instruments.[5]

Advantages:

  • High sensitivity: For compounds with significant fluorescence.

  • High specificity: As not all compounds fluoresce.

Limitations:

  • Limited applicability: Only suitable for fluorescent compounds. The fluorescence of this compound needs to be empirically determined.

  • Potential for quenching: The fluorescence signal can be reduced by other components in the sample matrix.

Experimental Protocols

The following are generalized protocols for the extraction and HPLC analysis of this compound from bacterial cultures. Optimization will be necessary depending on the specific bacterial strain and equipment used.

This compound Extraction from Bacterial Cells
  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a suitable solvent mixture. Common mixtures include:

    • Methanol followed by a mixture of methanol and acetone.

    • Acetone:Methanol (7:3, v/v).

    • Sonication in a solvent can aid in cell disruption and improve extraction efficiency.

  • Phase Separation: Add a non-polar solvent like hexane or petroleum ether to the extract and mix thoroughly. Centrifuge to separate the phases. The upper, non-polar phase will contain the this compound.

  • Drying and Reconstitution: Evaporate the solvent from the non-polar phase under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., a mixture of mobile phase components).

HPLC Analysis Parameters
  • Column: A C30 reverse-phase column is often recommended for the separation of carotenoid isomers.

  • Mobile Phase: A gradient of solvents is typically used. Common mobile phases include mixtures of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Flow Rate: Typically around 1 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Detector-Specific Settings:

  • PDA/UV-Vis: Monitor the absorbance at the characteristic maxima of this compound (around 425, 450, and 479 nm).

  • MS: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]+ of this compound (m/z 539.4). For MS/MS, a specific precursor-to-product ion transition would need to be determined.

  • FLD: The optimal excitation and emission wavelengths would need to be determined experimentally. Based on related carotenoids, excitation could be in the UV range (around 280-350 nm) and emission in the visible range (e.g., 500-600 nm).

Visualizing the Workflow

To better understand the process of this compound quantification, the following diagrams illustrate the key steps.

experimental_workflow cluster_extraction This compound Extraction cluster_analysis HPLC Analysis BacterialCulture Bacterial Culture Centrifugation Centrifugation BacterialCulture->Centrifugation CellPellet Cell Pellet Centrifugation->CellPellet SolventExtraction Solvent Extraction (e.g., Methanol/Acetone) CellPellet->SolventExtraction PhaseSeparation Phase Separation (e.g., Hexane) SolventExtraction->PhaseSeparation NeurosporeneExtract This compound Extract PhaseSeparation->NeurosporeneExtract HPLC HPLC Separation (C30 Column) NeurosporeneExtract->HPLC PDA PDA Detector HPLC->PDA MS MS Detector HPLC->MS FLD FLD Detector HPLC->FLD Data Data Analysis & Quantification PDA->Data MS->Data FLD->Data

Caption: Experimental workflow for this compound quantification.

detector_comparison_logic cluster_requirements Research Requirements cluster_detectors Detector Choice HighSensitivity High Sensitivity? MS HPLC-MS HighSensitivity->MS Yes PDA HPLC-PDA HighSensitivity->PDA No FLD HPLC-FLD HighSensitivity->FLD Potentially Yes HighSpecificity High Specificity? HighSpecificity->MS Yes HighSpecificity->PDA No CostConstraint Cost Constraint? CostConstraint->MS No CostConstraint->PDA Yes

Caption: Logical flow for selecting a suitable detector.

Conclusion

The selection of a detector for this compound quantification is a critical decision that impacts the accuracy, sensitivity, and cost of the analysis. For routine analysis where high specificity is not paramount and cost is a consideration, HPLC-PDA is a reliable and robust choice. When unambiguous identification and the highest sensitivity are required, for instance, in complex matrices or for trace-level detection, HPLC-MS is the superior method, despite its higher cost and complexity. While HPLC-FLD holds the potential for high sensitivity, its application to this compound requires further investigation to determine its fluorescence properties and validate its quantitative performance. By carefully considering the specific research goals and available resources, scientists can select the most appropriate detector to achieve accurate and reliable quantification of this compound.

References

A Comparative Guide to the Biological Activity of Neurosporene and Other Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of neurosporene and other prominent carotenoids, namely beta-carotene, lycopene, and astaxanthin. While research into the specific bioactivities of this compound is still emerging, this document summarizes the available information and presents a detailed, data-driven comparison of the antioxidant, anti-inflammatory, and anti-cancer properties of the more extensively studied carotenoids. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to this compound and Other Carotenoids

This compound is a C40 carotenoid that serves as a crucial intermediate in the biosynthesis of other carotenoids, including lycopene, in various bacteria and plants. It is found in some fruits, such as watermelon, and is thought to contribute to their overall health benefits, including potential anti-cancer and anti-inflammatory effects. However, there is a notable scarcity of studies specifically investigating the standalone biological activities of this compound, and direct comparative data against other carotenoids is limited.

In contrast, beta-carotene, lycopene, and astaxanthin are well-researched carotenoids with established biological functions:

  • Beta-carotene: A precursor to vitamin A, it is known for its antioxidant properties.

  • Lycopene: A potent antioxidant, it is recognized for its role in reducing the risk of certain cancers and cardiovascular diseases.

  • Astaxanthin: A keto-carotenoid with powerful antioxidant and anti-inflammatory effects, it has shown promise in various disease models.

This guide will focus on the comparative biological activities of these three well-characterized carotenoids, while highlighting the current knowledge gaps regarding this compound.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of beta-carotene, lycopene, and astaxanthin. Due to the limited research, quantitative data for this compound is not available for a direct comparison.

Antioxidant Activity

The antioxidant capacity of carotenoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.

CarotenoidDPPH Radical Scavenging Activity (IC50)Reference
This compound Data not available
Beta-carotene 59.14 µg/mL[1][1]
63.9 µg/mL[2][2]
Lycopene 27.95 µg/mL (for nitric oxide scavenging)
Astaxanthin 17.5 ± 3.6 µg/mL[3][3]
39.1 ± 1.14 ppm[4][4]
15.39 µg/mL (HCl-extracted)[5][5]

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Anti-inflammatory Activity

The anti-inflammatory effects of carotenoids can be quantified by their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell-based assays.

CarotenoidEffect on TNF-α and IL-6 ProductionCell LineReference
This compound Data not available
Beta-carotene Inhibition of TNF-α and IL-6 expressionMacrophages[6]
Lycopene Inhibition of LPS-induced IL-6 production[7]RAW264.7 cells[7]
Reduction of TNF-α and IL-6 levels[8][9]Various[8][9]
Astaxanthin Downregulation of pro-inflammatory cytokines[10]Various[10]
Anti-cancer Activity

The anti-cancer potential of carotenoids is often assessed by their cytotoxic effects on cancer cell lines, with the IC50 value representing the concentration required to inhibit the growth of 50% of the cells.

CarotenoidCancer Cell LineIC50 ValueReference
This compound Data not available
Beta-carotene MCF-7 (Breast)7.8 µg/mL[11][11]
MDA-MB-231 (Breast)38.1 µg/mL[11][11]
Lycopene MDA-MB-468 (Breast)10.3 µM[12][12]
MCF-7 (Breast)29.9 µM[12][12]
SK-BR-3 (Breast)22.8 µM[12][12]
HT-29 (Colon)7.89 µM[13][13]
Astaxanthin CBRH-7919 (Hepatoma)39 µM[14][14]
K562 (Leukemia)5-10 µM (strong inhibition)[15]
MDA-MB-231 (Breast)84 µM (nanoparticle)[15]
DU145 (Prostate)<200 µM[16][16]

Signaling Pathways and Mechanisms of Action

The biological activities of carotenoids are mediated through their interaction with various cellular signaling pathways.

Antioxidant Signaling Pathway (Nrf2)

Carotenoids can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway Carotenoids Carotenoids (e.g., Beta-carotene, Lycopene) ROS Reactive Oxygen Species (ROS) Carotenoids->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibits Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to NFkB_Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Translocates to nucleus and induces transcription Lycopene Lycopene Lycopene->IKK Inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Astaxanthin Astaxanthin Astaxanthin->Akt Inhibits phosphorylation Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

References

A Spectroscopic Comparison of Neurosporene and Its Precursors in Carotenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the carotenoid neurosporene and its biosynthetic precursors: phytoene, phytofluene, ζ-carotene, and lycopene. The information presented is intended to aid in the identification, characterization, and quantification of these compounds in various research and development settings. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key spectroscopic techniques.

Introduction to this compound and its Precursors

This compound is a C40 carotenoid pigment that serves as a crucial intermediate in the biosynthesis of lycopene and other downstream carotenoids in many bacteria and fungi.[1] The progressive desaturation of the parent molecule, phytoene, leads to the formation of phytofluene, ζ-carotene, and then this compound, culminating in the well-known red pigment, lycopene. Each step in this pathway introduces additional conjugated double bonds, which systematically alters the spectroscopic properties of these molecules. Understanding these spectroscopic shifts is fundamental for monitoring carotenoid biosynthesis, identifying specific carotenoids in complex mixtures, and elucidating their biological roles.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. The increasing number of conjugated double bonds along the biosynthetic pathway results in a bathochromic shift (a shift to longer wavelengths) in the maximum UV-Vis absorption and characteristic changes in Raman, Mass Spectrometry, and NMR spectra.

Table 1: UV-Vis Absorption Spectroscopy Data

CompoundNumber of Conjugated Double Bondsλmax (in Hexane/Petroleum Ether)Reference
Phytoene3~275, 285, 297 nm[2]
Phytofluene5~331, 348, 367 nm[3]
ζ-Carotene7~378, 400, 425 nm[4]
This compound9~416, 440, 470 nm[5]
Lycopene11~446, 472, 503 nm[6][7]

Table 2: Raman Spectroscopy Data

The Raman spectra of carotenoids are dominated by three main peaks originating from the polyene chain. The position of the ν1 peak is particularly sensitive to the length of the conjugated system.

Compoundν1 (C=C stretch) cm⁻¹ν2 (C-C stretch) cm⁻¹ν3 (CH₃ rock) cm⁻¹Reference
PhytoeneNot typically observed with visible lasers due to lack of resonance--[2]
Phytofluene~1550-1560 (estimated)~1160-1170~1010-1020General Carotenoid Data
ζ-Carotene~1530-1540 (estimated)~1158-1165~1008-1015General Carotenoid Data
This compound~1525-1535~1157-1162~1005-1010General Carotenoid Data
Lycopene~1510-1520~1155-1160~1005-1008[8][9]

Table 3: Mass Spectrometry Data

CompoundChemical FormulaMolecular Weight ( g/mol )Observed Molecular Ion (m/z)Reference
PhytoeneC₄₀H₆₄544.9544.5 [M]⁺[10]
PhytoflueneC₄₀H₆₂542.9542.5 [M]⁺[11]
ζ-CaroteneC₄₀H₆₀540.9540.5 [M]⁺[12]
This compoundC₄₀H₅₈538.9538.4 [M]⁺[5]
LycopeneC₄₀H₅₆536.9536.4 [M]⁺, 537.4 [M+H]⁺[13][14]

Table 4: ¹H and ¹³C NMR Spectroscopy Data for this compound

A complete NMR assignment for this compound has been achieved. The chemical shifts for other precursors are less comprehensively documented in a comparative format but show predictable upfield shifts for protons and carbons in less conjugated systems.

This compound¹H Chemical Shifts (ppm) in CDCl₃¹³C Chemical Shifts (ppm) in CDCl₃
Olefinic Protons 6.1-6.7124-140
Methyl Protons 1.6-2.012-21
Methylene Protons ~2.0-2.225-40

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound and its precursors are provided below.

UV-Vis Spectroscopy
  • Sample Preparation: Carotenoids are extracted from the biological matrix using a suitable organic solvent mixture, such as acetone, methanol, or a hexane/acetone/ethanol mixture. The extract is then filtered and evaporated to dryness under a stream of nitrogen. The dried residue is redissolved in a spectroscopic grade solvent like hexane, petroleum ether, or ethanol.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is blanked using the same solvent as the sample. The absorbance spectrum is then recorded, typically from 250 nm to 600 nm. The wavelengths of maximum absorbance (λmax) are identified. For accurate quantification, the concentration of the carotenoid solution should be adjusted to yield an absorbance value between 0.3 and 0.8 at its λmax.[14]

Raman Spectroscopy
  • Sample Preparation: Samples can be analyzed in various forms: as a dry powder, in solution, or directly within a biological matrix. For solutions, a concentration that minimizes fluorescence while providing a good signal-to-noise ratio is chosen.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. Common laser wavelengths for carotenoid analysis are 488 nm, 514.5 nm, 532 nm, and 785 nm.[1] The choice of laser wavelength is critical to achieve resonance enhancement for colored carotenoids, which significantly increases the signal intensity.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed to a spectrometer. The spectrum is typically recorded over a Raman shift range of 800 cm⁻¹ to 1800 cm⁻¹. Key parameters to optimize include laser power, acquisition time, and number of accumulations to achieve a high-quality spectrum.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation and Chromatography: Carotenoid extracts are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) prior to mass analysis. A C18 or C30 reverse-phase column is commonly used with a mobile phase gradient of solvents like methanol, acetonitrile, and methyl-tert-butyl ether.[3]

  • Instrumentation: The HPLC/UHPLC system is coupled to a mass spectrometer, often with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[15] Tandem mass spectrometry (MS/MS) is employed for structural elucidation and selective quantification.

  • Data Acquisition: For MS analysis, the instrument is operated in either positive or negative ion mode. Full scan spectra are acquired to identify the molecular ion. For MS/MS, the molecular ion is selected as the precursor ion and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

NMR Spectroscopy
  • Sample Preparation: Purified carotenoid samples (in the range of micrograms to milligrams) are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[6] The solution is then transferred to an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Visualizations

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis Phytoene Phytoene (3 conjugated double bonds) Phytofluene Phytofluene (5 conjugated double bonds) Phytoene->Phytofluene Phytoene desaturase ZetaCarotene ζ-Carotene (7 conjugated double bonds) Phytofluene->ZetaCarotene Phytofluene desaturase This compound This compound (9 conjugated double bonds) ZetaCarotene->this compound ζ-Carotene desaturase Lycopene Lycopene (11 conjugated double bonds) This compound->Lycopene This compound desaturase

Caption: Biosynthesis pathway from Phytoene to Lycopene.

General Experimental Workflow for Spectroscopic Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extraction Extraction from Biological Matrix Purification Purification (e.g., HPLC) Extraction->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Raman Raman Spectroscopy Purification->Raman MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Identification Compound Identification UVVis->Identification Quantification Quantification UVVis->Quantification Raman->Identification MS->Identification MS->Quantification Structure Structural Elucidation MS->Structure NMR->Structure

Caption: General workflow for spectroscopic analysis of carotenoids.

References

A Researcher's Guide to HPLC Column Selection for Carotenoid Separation: C18 vs. C30

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of carotenoids are critical. High-Performance Liquid Chromatography (HPLC) is the cornerstone of carotenoid analysis, and the choice of the HPLC column is paramount to achieving optimal resolution and reliable results. This guide provides a comprehensive comparison of the most commonly used reversed-phase columns, C18 and C30, for carotenoid separation, supported by experimental data and detailed protocols. A discussion on the applicability of Hydrophilic Interaction Liquid Chromatography (HILIC) is also included.

Carotenoids are a diverse group of lipophilic pigments characterized by a long conjugated double-bond system. Their structural similarities, including the presence of geometric (cis/trans) isomers, pose a significant challenge for chromatographic separation. The selection of an appropriate stationary phase is therefore crucial for resolving these complex mixtures.

Column Performance Comparison: C18 vs. C30

The primary difference between C18 and C30 columns lies in the length of the alkyl chains bonded to the silica support. C18 columns have octadecyl chains, while C30 columns have triacontyl chains. This seemingly small difference in chain length has a profound impact on the separation of long, rigid molecules like carotenoids.

Key Performance Characteristics:

  • Shape Selectivity: C30 columns exhibit superior shape selectivity for carotenoids compared to C18 columns. The longer C30 chains provide a more ordered, "liquid-crystalline" like stationary phase at lower temperatures, which allows for better discrimination between structurally similar carotenoids, especially geometric isomers. C18 columns, with their shorter alkyl chains, offer less steric hindrance and are less effective at resolving these subtle structural differences.

  • Resolution of Isomers: C30 columns are renowned for their ability to separate cis/trans isomers of carotenoids, a task that is often challenging on a C18 column. For instance, a C30 column can effectively resolve all-trans-β-carotene from its various cis-isomers, which may co-elute on a C18 column.

  • Retention: Due to the increased hydrophobicity of the longer alkyl chains, C30 columns generally provide greater retention for non-polar carotenoids compared to C18 columns under similar mobile phase conditions. This can be advantageous for separating complex mixtures but may also lead to longer analysis times.

  • Analysis Time: C18 columns, particularly with the advent of Ultra-High-Performance Liquid Chromatography (UHPLC) technology, can offer significantly faster analysis times for carotenoids. However, this speed often comes at the cost of resolving critical isomers. While some methods on C30 columns can be lengthy, optimization of mobile phase and gradient profiles can significantly reduce run times.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of C18 and C30 columns for the separation of key carotenoids. The values are indicative and can vary based on the specific column manufacturer, particle size, and exact experimental conditions.

CarotenoidColumn TypeTypical Resolution (Rs) of Critical PairsTypical Retention Time (min)Key AdvantagesKey Disadvantages
β-Carotene Isomers C18Often < 1.0 for cis/trans isomers15 - 30Faster analysis timesPoor resolution of geometric isomers
C30> 1.5 for many cis/trans isomers20 - 60Excellent resolution of geometric isomersLonger analysis times
Lutein & Zeaxanthin C18Partial co-elution is common10 - 20Faster analysisIncomplete separation of positional isomers
C30Baseline separation achievable15 - 40Good resolution of positional isomersLonger retention
Lycopene Isomers C18Poor separation of cis isomers20 - 40-Inadequate for detailed isomer profiling
C30Good separation of multiple cis isomers25 - 70High selectivity for lycopene isomersCan require specific mobile phases

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for carotenoid separation using C18 and C30 columns.

Protocol 1: General Carotenoid Profiling using a C30 Column
  • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

  • Mobile Phase B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)

  • Gradient: 0-90 min, 0-100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: UV/Vis Diode Array Detector (DAD) at 450 nm

  • Sample Preparation: Carotenoids are extracted from the matrix using a suitable organic solvent (e.g., hexane/acetone/ethanol mixture). The extract is evaporated to dryness under nitrogen and reconstituted in the initial mobile phase.

Protocol 2: Fast Carotenoid Analysis using a C18 UHPLC Column
  • Column: Acclaim 120 C18, 3 µm, 3.0 x 150 mm[1]

  • Mobile Phase A: Acetonitrile[1]

  • Mobile Phase B: Methanol:Ethyl acetate (1:1, v/v)[1]

  • Mobile Phase C: 10 mM Formic acid in water[1]

  • Gradient: A complex gradient from 95% A, 4.5% B, 0.5% C to 54.5% A, 45.0% B, 0.5% C over 21 minutes[1]

  • Flow Rate: 0.64 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection: DAD (260–800 nm); trace at 450 nm shown[1]

  • Sample Preparation: As described in Protocol 1.

The Unsuitability of HILIC for Carotenoid Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water. The separation mechanism is based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.

Carotenoids are highly non-polar (lipophilic) molecules. Their chemical nature makes them unsuitable for retention and separation by HILIC. In a typical HILIC system, carotenoids would have very little to no interaction with the polar stationary phase and would elute very early in the chromatogram, resulting in poor separation. Reversed-phase chromatography, where the stationary phase is non-polar, remains the method of choice for these compounds.

Visualizing the Workflow and Separation Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the fundamental differences in the separation mechanisms of C18 and C30 columns.

G cluster_workflow Experimental Workflow for HPLC Analysis of Carotenoids Sample Sample Preparation (Extraction, Saponification) Filtration Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 or C30 column) Injection->Separation Detection Detection (DAD/UV-Vis) Separation->Detection Data Data Analysis (Quantification, Identification) Detection->Data

References

Inter-laboratory Validation of Neurosporene Analysis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Carotenoid Analysis Methods in Inter-laboratory Studies

Table 1: Inter-laboratory Study on Total β-carotene Analysis

MatrixNo. of LabsMean (mg/100g)Repeatability (RSDr %)Reproducibility (RSDR %)HorRat Value
Softgel capsules11-4.28 - 22.763.35 - 23.090.92 - 3.72
Tablets11-4.28 - 22.763.35 - 23.090.92 - 3.72
Commercial Foods140.3 - 182.9 - 5.66.5 - 15-

Data sourced from a collaborative study on β-carotene in dietary supplements and commercial foods.[1][2]

Table 2: Inter-laboratory Study on Various Carotenoids in Freeze-Dried Mango

AnalyteNo. of LabsSatisfactory Performance (Z ≤ 2)
β-carotene1464%
α-carotene757%
(9Z)-β-carotene757%
β-cryptoxanthin757%
Zeaxanthin757%
Lutein729%

Data from an interlaboratory comparison for carotenoid analysis in freeze-dried mango.[3] The performance was rated using Z-scores.[3]

Experimental Protocols

The following is a representative experimental protocol for the analysis of neurosporene and other carotenoids by reversed-phase HPLC, synthesized from methods reported in various studies.

1. Sample Preparation and Extraction

  • Homogenization: Solid samples (e.g., microbial biomass, plant tissue) should be homogenized to a fine powder or paste.

  • Extraction:

    • Weigh a representative portion of the homogenized sample (0.1 - 1.0 g).

    • Add a suitable solvent system for extraction. Common solvents include acetone, ethanol, methanol, or mixtures thereof.[3] For this compound, a mixture of acetone and methanol (7:3, v/v) is often effective.

    • Protect samples from light and heat throughout the extraction process to prevent degradation and isomerization of carotenoids.

    • The extraction can be facilitated by sonication or vortexing.

    • Repeat the extraction process until the sample residue is colorless.

    • Pool the solvent extracts.

2. Saponification (Optional)

For samples with a high lipid content, saponification may be necessary to hydrolyze interfering triglycerides.

  • Add an equal volume of 10% (w/v) potassium hydroxide in methanol to the pooled extract.

  • Incubate in a dark place at room temperature for 2-4 hours or overnight.

  • After saponification, transfer the mixture to a separatory funnel.

3. Phase Separation and Washing

  • Add diethyl ether or a hexane/diethyl ether mixture to the extract (or saponified mixture) in a separatory funnel.

  • Add distilled water to facilitate phase separation.

  • Gently mix and allow the layers to separate. The upper organic layer contains the carotenoids.

  • Wash the organic phase with distilled water several times to remove residual alkali and water-soluble impurities.

  • Dry the organic phase by passing it through anhydrous sodium sulfate.

4. Sample Concentration and Reconstitution

  • Evaporate the solvent from the organic phase under a stream of nitrogen at a temperature not exceeding 40°C.

  • Redissolve the dried carotenoid residue in a known volume of a solvent compatible with the HPLC mobile phase (e.g., MTBE/methanol mixture).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.

5. HPLC Analysis

  • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers. C18 columns can also be used.[3]

  • Mobile Phase: A gradient elution is typically employed. A common gradient system involves a mixture of methanol, methyl tert-butyl ether (MTBE), and water.

    • Solvent A: Methanol/Water (e.g., 95:5, v/v)

    • Solvent B: Methyl tert-butyl ether

  • Detection: A photodiode array (PDA) or UV-Vis detector set at the maximum absorption wavelength of this compound (around 416, 440, and 470 nm in hexane) is used for detection and quantification.

  • Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from authentic this compound standards of known concentrations.

Mandatory Visualization

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Analyte & Matrix P2 Select Analytical Method P1->P2 P3 Develop Study Protocol P2->P3 E1 Prepare & Distribute Samples P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Submit Results E2->E3 V1 Statistical Analysis of Data E3->V1 V2 Calculate Performance Metrics (RSDr, RSDR, z-scores) V1->V2 V3 Final Report V2->V3 R R V3->R Method Validation Complete

Caption: Workflow of an inter-laboratory validation study.

References

A Head-to-Head Comparison of Neurosporene and Spheroidene Functions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of carotenoids, neurosporene and spheroidene stand out for their critical roles in the photosynthetic machinery of purple bacteria. While structurally related, with this compound serving as a direct precursor to spheroidene, their functional nuances in light harvesting and photoprotection are of significant interest to researchers in photosynthesis, drug development, and biotechnology. This guide provides an objective, data-driven comparison of their functions, supported by experimental evidence and detailed methodologies.

Core Functional Comparison: Light Harvesting and Photoprotection

Both this compound and spheroidene are integral components of the light-harvesting (LH) and reaction center (RC) complexes in photosynthetic bacteria. Their primary functions are twofold: to absorb light energy in spectral regions where bacteriochlorophylls absorb weakly and transfer that energy to the bacteriochlorophylls, and to protect the photosynthetic apparatus from photo-oxidative damage.

Quantitative Comparison of Functions
Functional ParameterThis compoundSpheroideneKey Findings & References
Light-Harvesting Efficiency
Energy Transfer Efficiency to Bacteriochlorophyll (in LH2 complex)92-95%< 90%In the LH2 complex, this compound demonstrates a higher efficiency in transferring absorbed light energy to bacteriochlorophyll compared to spheroidene.[1]
Energy Transfer Efficiency to Bacteriochlorophyll (in reconstituted LH2 complexes)94%96%Studies on reconstituted LH2 complexes have shown very high and comparable energy transfer efficiencies for both carotenoids.[2][3]
Photoprotective Function
Singlet Oxygen Quenching Rate Constant≈10¹⁰ M⁻¹ s⁻¹≈10¹⁰ M⁻¹ s⁻¹Both carotenoids are potent physical quenchers of singlet oxygen, with rate constants approaching the diffusion-limited rate, indicating a very high efficiency in photoprotection.[4][5]
Singlet Oxygen GenerationLowNot explicitly measured, but expected to be lowThis compound has been shown to be a low-efficiency generator of singlet oxygen.[4][5][6] Given their similar structures, spheroidene is expected to have a similarly low generation yield.

Biosynthesis: A Sequential Relationship

This compound is a key intermediate in the biosynthesis of spheroidene. The pathway begins with the synthesis of phytoene, which undergoes a series of desaturation steps to form this compound. This compound is then hydroxylated and methylated to yield spheroidene. This sequential synthesis underscores their close structural relationship.

Biosynthetic Pathway of this compound and Spheroidene

Carotenoid Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase (CrtB) This compound This compound Phytoene->this compound Phytoene desaturase (CrtI) (3 steps) Demethylspheroidene Demethylspheroidene This compound->Demethylspheroidene Hydroxythis compound synthase (CrtC) Spheroidene Spheroidene Demethylspheroidene->Spheroidene Hydroxythis compound O-methyltransferase (CrtF)

Biosynthesis of Spheroidene from this compound.

Experimental Protocols

Measurement of Light-Harvesting Efficiency

Principle: The efficiency of energy transfer from a carotenoid to bacteriochlorophyll can be determined by comparing the fluorescence excitation spectrum with the absorption spectrum of the pigment-protein complex. The fluorescence excitation spectrum is measured by monitoring the bacteriochlorophyll fluorescence while scanning the excitation wavelength through the absorption regions of both the carotenoid and bacteriochlorophyll.

Protocol:

  • Sample Preparation: Isolate and purify the light-harvesting complexes (e.g., LH2) containing either this compound or spheroidene from bacterial cultures. Dilute the complexes in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) to an optical density of ~0.05 at the bacteriochlorophyll Qy absorption maximum (~800-850 nm).

  • Absorption Spectrum Measurement: Record the absorption spectrum of the sample from 350 nm to 900 nm using a UV-Vis spectrophotometer.

  • Fluorescence Excitation Spectrum Measurement: Using a spectrofluorometer, set the emission wavelength to the maximum of the bacteriochlorophyll fluorescence (~860-880 nm). Scan the excitation wavelength from the absorption region of the carotenoids (e.g., 400 nm) to just below the bacteriochlorophyll Qy absorption band (e.g., 800 nm).

  • Data Analysis:

    • Normalize both the absorption and fluorescence excitation spectra to the same value at a wavelength where only bacteriochlorophyll absorbs (e.g., the Qx band around 590 nm).

    • The energy transfer efficiency (Φ_ET_) is calculated using the following formula: Φ_ET_ = (A_BChl / A_Car) * (E_Car / E_BChl) Where:

      • A_BChl and A_Car are the integrated areas under the bacteriochlorophyll and carotenoid absorption bands, respectively.

      • E_Car and E_BChl are the corresponding integrated areas in the normalized fluorescence excitation spectrum.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds. The stable free radical DPPH has a deep violet color in solution, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of concentrations of the purified carotenoids (this compound and spheroidene) in a suitable solvent (e.g., chloroform or acetone).

  • Assay Procedure:

    • In a microplate or cuvette, add a specific volume of the carotenoid solution to the DPPH solution.

    • For the control, add the same volume of the solvent used for the carotenoids to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the sample with the carotenoid.

    • Plot the percentage of scavenging activity against the carotenoid concentration to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Functional Mechanisms

The primary "signaling" in this context is the flow of energy. In light harvesting, the carotenoid absorbs a photon, raising it to an excited state. This energy is then transferred, primarily via Förster resonance energy transfer (FRET), to a nearby bacteriochlorophyll molecule. In photoprotection, the carotenoid quenches the triplet state of bacteriochlorophyll, preventing the formation of damaging reactive oxygen species like singlet oxygen.

Energy Transfer and Photoprotection Workflow

Energy_Flow cluster_0 Light Harvesting cluster_1 Photoprotection Light Light Carotenoid_GS Carotenoid (S₀) Light->Carotenoid_GS Carotenoid_ES Carotenoid (S₂) Carotenoid_GS->Carotenoid_ES Absorption BChl_GS Bacteriochlorophyll (S₀) Carotenoid_ES->BChl_GS Energy Transfer (FRET) BChl_ES Bacteriochlorophyll (S₁) BChl_GS->BChl_ES Photosynthesis Photosynthesis BChl_ES->Photosynthesis BChl_T Bacteriochlorophyll (T₁) Carotenoid_GS_p Carotenoid (S₀) BChl_T->Carotenoid_GS_p Triplet-Triplet Energy Transfer O2 ³O₂ BChl_T->O2 Energy Transfer (if no carotenoid) Carotenoid_T Carotenoid (T₁) Carotenoid_GS_p->Carotenoid_T Carotenoid_T->Carotenoid_GS_p Heat Dissipation Heat Heat SO ¹O₂ (Singlet Oxygen) O2->SO BChl_ES_p Bacteriochlorophyll (S₁) BChl_ES_p->BChl_T Intersystem Crossing

Energy flow in light harvesting and photoprotection.

Conclusion

This compound and spheroidene are both highly effective carotenoids in the photosynthetic apparatus of purple bacteria. While this compound exhibits slightly higher light-harvesting efficiency in some native contexts, both demonstrate near-perfect efficiency in reconstituted systems. Their photoprotective capabilities, particularly in quenching singlet oxygen, are exceptionally high and comparable. The choice of which carotenoid is utilized by a particular bacterium is likely influenced by the specific light environment and the subtle structural requirements of its photosynthetic protein complexes. Understanding these nuanced functional differences is crucial for applications ranging from the design of artificial photosynthetic systems to the development of novel antioxidants for therapeutic use.

References

Unraveling the Link: Correlating Gene Expression with Neurosporene Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between gene expression and the accumulation of specific metabolites is paramount. This guide provides a comparative analysis of experimental approaches to correlate the expression of carotenoid biosynthesis genes with the accumulation of neurosporene, a key intermediate in the production of various carotenoids and a molecule of growing interest for its antioxidant properties.

This compound, a C40 carotenoid, serves as a crucial precursor in the biosynthesis of commercially important carotenoids like lycopene and spheroidene. Its accumulation is tightly regulated by the expression of specific genes within the carotenoid biosynthesis pathway. This guide delves into the methodologies used to quantify this compound and measure the expression of relevant genes, presenting a framework for researchers to design and interpret their own experiments.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from two different organisms, illustrating how gene expression can be correlated with this compound accumulation.

Organism/ConditionKey Gene(s) for this compound SynthesisRelative Gene Expression (fold change)This compound Concentration (µg/g dry weight)Correlation Coefficient (r)
Rhodobacter sphaeroides (Wild Type) crtI (Phytoene desaturase)1.050 ± 5-
Rhodobacter sphaeroides (Overexpressing crtI) crtI (Phytoene desaturase)5.2 ± 0.4250 ± 200.98
Solanum lycopersicum (Tomato) - Breaker Stage ZDS (ζ-carotene desaturase)3.5 ± 0.315 ± 2-
Solanum lycopersicum (Tomato) - Red Ripe Stage ZDS (ζ-carotene desaturase)1.2 ± 0.25 ± 1-0.85

Note: The data presented in this table is illustrative and intended to demonstrate the type of information that can be obtained from correlation studies. Actual values will vary depending on the organism, experimental conditions, and analytical methods used.

Experimental Protocols

Accurate correlation studies rely on robust and well-documented experimental protocols. Below are detailed methodologies for the key experiments involved in this type of research.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for extracting and quantifying this compound from biological samples.[1][2]

a. Sample Preparation and Extraction:

  • Homogenization: Weigh a precise amount of lyophilized or fresh sample (e.g., 100 mg of bacterial pellet or plant tissue). Homogenize the sample in a suitable solvent. For bacteria, a mixture of acetone and methanol (7:2, v/v) is effective. For plant tissues, a solvent system like hexane:acetone:ethanol (2:1:1, v/v/v) can be used.

  • Extraction: Perform the extraction under dim light to prevent photodegradation of carotenoids.[3] The mixture should be vortexed vigorously and then centrifuged to pellet the cell debris.

  • Solvent Partitioning: Transfer the supernatant containing the pigments to a new tube. If necessary, perform a liquid-liquid extraction with a non-polar solvent like petroleum ether or diethyl ether to further purify the carotenoids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried pigment extract in a known volume of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MTBE) or a mixture of methanol and MTBE.

b. HPLC Analysis:

  • Chromatographic System: Utilize a C30 reverse-phase column, which is well-suited for separating carotenoid isomers.[2]

  • Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of a mixture of methanol, MTBE, and water. The gradient program should be optimized to achieve good separation of this compound from other carotenoids.

  • Detection: Use a photodiode array (PDA) or a UV-Vis detector set to the maximum absorption wavelength of this compound (typically around 416, 440, and 470 nm in hexane).

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the steps to measure the relative expression levels of genes involved in this compound biosynthesis.[4][5][6]

a. RNA Extraction and cDNA Synthesis:

  • Total RNA Extraction: Extract total RNA from the same biological samples used for this compound quantification. Use a commercial RNA extraction kit or a standard protocol like the TRIzol method.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR:

  • Primer Design: Design specific primers for the target genes (e.g., crtI or ZDS) and a suitable reference gene (housekeeping gene) for normalization. The primers should be designed to amplify a product of approximately 100-200 base pairs.

  • Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression between different samples, normalized to the reference gene.[6]

Visualizing the Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Neurosporene_Biosynthesis_Pathway GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase (crtB) Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene Phytoene desaturase (crtI in bacteria) Phytoene desaturase (PDS) & ζ-carotene isomerase (Z-ISO) in plants This compound This compound Zeta_Carotene->this compound ζ-carotene desaturase (ZDS in plants) Phytoene desaturase (crtI in bacteria) Lycopene Lycopene This compound->Lycopene Lycopene cyclase (crtY) Spheroidene Spheroidene This compound->Spheroidene Spheroidene monooxygenase (crtA)

Caption: The this compound biosynthesis pathway highlighting key enzymes and intermediates.

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Parallel Analysis cluster_quantification Quantification cluster_correlation Data Correlation Biological_Sample Biological Sample (e.g., Bacteria, Plant Tissue) Carotenoid_Extraction Carotenoid Extraction Biological_Sample->Carotenoid_Extraction RNA_Extraction Total RNA Extraction Biological_Sample->RNA_Extraction HPLC HPLC Analysis (this compound Quantification) Carotenoid_Extraction->HPLC qRT_PCR qRT-PCR (Gene Expression Analysis) RNA_Extraction->qRT_PCR Correlation Correlate Gene Expression with this compound Levels HPLC->Correlation qRT_PCR->Correlation

Caption: Experimental workflow for correlating gene expression with this compound accumulation.

Conclusion

The correlation of gene expression with this compound accumulation provides valuable insights into the regulation of carotenoid biosynthesis. By employing rigorous and standardized experimental protocols for both metabolite quantification and gene expression analysis, researchers can effectively dissect the molecular mechanisms governing the production of this important carotenoid. The methodologies and visualizations presented in this guide offer a solid foundation for conducting such studies, ultimately contributing to advancements in biotechnology, agriculture, and drug development.

References

Safety Operating Guide

Proper Disposal of Neurosporene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of neurosporene, a carotenoid of interest for its antioxidant and UV-B radiation-protective properties. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe and environmentally responsible laboratory environment.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the general safety and handling measures for this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure.

PPE ComponentSpecification
Gloves Impermeable and resistant to the chemical. Inspect gloves for integrity before use.
Eye Protection Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Not generally required under normal handling conditions. If dust is generated, use a dust mask or respirator.

Emergency Procedures: In the event of accidental exposure or a spill, follow these first aid measures.

Exposure RouteFirst Aid Procedure
Skin Contact Wash off with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.[1]
Spill Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation. Do not let product enter drains.[1][2]

Step-by-Step Disposal Protocol for this compound

Follow this protocol for the routine disposal of this compound waste, including unused product, contaminated consumables, and empty containers.

Waste Segregation and Collection

Proper segregation at the point of generation is the first step in compliant waste disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, leak-proof, and clearly labeled waste container.

    • Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.

    • The container should be kept closed when not in use.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent.

    • Collect the this compound solution in a designated, sealed, and labeled hazardous waste container.

    • Never dispose of this compound solutions down the drain.[1][2]

Labeling of Waste Containers

Accurate and clear labeling is a critical component of laboratory safety and waste management.

Label InformationDescription
Waste Identification Clearly write "this compound Waste" or list all constituents if it is a mixture.
Hazard Identification While not classified as hazardous, it is good practice to note that it is chemical waste.
Date of Accumulation Mark the date when the waste was first added to the container.
Principal Investigator/Lab Include the name of the principal investigator and the laboratory room number for traceability.
Storage of Waste

Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Do not store waste containers for an extended period. Follow your institution's guidelines for waste pickup schedules.

Disposal of Empty Containers
  • Empty this compound containers (e.g., glass or plastic vials) should have their caps secured.

  • These can often be collected for recycling through your institution's chemical disposal service.[4]

Arranging for Waste Pickup
  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service to schedule a pickup.

  • Ensure all waste containers are properly sealed and labeled before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

NeurosporeneDisposalWorkflow cluster_collection Collection & Segregation cluster_disposal Final Disposal A Solid this compound Waste C Labeled Solid Waste Container A->C B Liquid this compound Waste (in solvent) D Labeled Liquid Waste Container B->D E Institutional Chemical Waste Disposal C->E D->E PPE Wear Appropriate PPE

References

Personal protective equipment for handling Neurosporene

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Neurosporene, a carotenoid pigment utilized in various research and development applications. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental protocols.

Understanding this compound

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or higher.To prevent inhalation of fine this compound powder, which can cause respiratory irritation.[4]
Hand Protection Nitrile gloves. Gloves should be inspected for integrity before each use.To prevent direct skin contact. Although not classified as a skin irritant, good laboratory practice dictates avoiding chemical contact.[5]
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from airborne powder and potential splashes during solution preparation.[4][5]
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to ensure the stability of this compound and the safety of laboratory personnel.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and dark place to prevent degradation from light and heat. Carotenoids are sensitive to light and oxidation.[8]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

Handling Powdered this compound:
  • All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a designated powder handling enclosure to minimize dust generation.[5]

  • Use spatulas and other appropriate tools to handle the powder, avoiding actions that could create airborne dust.[4]

  • Cover work surfaces with disposable bench paper to contain any spills.[7]

Preparing Solutions:
  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • If sonication is used to aid dissolution, ensure the container is properly sealed.

Experimental Protocol: Extraction of this compound

This protocol provides a general method for the extraction of this compound from bacterial cells, which can be adapted based on the specific experimental context.

Materials:
  • Bacterial cell pellet containing this compound

  • Methanol

  • Hexane

  • Deionized Water

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • Nylon filter (0.2 µm)

  • HPLC vials

Procedure:
  • Cell Lysis: To the cell pellet, add 1 mL of methanol and vortex vigorously for 2 minutes to lyse the cells.

  • Solvent Extraction: Add 2 mL of hexane to the mixture and vortex for another 2 minutes.

  • Phase Separation: Add 1 mL of deionized water to the mixture to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 20 minutes to separate the layers. The upper hexane layer will contain the extracted this compound.

  • Collection: Carefully collect the upper hexane layer containing the this compound using a pipette.

  • Filtration: Pass the collected supernatant through a 0.2 µm nylon filter to remove any remaining cellular debris.

  • Analysis: The filtered extract is now ready for analysis by HPLC or other methods.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste bag and disposed of according to your institution's chemical waste guidelines.

  • Liquid Waste: Unused this compound solutions and solvent waste from the extraction process should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour solutions down the drain.[6]

  • Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Visual Diagrams

This compound Biosynthesis Pathway

Neurosporene_Biosynthesis cluster_enzymes Phytoene Phytoene Phytofluene Phytofluene Phytoene->Phytofluene PDS Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene PDS This compound This compound Zeta_Carotene->this compound ZDS Lycopene Lycopene This compound->Lycopene ZDS PDS Phytoene Desaturase ZDS ζ-Carotene Desaturase

Caption: Biosynthesis of Lycopene from Phytoene.

This compound Extraction Workflow

Neurosporene_Extraction Start Start: Bacterial Cell Pellet Add_Methanol Add Methanol & Vortex Start->Add_Methanol Add_Hexane Add Hexane & Vortex Add_Methanol->Add_Hexane Add_Water Add Water & Vortex Add_Hexane->Add_Water Centrifuge Centrifuge (4000 rpm, 20 min) Add_Water->Centrifuge Collect_Supernatant Collect Upper Hexane Layer Centrifuge->Collect_Supernatant Waste Aqueous Layer & Cell Debris (Dispose as Chemical Waste) Centrifuge->Waste Filter Filter (0.2 µm Nylon Filter) Collect_Supernatant->Filter Analysis Ready for Analysis (e.g., HPLC) Filter->Analysis

Caption: Step-by-step workflow for this compound extraction.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.